4-Bromo-2,5-dihydroxybenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,5-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-2-6(10)4(3-9)1-7(5)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGKQVNDFXTJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299013 | |
| Record name | 4-Bromo-2,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1456821-61-6 | |
| Record name | 4-Bromo-2,5-dihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1456821-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-2,5-dihydroxybenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,5-dihydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its trifunctional structure, featuring a reactive aldehyde, two nucleophilic hydroxyl groups, and a bromine atom suitable for cross-coupling reactions, makes it a valuable intermediate for the synthesis of complex molecular architectures, including novel dyes and biologically active compounds.[1][2] This guide provides a comprehensive overview of a robust synthetic strategy for this compound, focusing on the rationale behind methodological choices, detailed experimental protocols, and characterization data.
Strategic Approach to Synthesis: A Rationale
The direct synthesis of this compound presents notable challenges. The target molecule is a derivative of 2,5-dihydroxybenzaldehyde (gentisaldehyde), an electron-rich aromatic system.[3] The two hydroxyl groups are highly activating ortho-, para-directors in electrophilic aromatic substitution reactions.[4] Direct bromination of gentisaldehyde would likely lead to a mixture of products with poor regioselectivity and potential oxidation of the aldehyde or the hydroquinone moiety.
A more controlled and scientifically sound strategy involves a protecting group approach. By masking the reactive hydroxyl groups as methyl ethers, we can modulate the reactivity of the aromatic ring and achieve selective bromination. The synthesis, therefore, proceeds via a key intermediate: 4-Bromo-2,5-dimethoxybenzaldehyde. This intermediate is synthesized from commercially available 2,5-dimethoxybenzaldehyde. The final step involves the deprotection (demethylation) of the hydroxyl groups to yield the target compound.
This multi-step pathway ensures high regioselectivity and minimizes the formation of undesirable byproducts, which is critical for applications in drug development where purity is paramount.
Core Synthetic Pathway: From Protected Precursor to Brominated Intermediate
The cornerstone of this synthesis is the electrophilic aromatic substitution on 2,5-dimethoxybenzaldehyde. The two methoxy groups activate the ring, and their steric and electronic influence directs the incoming electrophile (bromine).
Reaction Mechanism and Causality
The bromination of 2,5-dimethoxybenzaldehyde is a classic example of electrophilic aromatic substitution. The methoxy groups at positions 2 and 5 strongly activate the ring towards electrophiles. The position C4 is sterically accessible and electronically activated by both the C5-methoxy group (ortho) and the C2-methoxy group (para), making it the primary site of substitution. Glacial acetic acid is an effective solvent as it readily dissolves the starting material and the bromine reagent, providing a polar medium to facilitate the reaction.[5]
References
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-2,5-dihydroxybenzaldehyde
Abstract
4-Bromo-2,5-dihydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry. Its unique molecular architecture, featuring an electrophilic aldehyde, two nucleophilic hydroxyl groups, and a bromine atom suitable for cross-coupling reactions, makes it a versatile building block for the synthesis of complex molecules, including pharmaceuticals, chemosensors, and novel dyes.[1][2][3] This guide provides a comprehensive analysis of its core physicochemical properties, spectroscopic profile, reactivity, and essential handling protocols. The methodologies presented herein are grounded in established analytical techniques, offering researchers a self-validating framework for the characterization and application of this compound.
Molecular and Chemical Identity
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is systematically identified by several key descriptors that ensure its precise recognition in literature, databases, and regulatory contexts.
-
IUPAC Name: this compound[4]
The spatial arrangement of its functional groups is the primary determinant of its chemical behavior.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Can’t 2,5-Dihydroxybenzaldehyde Do? Scientists Are Stunned by Its Versatility - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 4. This compound | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1456821-61-6 | GIC82161 [biosynth.com]
- 6. This compound 97% | CAS: 1456821-61-6 | AChemBlock [achemblock.com]
- 7. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-2,5-dihydroxybenzaldehyde
This guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-2,5-dihydroxybenzaldehyde, a compound of interest in various research and development sectors. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding for researchers, scientists, and drug development professionals.
Section 1: Introduction and Foundational Principles
This compound (C₇H₅BrO₃) is an aromatic aldehyde with a molecular weight of approximately 217.02 g/mol .[1][2][3][4][5] Its structure, featuring a bromine atom and two hydroxyl groups on the benzene ring, presents unique characteristics in mass spectrometry that are crucial for its identification and structural elucidation. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio, results in a distinctive isotopic pattern in the mass spectrum, serving as a key identifier.[6][7][8][9][10]
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, "soft ionization" techniques such as Electrospray Ionization (ESI) are particularly valuable.[11] ESI is adept at ionizing small molecules, often keeping the molecular ion intact, which is essential for determining the molecular weight.[11][12][13][14]
Section 2: Experimental Design and Rationale
The successful mass spectrometric analysis of this compound hinges on a well-considered experimental design. This involves judicious selection of the ionization source, mass analyzer, and experimental parameters.
Ionization Source Selection: ESI vs. APCI
For a polar molecule like this compound, containing two hydroxyl groups, Electrospray Ionization (ESI) is the preferred method.[15] ESI is well-suited for polar and non-volatile molecules, generating ions from a liquid phase with minimal fragmentation.[11][15] Atmospheric Pressure Chemical Ionization (APCI), on the other hand, is more effective for less polar and more volatile compounds.[15]
Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve 1-5 mg of this compound in 1 mL of a suitable solvent mixture, such as methanol/water (50:50 v/v) with 0.1% formic acid to facilitate protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Parameters:
-
Ionization Mode: Positive ion mode is typically chosen to observe the protonated molecule [M+H]⁺.
-
Capillary Voltage: Apply a high voltage (e.g., 3-5 kV) to the capillary to generate the electrospray.
-
Nebulizing Gas: Use nitrogen gas to assist in droplet formation and solvent evaporation.
-
Drying Gas: A heated flow of nitrogen is used to further desolvate the ions before they enter the mass analyzer.
-
Mass Analyzer Selection: High Resolution is Key
To unambiguously determine the elemental composition of this compound and its fragments, a high-resolution mass spectrometer (HRMS) is indispensable.[16] Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the necessary mass accuracy (typically < 5 ppm) to distinguish between ions of very similar nominal masses.[16][17]
Section 3: Data Interpretation and Structural Elucidation
The Molecular Ion and Isotopic Pattern
The most critical piece of information in the mass spectrum is the molecular ion peak. Due to the presence of bromine, we expect to see a pair of peaks for the molecular ion, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br. These peaks will be separated by 2 m/z units and have nearly equal intensities (approximately a 1:1 ratio).[6][8][9]
| Isotopologue | Chemical Formula | Calculated Monoisotopic Mass (Da) | Expected m/z ([M+H]⁺) |
| ⁷⁹Br | C₇H₅⁷⁹BrO₃ | 215.94221 | 216.94999 |
| ⁸¹Br | C₇H₅⁸¹BrO₃ | 217.94016 | 218.94794 |
Data computed based on information from PubChem.[1]
Fragmentation Analysis: Unraveling the Structure
While soft ionization minimizes fragmentation, some in-source fragmentation can be induced, or tandem mass spectrometry (MS/MS) can be employed to intentionally fragment the molecular ion and gain structural insights.[18] Aromatic aldehydes exhibit characteristic fragmentation patterns.[7][19][20][21][22]
Expected Fragmentation Pathways:
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes, resulting in an ion at m/z 215/217.[20]
-
Loss of Carbon Monoxide ([M-CO]⁺): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose CO, a characteristic fragmentation of aromatic aldehydes.[21] This would lead to a brominated dihydroxyphenyl cation.
-
Loss of the Aldehyde Group ([M-CHO]⁺): Cleavage of the bond between the aromatic ring and the aldehyde group.
-
Loss of Bromine Radical ([M-Br]⁺): While less common as an initial step, it can occur.
The following diagram illustrates the proposed fragmentation pathway for this compound.
Caption: Proposed Fragmentation Pathway of this compound.
Section 4: Advanced Techniques for Unambiguous Identification
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for confirming the elemental composition of the parent ion and its fragments.[16][23] By measuring the exact mass with high accuracy, it is possible to calculate the molecular formula and rule out other potential candidates with the same nominal mass.[17][24]
Experimental Protocol: HRMS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or FT-ICR mass spectrometer.
-
Calibration: Ensure the instrument is properly calibrated using a known standard to achieve mass accuracy below 5 ppm.
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500).
-
Data Processing: Use software to determine the accurate mass of the detected ions and perform elemental composition calculations.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS or MS²) provides definitive structural information by isolating an ion of interest (the precursor ion) and inducing its fragmentation to produce product ions.[18] This technique is invaluable for confirming the identity of a compound by comparing its fragmentation pattern to a known standard or a library.
Workflow: Tandem Mass Spectrometry (MS/MS)
Caption: Tandem Mass Spectrometry (MS/MS) Workflow.
Section 5: Conclusion and Future Perspectives
The mass spectrometric analysis of this compound is a multifaceted process that requires a systematic and well-informed approach. By leveraging high-resolution mass spectrometry and tandem mass spectrometry, researchers can achieve unambiguous identification and detailed structural characterization. The distinctive isotopic signature of bromine serves as a powerful diagnostic tool throughout the analysis. As mass spectrometry technologies continue to advance, the ability to analyze complex molecules like this compound with even greater sensitivity and resolution will undoubtedly open new avenues for scientific discovery and application.
References
- 1. This compound | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 1456821-61-6 | AChemBlock [achemblock.com]
- 3. 2-Bromo-4,5-dihydroxybenzaldehyde | C7H5BrO3 | CID 11321900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 5-Bromo-2,4-dihydroxybenzaldehyde | C7H5BrO3 | CID 13950956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]
- 15. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 16. longdom.org [longdom.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 19. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]
- 20. GCMS Section 6.11.4 [people.whitman.edu]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
"FTIR spectrum of 4-Bromo-2,5-dihydroxybenzaldehyde"
An In-Depth Technical Guide to the FTIR Spectrum of 4-Bromo-2,5-dihydroxybenzaldehyde
Introduction
This compound is a substituted aromatic aldehyde with the molecular formula C₇H₅BrO₃[1]. As a halogenated phenolic aldehyde, it serves as a valuable building block in the synthesis of more complex molecules in pharmaceuticals and materials science. A precise characterization of this compound is essential for quality control, reaction monitoring, and structural confirmation. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups within a molecule, thereby providing a unique spectral "fingerprint."[2] This guide offers a detailed examination of the FTIR spectrum of this compound, grounded in the principles of vibrational spectroscopy, and provides field-proven protocols for accurate spectrum acquisition.
Molecular Profile and Key Vibrational Units
To interpret the FTIR spectrum, one must first understand the molecule's structure and the constituent functional groups that absorb infrared radiation.
Chemical Structure: this compound consists of a benzene ring substituted with an aldehyde group (-CHO), two hydroxyl groups (-OH), and a bromine atom (-Br).
Physicochemical Data Summary:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₇H₅BrO₃ | PubChem[1] |
| Molecular Weight | 217.02 g/mol | PubChem[1] |
| CAS Number | 1456821-61-6 | CP Lab Safety[3] |
| SMILES | C1=C(C(=CC(=C1O)Br)O)C=O | PubChem[1] |
The key functional groups that will produce characteristic absorption bands in the FTIR spectrum are:
-
Hydroxyl groups (-OH)
-
Aldehyde group (-CHO) , which includes the C=O and the aldehydic C-H bonds
-
Aromatic ring , with its C=C and C-H bonds
-
Carbon-Bromine bond (C-Br)
Caption: Molecular structure of this compound.
Analysis of Predicted FTIR Absorption Bands
The FTIR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
-
O-H Stretching (Hydroxyl Groups): The presence of two hydroxyl groups will give rise to a very prominent, broad absorption band in the region of 3500-3200 cm⁻¹ . The broadness of this peak is a direct result of intermolecular hydrogen bonding between the molecules in the solid state.
-
C-H Stretching (Aromatic Ring): The C-H bonds on the benzene ring will produce weak to medium absorption bands typically found just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range[4].
-
C-H Stretching (Aldehyde): The aldehyde C-H bond is highly characteristic. It gives rise to two weak but distinct absorption bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹ [5]. The appearance of these two bands is often due to Fermi resonance, where the C-H stretching vibration couples with an overtone of the C-H bending vibration[6]. The band around 2750 cm⁻¹ is particularly diagnostic for aldehydes, as few other functional groups absorb in this region[5].
-
C=O Stretching (Aldehyde Carbonyl): The carbonyl (C=O) group produces one of the most intense and sharpest peaks in the spectrum[5]. For an aromatic aldehyde like this compound, the C=O stretching frequency is lowered due to conjugation with the aromatic ring. Therefore, a strong, sharp absorption is expected in the range of 1705-1680 cm⁻¹ [4][7]. Intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent hydroxyl group at position 2 may further lower this frequency.
-
C=C Stretching (Aromatic Ring): The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of medium to weak absorptions in the 1620-1450 cm⁻¹ region[4]. Typically, two or three distinct peaks can be observed.
Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)
This region contains a complex series of absorptions that are unique to the overall molecular structure. While individual peak assignment can be difficult, key vibrations can still be identified.
-
C-O Stretching (Phenolic): The stretching of the C-O bonds of the two phenolic hydroxyl groups will result in strong bands in the 1300-1200 cm⁻¹ range.
-
C-H Bending (Aromatic): Out-of-plane (o.o.p.) C-H bending vibrations are sensitive to the substitution pattern of the aromatic ring. These absorptions appear between 900-675 cm⁻¹ .
-
C-Br Stretching: The carbon-bromine bond stretch is expected to appear as a weak to medium absorption in the low-frequency end of the fingerprint region, typically between 600-500 cm⁻¹ .
Experimental Protocol for Spectrum Acquisition
To obtain a high-quality FTIR spectrum of solid this compound, meticulous sample preparation is paramount. The two most common and reliable methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Method 1: KBr Pellet Technique
This classic transmission method provides high-quality spectra when executed correctly. The principle relies on dispersing the solid sample in an IR-transparent matrix (KBr)[8].
Protocol Steps:
-
Drying: Gently heat IR-grade Potassium Bromide (KBr) powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which would otherwise cause a large O-H band interference. Store the dried KBr in a desiccator.
-
Sample Grinding: In an agate mortar, add approximately 1-2 mg of this compound and ~100-200 mg of the dried KBr[8].
-
Mixing & Homogenization: Grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize light scattering[9].
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes to form a thin, transparent, or translucent pellet[2].
-
Background Scan: Ensure the spectrometer's sample compartment is purged with dry nitrogen or air. Perform a background scan with an empty sample holder to record the spectrum of the atmospheric H₂O and CO₂.
-
Sample Scan: Place the KBr pellet into the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio[2].
Method 2: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis[10].
Protocol Steps:
-
Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residue.
-
Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This accounts for the absorbance of the crystal and the atmosphere.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal[11].
-
Pressure Application: Use the built-in pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface. Insufficient contact is a common cause of poor-quality ATR spectra.
-
Sample Scan: Acquire the sample spectrum using the same parameters as the KBr method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).
-
Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly.
Caption: General experimental workflow for FTIR analysis.
Summary of Expected Vibrational Frequencies
The following table summarizes the anticipated characteristic absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Shape |
| 3500 - 3200 | -OH Stretch (Hydrogen Bonded) | Strong, Broad |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium, Sharp |
| ~2850 & ~2750 | Aldehyde C-H Stretch (Fermi Resonance) | Weak, Sharp |
| 1705 - 1680 | Aldehyde C=O Stretch (Conjugated) | Very Strong, Sharp |
| 1620 - 1450 | Aromatic C=C Ring Stretch | Medium to Weak, Multiple Peaks |
| 1300 - 1200 | Phenolic C-O Stretch | Strong, Sharp |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Medium to Strong |
| 600 - 500 | C-Br Stretch | Weak to Medium |
Conclusion
The FTIR spectrum of this compound provides a wealth of structural information. The definitive identification of this compound relies on the concurrent observation of several key features: a broad hydroxyl (-OH) band around 3300 cm⁻¹, the characteristic double peaks of the aldehydic C-H stretch (~2850/2750 cm⁻¹), a strong conjugated carbonyl (C=O) absorption below 1700 cm⁻¹, and multiple aromatic C=C stretching bands. The fingerprint region, particularly the C-O and C-Br stretching modes, further corroborates the structure. By following the detailed experimental protocols outlined in this guide, researchers and drug development professionals can reliably obtain high-quality spectra for unambiguous compound identification and quality assurance.
References
- 1. This compound | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. jascoinc.com [jascoinc.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Technical Guide to the Stability and Storage of 4-Bromo-2,5-dihydroxybenzaldehyde for Research Applications
Abstract
4-Bromo-2,5-dihydroxybenzaldehyde is a polyfunctional aromatic compound of significant interest in medicinal chemistry and materials science. As a substituted hydroquinone and benzaldehyde, its inherent reactivity necessitates a thorough understanding of its stability profile to ensure the integrity of research outcomes. This technical guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines detailed protocols for its optimal storage, and presents a systematic approach to stability assessment through forced degradation studies. This document is intended for researchers, chemists, and drug development professionals who handle this reagent and require a robust framework for maintaining its quality and performance.
Chemical and Physical Profile
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability. The molecule's structure, featuring a hydroquinone ring substituted with a bromine atom and an aldehyde group, dictates its susceptibility to various degradation pathways.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₃ | [1][2] |
| Molecular Weight | 217.02 g/mol | [1][3] |
| CAS Number | 1456821-61-6 | [1][2][4] |
| Appearance | White to light yellow solid/powder | [3] |
| Purity | Typically ≥97% | [2][4] |
| Recommended Storage | 2°C - 8°C | [3] |
The presence of two hydroxyl groups directly attached to the aromatic ring makes the compound particularly sensitive to oxidation. The aldehyde functional group can also undergo oxidation to a carboxylic acid. Furthermore, the overall electron-rich nature of the ring, influenced by the hydroxyl groups, can affect its reactivity.
Core Principles of Stability and Degradation
The stability of this compound is primarily influenced by its susceptibility to oxidation, light, and temperature. The hydroquinone moiety is the most vulnerable part of the molecule.
Oxidative Degradation
The primary degradation pathway for this compound is the oxidation of the hydroquinone ring to the corresponding p-benzoquinone derivative. This is a well-established transformation for hydroquinones, often catalyzed by oxygen, metal ions, or other oxidizing agents.[5][6][7] The presence of the electron-withdrawing aldehyde and bromine groups can influence the rate of this oxidation.
The likely oxidative degradation pathway is as follows:
Caption: Proposed primary oxidative degradation pathway.
This oxidation is often visually indicated by a color change, from a white or light yellow to a darker brown or reddish-brown color, characteristic of quinone formation.
Photodegradation
Aromatic aldehydes and phenolic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.[8][9] For this compound, light can provide the energy to initiate free-radical mechanisms, accelerating the oxidative degradation pathway. It can also lead to other complex photochemical reactions. Therefore, protection from light is a critical aspect of its storage.
Thermal Degradation
While many solid organic compounds are stable at room temperature, elevated temperatures can increase the rate of degradation reactions. For this compound, high temperatures will likely accelerate oxidation. It is crucial to adhere to recommended storage temperatures to minimize thermal stress.
Recommended Storage and Handling Protocols
To maintain the purity and stability of this compound, the following storage and handling protocols are recommended, based on best practices for sensitive aromatic compounds.
Long-Term Storage of Solid Material
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | To minimize thermal degradation and slow down oxidative processes. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the hydroquinone moiety. |
| Container | Tightly sealed, amber glass vial | To protect from moisture and light. |
| Location | Dark, dry, and well-ventilated area | To avoid exposure to light and humidity. |
Handling of Solid Material
When handling the solid compound, it is advised to:
-
Work in a well-ventilated area or a fume hood.
-
Use personal protective equipment (gloves, safety glasses, lab coat).
-
Minimize exposure to ambient air and light. Weigh out the required amount quickly and reseal the container promptly under an inert atmosphere if possible.
Preparation and Storage of Solutions
Solutions of this compound are expected to be less stable than the solid material.
-
Preparation: It is highly recommended to prepare solutions fresh for each use.
-
Solvents: Use high-purity, degassed solvents to minimize dissolved oxygen and potential contaminants.
-
Short-Term Storage: If temporary storage of a solution is unavoidable, it should be stored in a tightly sealed vial with minimal headspace, protected from light, and kept at low temperatures (e.g., -20°C).
Systematic Stability Assessment: A Forced Degradation Study Protocol
A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[10][11][12][13] The goal is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products without destroying the molecule completely.
Caption: Workflow for a forced degradation study.
Experimental Design
This protocol outlines a general approach. The specific conditions may need to be adjusted based on the observed rate of degradation.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven.
-
Photolytic Degradation: Expose the stock solution and solid compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11][12]
-
-
Time Points: Sample at various time points (e.g., 2, 4, 8, 24, 48 hours) until the target degradation is achieved.
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection.
-
The HPLC method should be capable of separating the parent compound from all major degradation products.
-
Analytical Methodology
A reverse-phase HPLC method would be suitable for analyzing the stability samples.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb. MS detection is crucial for the identification of degradation products by comparing their mass-to-charge ratio with predicted structures.
-
Data Analysis: Assess the purity of the parent peak and identify the retention times and mass spectra of the degradation products. Calculate the mass balance to ensure all major degradation products are accounted for.
Conclusion
The stability of this compound is intrinsically linked to its hydroquinone structure, making it primarily susceptible to oxidative degradation. Adherence to strict storage conditions—refrigeration, protection from light, and use of an inert atmosphere—is paramount for preserving its integrity. For critical applications, a proactive approach involving forced degradation studies is recommended to understand its degradation profile and to develop robust, stability-indicating analytical methods. By implementing the principles and protocols outlined in this guide, researchers can ensure the reliability of their results and the quality of their scientific endeavors.
References
- 1. This compound | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 1456821-61-6 | AChemBlock [achemblock.com]
- 3. This compound | 1456821-61-6 | GIC82161 [biosynth.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Oxidation of hydroquinone by copper: chemical mechanism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jackwestin.com [jackwestin.com]
- 7. Video: Oxidation of Phenols to Quinones [jove.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sgs.com [sgs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Technical Guide to the Biological Potential of Brominated Dihydroxybenzaldehydes
Abstract: Brominated dihydroxybenzaldehydes represent a compelling class of phenolic compounds, many of which originate from marine ecosystems, particularly red algae. The strategic placement of hydroxyl and bromine substituents on the benzaldehyde scaffold gives rise to a remarkable spectrum of biological activities. This guide provides an in-depth exploration of the antioxidant, antimicrobial, anticancer, and enzyme-inhibiting properties of these molecules. We will dissect the underlying mechanisms of action, analyze structure-activity relationships, and provide detailed experimental protocols for researchers seeking to evaluate these compounds. This document is intended for researchers, chemists, and drug development professionals interested in the therapeutic potential of halogenated natural products and their synthetic derivatives.
Introduction and Synthesis Landscape
Dihydroxybenzaldehydes are aromatic aldehydes characterized by a benzene ring substituted with two hydroxyl groups and one formyl group. These compounds are of significant interest as many are natural products found in marine algae and terrestrial plants.[1][2][3][4] The process of bromination—the introduction of one or more bromine atoms onto the aromatic ring—is a critical chemical modification that often enhances or modulates the biological profile of the parent molecule.[1][5][6] Marine organisms, living in a bromide-rich environment, naturally produce a variety of these bromophenols, which are thought to play a role in chemical defense.[1]
The synthetic accessibility of these compounds is crucial for systematic biological evaluation. Modern organic synthesis offers several efficient routes:
-
One-Pot Synthesis: A facile method involves the bromination of p-hydroxybenzaldehyde using an ionic liquid like 1-butyl-3-methylimidazolium tribromide ([bmim]Br3), followed by in-situ hydrolysis to yield the dihydroxy product with high selectivity and yield.[7]
-
Raw Material Conversion: P-cresol can be converted to 3,5-dibromo-4-hydroxy benzaldehyde through a two-stage bromination process followed by hydrolysis, a method suitable for industrial scale-up.[8]
-
Green Chemistry Approaches: The use of H2O2/HBr as a brominating agent for p-hydroxybenzaldehyde presents a more environmentally benign process.[9]
-
Selective Bromination: N-Bromosuccinimide (NBS) is another key reagent used for the bromination of dimethoxybenzene precursors, which are then demethylated to yield the desired dihydroxybenzaldehyde.[10][11]
These methods provide the necessary tools to generate a library of analogues for comprehensive structure-activity relationship studies.
Core Biological Activities and Mechanisms
The unique electronic and steric properties conferred by the hydroxyl and bromine substituents endow these molecules with diverse bioactivities.
Potent Antioxidant and Cytoprotective Effects
Brominated dihydroxybenzaldehydes are well-documented as potent antioxidants and free radical scavengers.[2][12][13] This activity is central to their protective effects against cellular damage induced by oxidative stress.
A prominent example is 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) , a natural compound isolated from red algae.[2][3] 3-BDB has been shown to protect human keratinocytes from damage induced by environmental stressors like particulate matter (PM2.5) and UVB radiation.[2][3]
Mechanism of Action: The primary antioxidant mechanism of 3-BDB involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway .[3]
-
Nrf2 Activation: 3-BDB treatment leads to the phosphorylation and subsequent nuclear translocation of the transcription factor Nrf2.[3]
-
ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[3]
-
HO-1 Upregulation: This binding event triggers the transcription and expression of the cytoprotective enzyme Heme Oxygenase-1 (HO-1).[3]
-
Cytoprotection: HO-1 and other downstream enzymes neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to lipids, proteins, and DNA.[2][3]
This pathway is a cornerstone of the cellular defense against oxidative stress, and its activation by these compounds highlights their therapeutic potential in dermatology and conditions associated with oxidative damage.
Diagram: Nrf2/HO-1 Activation by 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB)
Caption: The cytoprotective mechanism of 3-BDB via the Nrf2/HO-1 signaling pathway.
Broad-Spectrum Antimicrobial Activity
Substituted salicylaldehydes, including brominated variants, display potent activity against a range of pathogenic microbes, including bacteria and fungi.[14] The introduction of halogen and additional hydroxyl groups can dramatically increase potency compared to the parent benzaldehyde or salicylaldehyde structures.[14]
-
Antibacterial Action: Dihydroxybenzaldehydes have demonstrated efficacy against clinically relevant bacteria such as Staphylococcus aureus, a common cause of bovine mastitis, at concentrations that show low cytotoxicity to host cells.[4][15] The natural product 3-BDB is also noted for its antibacterial properties.[2]
-
Antifungal Action: Halogenated salicylaldehydes are effective against fungi like Candida albicans and Aspergillus niger.[14]
-
Mechanism Insight: While the exact mechanism is multifaceted, one contributing factor may be the disruption of cellular proton gradients. A distinct correlation has been observed between the antimicrobial activity of salicylaldehydes and the broadening of the NMR signal of their hydroxyl proton, which is related to the speed of proton exchange processes.[16] This suggests that the ability to shuttle protons may interfere with microbial membrane integrity or function.
Table 1: Representative Antimicrobial Activity of Dihydroxybenzaldehydes
| Compound | Test Organism | Activity Metric | Result | Reference |
| Gentisaldehyde | Staphylococcus aureus | MIC₅₀ | 500 mg/L | [15] |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀ | 500 mg/L | [15] |
| Halogenated Salicylaldehydes | Various Bacteria & Fungi | Inhibition Zone | Up to 49 mm | [14] |
Note: MIC₅₀ (Minimum Inhibitory Concentration for 50% of isolates)
Anticancer and Cytotoxic Potential
The structural features of these compounds make them promising candidates for anticancer drug development. Halogenation, particularly with bromine, has been shown to enhance the cytotoxic effects of related ruthenium-salicylaldehyde complexes on human cancer cells.[5][6]
-
Activity: 3-BDB is reported to have anticancer properties.[2] Furthermore, certain dihydroxybenzaldehyde isomers show significant antitumor activity against L1210 murine leukemia.[17] Hydrazone derivatives of salicylaldehydes have exhibited exceptional, highly selective activity against leukemia and breast cancer cell lines at nanomolar concentrations.[18][19]
-
Mechanism of Action: The anticancer effects are often multimodal. In brominated salicylaldehyde complexes, the mechanism involves:
-
Cell Cycle Arrest: Halting cell proliferation, typically in the G0/G1 phase.[6]
-
Apoptosis Induction: Triggering programmed cell death.[6]
-
ROS Generation: Increasing levels of intracellular reactive oxygen species, leading to oxidative stress within the cancer cell.[6]
-
Mitochondrial Dysfunction: Disrupting mitochondrial function, a key event in the apoptotic cascade.[6]
-
-
Enzyme Inhibition: A potential target for some dihydroxybenzene derivatives is ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, making its inhibition a viable anticancer strategy.[17]
Enzyme Inhibition
The ability to selectively inhibit enzymes is a hallmark of many therapeutic agents. Brominated dihydroxybenzaldehydes have shown inhibitory activity against several enzyme classes.
-
Metabolic Enzymes: Bromophenols can strongly inhibit isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle of some pathogens. The inhibitory activity increases with the number of bromine substituents.[1]
-
Tyrosinase Inhibition: Substituted benzaldehydes are known inhibitors of tyrosinase, the enzyme responsible for melanin production and enzymatic browning in fruits.[20] This makes them attractive for applications in cosmetics as skin-lightening agents and in the food industry as anti-browning agents. 4-halogenated benzaldehydes, for instance, act as partial non-competitive inhibitors.[20]
-
Neurotransmitter-related Enzymes: Derivatives of 4-hydroxybenzaldehyde have been found to inhibit GABA shunt enzymes like GABA transaminase (GABA-T).[21] This suggests a potential, though underexplored, role in modulating neurotransmitter levels in the central nervous system.
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is fundamental to rational drug design.[22][23] For brominated dihydroxybenzaldehydes, several key relationships have emerged.
-
Role of Hydroxyl Groups: The number and relative positions of the -OH groups are paramount for antioxidant activity.[1][24] Catechol-like structures (ortho-dihydroxy) are often associated with potent radical scavenging.
-
Impact of Bromination:
-
Enhancement: The degree of bromination often correlates positively with enzyme inhibition (e.g., ICL) and anticancer cytotoxicity.[1][5][6] Dihalogenated compounds are generally more cytotoxic than their monohalogenated counterparts.[6]
-
Modulation: For antioxidant activity, the effect of bromine is less pronounced and can even be slightly detrimental compared to the overriding influence of the hydroxyl groups.[1]
-
-
Combined Effect: The interplay between the electron-donating hydroxyl groups and the electron-withdrawing, sterically bulky bromine atoms creates a unique electronic and structural profile that dictates the specific interaction with biological targets.
Diagram: Key Structure-Activity Relationships (SAR)
Caption: SAR summary for brominated dihydroxybenzaldehydes.
Experimental Protocols for Bioactivity Assessment
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail methodologies for assessing the key biological activities discussed.
General Workflow for Screening
A logical progression from synthesis to detailed biological characterization is critical for efficient evaluation.
Diagram: Experimental Screening Workflow
Caption: A systematic workflow for evaluating brominated dihydroxybenzaldehydes.
Protocol: DPPH Radical Scavenging Assay (Antioxidant)
This protocol assesses the capacity of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 1 mg/mL stock solution of the test compound in methanol or DMSO. Create serial dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be fresh and protected from light.
-
Positive Control: Prepare stock and serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 100 µL of the test compound dilution (or positive control/methanol as a blank).
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the DPPH solution with methanol).
-
Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol: Agar Disc Diffusion Assay (Antimicrobial)
This method provides a qualitative assessment of antimicrobial activity.[14]
-
Culture Preparation:
-
Inoculate a suitable broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) with the test microorganism.
-
Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of an agar plate (e.g., Mueller-Hinton Agar for bacteria, SDA for fungi).
-
-
Disc Application:
-
Sterilize 6 mm paper discs.
-
Impregnate each disc with a known volume (e.g., 20 µL) of the test compound at a specific concentration.
-
Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and a disc with a standard antibiotic (e.g., ampicillin) as a positive control.
-
Allow the solvent to evaporate briefly, then place the discs firmly onto the inoculated agar surface.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
-
Measurement:
-
Measure the diameter (in mm) of the clear zone of inhibition around each disc where microbial growth has been prevented. A larger zone indicates higher activity.
-
Protocol: Tyrosinase Inhibition Assay
This protocol measures the inhibition of the enzyme that converts L-DOPA to dopachrome, a colored product.[20]
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM, pH 6.8.
-
Mushroom Tyrosinase: Prepare a solution of 100 units/mL in phosphate buffer.
-
Substrate: Prepare a 2.5 mM L-DOPA solution in phosphate buffer.
-
Test Compound: Prepare serial dilutions in a suitable solvent (e.g., 10% DMSO).
-
Positive Control: Kojic acid.
-
-
Assay Procedure (in a 96-well plate):
-
Add 40 µL of the test compound dilution (or control/solvent).
-
Add 80 µL of phosphate buffer.
-
Add 40 µL of the tyrosinase solution. Pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.
-
-
Calculation:
-
Determine the rate (slope) of the reaction for each concentration.
-
Calculate the percentage of inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Determine the IC₅₀ value from a plot of % inhibition versus concentration.
-
Future Perspectives and Conclusion
Brominated dihydroxybenzaldehydes stand out as a versatile and privileged chemical scaffold. Their origins in marine natural products provide a compelling starting point for drug discovery, while their synthetic tractability allows for extensive optimization. The potent antioxidant, antimicrobial, and anticancer activities demonstrated by this class, underpinned by well-defined mechanisms like Nrf2 activation, make them highly attractive candidates for further development.
Future research should focus on:
-
In Vivo Efficacy: Translating the promising in vitro results into animal models for diseases related to oxidative stress, infection, and cancer.
-
Target Deconvolution: Identifying the specific molecular targets for the anticancer and antimicrobial effects to better understand mechanisms and potential resistance.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
Synthetic Diversification: Expanding the library of analogues to further refine SAR and improve potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Bromo-4,5-dihydroxybenzaldehyde Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]
- 6. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde - Google Patents [patents.google.com]
- 9. Improvement of the process for synthesis of 3-bromo-4-hydroxybenzaldehyde | Semantic Scholar [semanticscholar.org]
- 10. Preparation method of 2,5-dihydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols | MDPI [mdpi.com]
- 13. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 23. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ojs.wiserpub.com [ojs.wiserpub.com]
A Theoretical Investigation of 4-Bromo-2,5-dihydroxybenzaldehyde: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
4-Bromo-2,5-dihydroxybenzaldehyde, a halogenated phenolic aldehyde, presents a compelling scaffold for therapeutic agent development due to its structural motifs known to interact with various biological targets. This in-depth technical guide delineates a comprehensive theoretical investigation into the molecular structure and potential bioactivity of this compound. By leveraging a suite of computational chemistry techniques, from quantum mechanical calculations to molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, we provide a robust framework for elucidating its electronic properties, predicting its reactivity, and exploring its potential as an enzyme inhibitor. This guide is designed to furnish researchers, scientists, and drug development professionals with a validated, step-by-step protocol for the in silico characterization of novel small molecules, thereby accelerating the early phases of drug discovery.
Introduction: The Rationale for a Theoretical Deep Dive
The confluence of hydroxyl, aldehyde, and bromo- functionalities on a benzene ring endows this compound with a unique electronic and steric profile. Benzaldehyde derivatives are a well-established class of compounds with a wide array of biological activities, including roles as enzyme inhibitors.[1] The presence of hydroxyl groups suggests potential for hydrogen bonding, a critical interaction in ligand-receptor binding, while the bromine atom can modulate lipophilicity and introduce halogen bonding capabilities. A thorough theoretical investigation is paramount to understanding how these features collectively influence the molecule's behavior at a sub-atomic level, thereby informing its rational design and modification for enhanced therapeutic efficacy.
This guide eschews a rigid, templated approach in favor of a logically flowing narrative that mirrors the process of a computational investigation. We begin with the foundational step of determining the molecule's most stable three-dimensional structure and proceed to dissect its electronic landscape. Finally, we bridge the gap between theoretical properties and biological function through QSAR and molecular docking simulations, providing a holistic view of the molecule's potential.
Foundational Quantum Mechanical Analysis
The initial phase of our investigation focuses on elucidating the intrinsic properties of this compound using Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for organic molecules.
Geometric Optimization: In Search of the Global Minimum
The first and most critical step is to determine the molecule's most stable 3D conformation, which corresponds to the global minimum on its potential energy surface. This is not merely a procedural step; an accurate molecular geometry is the bedrock upon which all subsequent calculations are built. An incorrect geometry will invariably lead to erroneous electronic properties and misleading predictions of bioactivity.
Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis
-
Structure Input: The initial 2D structure of this compound is sketched using molecular editing software (e.g., GaussView, Avogadro) and converted to a 3D conformation.
-
Computational Method Selection:
-
Theory: Density Functional Theory (DFT) is selected for its robust performance with organic molecules.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. B3LYP is a widely used and well-validated functional that provides a good description of electronic structure and thermochemistry for a broad range of molecules.
-
Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing anions and systems with significant non-covalent interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing bonding environments.
-
-
Execution: The geometry optimization is performed using a quantum chemistry software package like Gaussian. The calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.
-
Validation via Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of one or more imaginary frequencies would indicate a saddle point (e.g., a transition state) rather than a stable conformation.
Spectroscopic Fingerprinting: A Theoretical-Experimental Correlation
Table 1: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | ~3400-3600 | 3200-3600 |
| Aldehyde (C=O) | Stretching | ~1680-1700 | 1680-1710 |
| Carbon-Bromine (C-Br) | Stretching | ~500-600 | 500-650 |
| Aromatic C-H | Stretching | ~3000-3100 | 3000-3100 |
Delving into the Electronic Landscape: Reactivity and Interaction Potential
With a validated, stable structure, we can now probe the electronic properties that govern the molecule's reactivity and its potential to interact with biological macromolecules.
Frontier Molecular Orbitals (FMOs): HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the aromatic ring.
Diagram 1: Frontier Molecular Orbital Analysis Workflow
Caption: Workflow for Frontier Molecular Orbital (HOMO-LUMO) analysis.
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution around a molecule. It provides an intuitive guide to the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For drug design, the MEP map is invaluable for predicting how a ligand will interact with the electrostatic field of a protein's active site. In this compound, the MEP map is expected to show strong negative potential around the oxygen atoms of the hydroxyl and aldehyde groups, making them prime sites for hydrogen bond donation. The hydrogen atoms of the hydroxyl groups will exhibit positive potential, indicating their role as hydrogen bond donors.
Diagram 2: Interpretation of a Molecular Electrostatic Potential (MEP) Map
Caption: Logical flow for interpreting MEP maps in chemical reactivity analysis.
Natural Bond Orbital (NBO) Analysis: Quantifying Intramolecular Interactions
NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It localizes the molecular orbitals into bonding orbitals, lone pairs, and anti-bonding orbitals, closely resembling a classical Lewis structure. A key output of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilizing energy of intramolecular charge transfer interactions. For our target molecule, this analysis can reveal hyperconjugative interactions between the lone pairs of the oxygen and bromine atoms and the anti-bonding orbitals of the aromatic ring, which contribute to the overall stability and electronic structure of the molecule.
Bridging Theory and Biology: Predicting Bioactivity
The ultimate goal of this theoretical investigation is to predict the potential of this compound as a therapeutic agent. This is achieved by integrating the quantum mechanical descriptors into QSAR models and performing molecular docking simulations against relevant biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a series of compounds with their biological activity. By calculating various quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) for this compound, we can use established QSAR models for similar classes of inhibitors to predict its potential efficacy.
Experimental Protocol: DFT-Based QSAR Prediction
-
Descriptor Calculation: Using the optimized geometry, a range of quantum chemical descriptors are calculated at the B3LYP/6-311++G(d,p) level of theory. These include:
-
Electronic Descriptors: HOMO energy, LUMO energy, HOMO-LUMO gap, dipole moment, Mulliken atomic charges.
-
Thermodynamic Descriptors: Enthalpy, Gibbs free energy.
-
-
Model Selection: A validated QSAR model for a relevant biological activity (e.g., inhibition of aldehyde dehydrogenase or tyrosinase) is selected from the literature. These models are typically in the form of a multiple linear regression (MLR) equation.[3]
-
Activity Prediction: The calculated descriptors for this compound are inserted into the MLR equation to predict its biological activity (e.g., pIC₅₀).
-
Applicability Domain Analysis: It is crucial to ensure that the target molecule falls within the applicability domain of the chosen QSAR model. This is typically assessed by comparing the descriptor values of the target molecule to the range of descriptor values of the compounds used to build the model.
Molecular Docking: Simulating Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Based on the structural alerts within this compound, two plausible and well-studied enzyme targets are aldehyde dehydrogenase (ALDH) and tyrosinase. ALDHs are involved in cellular detoxification and are overexpressed in certain cancers, making them a target for inhibitor development.[1][4] Tyrosinase is a key enzyme in melanin synthesis and is a target for agents used to treat hyperpigmentation.[5]
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Target Selection: Human Aldehyde Dehydrogenase 1A3 (ALDH1A3) (PDB ID: 6TGW) and Tyrosinase from Bacillus megaterium (PDB ID: 3NQ1) are selected as representative targets.[6][7]
-
Structure Preparation: The crystal structures of the enzymes are obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is prepared for docking using software like AutoDockTools or Maestro.
-
-
Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning atomic charges and defining rotatable bonds.
-
Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the enzyme, encompassing the key catalytic residues.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the active site and to identify the most favorable binding poses.
-
-
Analysis of Results:
-
Binding Energy: The docking results are ranked based on the predicted binding energy (in kcal/mol). A more negative value indicates a higher binding affinity.
-
Interaction Analysis: The best-scoring docking poses are visualized to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the amino acid residues in the active site. This analysis provides critical insights into the structural basis of inhibition.
-
Table 2: Key Amino Acid Residues in Target Enzyme Active Sites
| Enzyme | PDB ID | Key Active Site Residues for Inhibitor Binding |
| Aldehyde Dehydrogenase 1A3 (ALDH1A3) | 6TGW | Cys314, Tyr181, Trp189, Phe182, Met186 |
| Tyrosinase | 3NQ1 | His60, His69, His84, His204, His208, His230 (coordinating copper ions) |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and self-validating theoretical framework for the investigation of this compound. By systematically applying a suite of computational techniques, from DFT-based structural and electronic analysis to QSAR and molecular docking, we have established a robust protocol for predicting the molecule's properties and potential bioactivity. The predicted electronic characteristics, particularly the distribution of frontier molecular orbitals and the molecular electrostatic potential, suggest that this molecule possesses features conducive to interaction with biological targets. The proposed docking studies against ALDH1A3 and tyrosinase provide a clear path for exploring its potential as an enzyme inhibitor.
The theoretical data presented herein serves as a strong foundation for guiding future experimental work. The synthesis of this compound and its subsequent experimental characterization via IR and NMR spectroscopy are essential next steps to validate the computational predictions. Furthermore, in vitro enzyme inhibition assays against the identified targets will be crucial to confirm the in silico findings and to determine the molecule's true therapeutic potential. This integrated approach, combining theoretical prediction with experimental validation, represents a powerful paradigm in modern drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. DFT-based reactivity and combined QSAR, molecular docking of 1,2,4,5-Tetrazine derivatives as inhibitors of Pim-1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
Methodological & Application
Application Notes & Protocols: The Strategic Utility of 4-Bromo-2,5-dihydroxybenzaldehyde in Modern Organic Synthesis
Abstract
4-Bromo-2,5-dihydroxybenzaldehyde is a trifunctional aromatic compound that serves as a highly versatile building block in organic synthesis. Its unique arrangement of an aldehyde, two hydroxyl groups, and a bromine atom on a benzene core offers orthogonal reactivity, enabling chemists to perform sequential and site-selective modifications. This guide provides an in-depth exploration of its strategic applications, from the synthesis of complex heterocyclic scaffolds to its role in palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols, mechanistic insights, and the causal logic behind experimental design, aimed at researchers, chemists, and professionals in drug development and materials science.
Introduction: Chemical Profile and Strategic Value
This compound is a crystalline solid whose synthetic value is derived from its three distinct functional groups, each offering a unique handle for chemical manipulation.[1][2]
-
The Aldehyde Group: A classic electrophilic center, it readily participates in nucleophilic additions, condensation reactions (e.g., Knoevenagel, Wittig), and reductive aminations to build complex side chains or initiate heterocycle formation.
-
The Hydroxyl Groups: These phenolic hydroxyls are nucleophilic and can undergo O-alkylation, O-acylation, and serve as directing groups in electrophilic aromatic substitution. Their di-ortho relationship to each other is key for forming specific cyclic structures, such as acetals or ethers.
-
The Bromine Atom: Positioned on the aromatic ring, the bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of aryl, alkyl, or alkynyl substituents, dramatically increasing molecular complexity.
The interplay of these groups makes this compound a powerful precursor for pharmaceuticals, agrochemicals, and functional materials.
Physicochemical Properties Summary
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1456821-61-6 | Biosynth[3] |
| Molecular Formula | C₇H₅BrO₃ | PubChem[1] |
| Molecular Weight | 217.02 g/mol | PubChem[1] |
| Appearance | White to yellow crystalline powder | Thermo Fisher[4] |
| Storage | Store at 2°C - 8°C | Biosynth[3] |
Core Synthetic Applications & Mechanistic Rationale
The strategic utility of this reagent is best understood through its application in constructing high-value molecular frameworks.
Synthesis of Heterocyclic Scaffolds: Benzoxaborole Derivatives
Benzoxaboroles are an important class of compounds in medicinal chemistry, with members like Crisaborole approved as PDE4 inhibitors for treating inflammatory conditions.[5] this compound is an ideal starting point for novel brominated benzoxaborole analogs, where the bromine atom can be used for further medicinal chemistry exploration (late-stage functionalization).
The synthesis hinges on a key cyclization step. The aldehyde is first converted to an intermediate that can be borylated. The adjacent hydroxyl group then facilitates an intramolecular condensation to form the stable five-membered oxaborole ring. Protecting the second hydroxyl group is crucial to prevent unwanted side reactions during the initial steps.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is a prime target for creating new C-C or C-N bonds, a cornerstone of modern drug discovery. The electron-donating hydroxyl groups can enhance the oxidative addition of palladium into the C-Br bond, often facilitating the reaction.
-
Suzuki-Miyaura Coupling: Enables the introduction of new aryl or vinyl groups. This is invaluable for building bi-aryl structures common in many pharmaceutical agents.
-
Heck & Sonogashira Couplings: Allow for the attachment of alkene and alkyne functionalities, respectively, providing access to diverse molecular geometries and further reactive handles.
-
Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds, directly installing amine functionalities that are critical for modulating the pharmacological properties of a lead compound.
The choice of catalyst, ligand, and base is paramount and must be tailored to the specific substrate and coupling partner to achieve optimal yields and avoid side reactions involving the phenolic and aldehyde groups.
Diagram of Synthetic Pathways
The following diagram illustrates the primary reaction pathways accessible from this compound, highlighting its versatility.
Caption: Key synthetic transformations of this compound.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound and its derivatives should be handled with care. All reactions involving palladium catalysts and anhydrous solvents should be performed under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis of a Phenyl-Substituted Derivative via Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki coupling to demonstrate the functionalization of the C-Br bond. Phenylboronic acid is used as an example coupling partner.
Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.17 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.15 g, 30 mmol).
-
Solvent Addition & Degassing: Add 1,4-dioxane (40 mL) and water (10 mL). Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.
-
Causality Note: Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state, quenching the catalytic cycle. Degassing is critical for reaction success.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (578 mg, 0.5 mmol).
-
Expertise Note: The catalyst is air-sensitive. Adding it after degassing and under an inert atmosphere preserves its activity.
-
-
Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-16 hours.
-
Aqueous Work-up: Once the starting material is consumed, cool the flask to room temperature. Dilute the mixture with ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash with water (2 x 50 mL) and then with brine (50 mL).
-
Causality Note: The aqueous washes remove the inorganic base (K₂CO₃) and boronic acid byproducts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-Phenyl-2,5-dihydroxybenzaldehyde.
Protocol 2: Protection of Hydroxyl Groups by Methylation
For multi-step syntheses, selective protection of the reactive hydroxyl groups is often the first and most critical step. This protocol describes a standard methylation.
Materials & Reagents:
-
This compound (1.0 eq)
-
Dimethyl sulfate (DMS) (2.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetone, anhydrous
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (2.17 g, 10 mmol) and anhydrous K₂CO₃ (4.15 g, 30 mmol) in anhydrous acetone (50 mL).
-
Reagent Addition: Add dimethyl sulfate (2.08 mL, 22 mmol) dropwise to the stirred suspension at room temperature.
-
Safety Warning: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a fume hood with appropriate PPE.
-
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60 °C). Stir for 4-6 hours, monitoring by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetone.
-
Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL), wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 4-Bromo-2,5-dimethoxybenzaldehyde, which can be further purified by recrystallization or chromatography if necessary.[6]
-
Trustworthiness Note: This protected intermediate is now stable to a wider range of reaction conditions, allowing for selective chemistry at the aldehyde or bromine positions. For example, it can be used in formylation reactions that are incompatible with free phenol groups.[6]
-
Conclusion
This compound is a textbook example of a strategic building block. Its inherent trifunctional nature provides chemists with a powerful platform for generating molecular diversity. By understanding the distinct reactivity of each functional group, researchers can design elegant and efficient synthetic routes to novel pharmaceuticals, complex natural products, and advanced materials. The protocols provided herein serve as a validated starting point for unlocking the full potential of this versatile reagent.
References
- 1. This compound | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 1456821-61-6 | AChemBlock [achemblock.com]
- 3. This compound | 1456821-61-6 | GIC82161 [biosynth.com]
- 4. 4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: Strategic Derivatization of 4-Bromo-2,5-dihydroxybenzaldehyde for Medicinal Chemistry
Abstract
4-Bromo-2,5-dihydroxybenzaldehyde is a versatile trifunctional scaffold poised for significant application in medicinal chemistry. Its unique substitution pattern—a reactive aldehyde, two nucleophilic hydroxyl groups, and a bromine atom amenable to cross-coupling reactions—offers a rich platform for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of key derivatization strategies for this scaffold, complete with detailed, field-proven protocols and the underlying chemical rationale. The methodologies discussed herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this promising building block in the discovery of novel therapeutic agents.
Introduction: The Strategic Value of the this compound Scaffold
The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The this compound scaffold has emerged as a particularly attractive starting point due to the convergence of several key structural features. The hydroquinone moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a range of activities including antioxidant and anticancer properties. The strategic placement of a bromine atom opens avenues for late-stage functionalization via transition metal-catalyzed cross-coupling reactions, enabling the rapid generation of analog libraries. Furthermore, the aldehyde and dual hydroxyl groups provide orthogonal handles for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).
The presence of bromine in drug candidates can significantly enhance their pharmacological properties. Bromo substitution can increase lipophilicity, improve membrane permeability, and introduce a site for metabolic transformation or specific interactions with biological targets. Studies have shown that the bromination of hydroquinone derivatives can play a crucial role in their anti-inflammatory activity.[1][2]
This document will detail robust protocols for the derivatization of the aldehyde and hydroxyl functionalities of this compound, providing a practical guide for its application in medicinal chemistry programs.
Derivatization of the Aldehyde Functional Group
The aldehyde group of this compound is a versatile electrophilic center, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are fundamental to extending the molecular framework and introducing diverse pharmacophoric elements.
Schiff Base Formation: A Gateway to Bioactive Imines
The condensation of the aldehyde with primary amines to form Schiff bases (imines) is a straightforward and highly efficient reaction. Schiff bases derived from substituted salicylaldehydes are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[3] This reaction provides a simple means to introduce a vast array of side chains, including those found in known drugs or designed to probe specific binding pockets.
Protocol 1: General Procedure for Schiff Base Synthesis
Rationale: This protocol utilizes a catalytic amount of acid to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the primary amine. The reaction is typically driven to completion by the removal of water, often through azeotropic distillation with a Dean-Stark trap, although in many cases, refluxing in a suitable solvent is sufficient for high conversion.
Reagents & Equipment:
-
This compound
-
Primary amine of choice (e.g., substituted aniline, benzylamine, sulfonamide)
-
Ethanol (or other suitable solvent like methanol or isopropanol)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of ethanol.
-
To this solution, add 1.0 equivalent of the desired primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, the product can often be precipitated by pouring the reaction mixture into ice-cold water.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the Schiff base derivative. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Knoevenagel Condensation: Synthesis of Coumarin and Chromone Precursors
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically in the presence of a weak base as a catalyst. This reaction is a cornerstone in the synthesis of coumarins and other important heterocyclic systems. Coumarin derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[4]
Protocol 2: Knoevenagel Condensation for Coumarin Precursor Synthesis
Rationale: This protocol employs a catalytic amount of piperidine, a weak base, to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. The resulting product can then undergo intramolecular cyclization to form the coumarin ring system.
Reagents & Equipment:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)
-
Ethanol or pyridine
-
Piperidine (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
TLC apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of the active methylene compound in ethanol or pyridine.[3][5]
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.[3][5]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Wittig Reaction: Olefination for Styrene Analogs
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. By reacting this compound with a phosphorus ylide, substituted styrenes can be generated. These products can serve as valuable intermediates for further synthetic elaborations or be evaluated for their own biological activity.
Protocol 3: General Procedure for the Wittig Reaction
Rationale: The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to the aldehyde, forming a betaine intermediate. This intermediate then collapses to form a stable triphenylphosphine oxide and the desired alkene. The ylide is typically generated in situ by treating a phosphonium salt with a strong base.
Reagents & Equipment:
-
This compound
-
Triphenylphosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)
-
Syringes for transfer of anhydrous solvents and reagents
-
Stirring apparatus
-
TLC apparatus
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend 1.0 equivalent of a suitable triphenylphosphonium salt in anhydrous THF.[3]
-
Cool the suspension to 0 °C and add 1.0 equivalent of a strong base (e.g., n-butyllithium) dropwise. Allow the mixture to stir at room temperature for 1-2 hours, during which the characteristic color of the ylide should develop.
-
Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of 1.0 equivalent of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the alkene.
Derivatization of the Hydroxyl Functional Groups
The two phenolic hydroxyl groups of this compound offer opportunities for derivatization through O-alkylation, O-acylation, and other transformations. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profile.
A key consideration in the derivatization of the hydroxyl groups is the potential for regioselectivity. The hydroxyl group at position 2 is ortho to the aldehyde, while the hydroxyl group at position 5 is para. This electronic and steric differentiation may allow for selective derivatization under carefully controlled conditions. In cases where non-selective derivatization occurs or where specific mono-derivatization is required, the use of protecting group strategies may be necessary.
O-Alkylation: Synthesis of Ether Derivatives
Williamson ether synthesis is a common and effective method for the preparation of ethers from phenols. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
Protocol 4: General Procedure for O-Alkylation
Rationale: This protocol utilizes a base such as potassium carbonate to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. These phenoxides then undergo an SN2 reaction with an alkyl halide to form the corresponding ether. Dichloromethane is a common solvent for this reaction, and the reaction progress is monitored by TLC.
Reagents & Equipment:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring apparatus
-
TLC apparatus
Procedure:
-
To a solution of this compound (1.0 equivalent) in DCM or DMF, add potassium carbonate (2.5 equivalents for dialkylation, or adjusted for monoalkylation).
-
Add the desired alkyl halide (2.2 equivalents for dialkylation, or adjusted for monoalkylation) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter off the potassium carbonate and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.
Visualization of Synthetic Pathways
The following diagrams illustrate the key derivatization strategies discussed in this application note.
Caption: Key derivatization pathways for this compound.
Summary of Derivatization Strategies
The following table summarizes the key derivatization reactions for this compound.
| Functional Group | Reaction | Reagents | Product Class | Potential Applications |
| Aldehyde | Schiff Base Formation | Primary Amine, cat. Acid | Imines | Antimicrobial, Anticancer |
| Aldehyde | Knoevenagel Condensation | Active Methylene Compound, Base | Coumarin Precursors | Anti-inflammatory, Anticoagulant |
| Aldehyde | Wittig Reaction | Phosphorus Ylide | Alkenes (Styrenes) | Synthetic Intermediates |
| Hydroxyls | O-Alkylation | Alkyl Halide, Base | Ethers | Modulation of Physicochemical Properties |
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemistry. The protocols and strategies outlined in this application note provide a robust framework for the synthesis of a wide array of derivatives. By leveraging the reactivity of the aldehyde and hydroxyl functional groups, researchers can efficiently generate libraries of novel compounds for biological screening. The presence of the bromine atom further enhances the utility of this scaffold, allowing for subsequent diversification through cross-coupling reactions. It is anticipated that the continued exploration of the chemical space around this core structure will lead to the discovery of new and potent therapeutic agents.
References
Application Notes & Protocols: 4-Bromo-2,5-dihydroxybenzaldehyde as a Versatile Building Block for Heterocyclic Compound Synthesis
Abstract
4-Bromo-2,5-dihydroxybenzaldehyde is a trifunctional aromatic compound whose unique arrangement of reactive sites—an electrophilic aldehyde, nucleophilic hydroxyl groups, and a bromine atom amenable to cross-coupling—renders it an exceptionally versatile precursor for the synthesis of diverse heterocyclic scaffolds. This guide provides an in-depth exploration of its application in constructing high-value heterocyclic systems such as benzofurans and quinoxalines. We will delve into the strategic considerations behind key synthetic transformations, present detailed, field-proven protocols, and offer insights into reaction mechanisms and optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.
Introduction: The Strategic Value of this compound
The synthetic utility of this compound stems from the orthogonal reactivity of its three key functional groups. The aldehyde group serves as a classical electrophilic handle for condensation and olefination reactions. The two hydroxyl groups, particularly the one ortho to the aldehyde, are perfectly positioned for intramolecular cyclization reactions to form oxygen-containing heterocycles. Finally, the bromine atom provides a robust anchor point for modern palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon, nitrogen, and oxygen-based substituents. This multi-faceted reactivity allows for the construction of complex molecular architectures in a controlled and sequential manner, making it a valuable starting material in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Profile
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1456821-61-6 | [1][2][3] |
| Molecular Formula | C₇H₅BrO₃ | [1][3] |
| Molecular Weight | 217.02 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| SMILES | C1=C(C(=CC(=C1O)Br)O)C=O | [1] |
Note: While extensive experimental spectroscopic data for this compound is not widely published, its spectral characteristics can be predicted based on its functional groups. The ¹H NMR spectrum would show distinct signals for the aldehydic proton, aromatic protons, and hydroxyl protons. The ¹³C NMR would show corresponding signals for the carbonyl carbon, aromatic carbons, and carbons bearing hydroxyl groups. The IR spectrum would exhibit characteristic absorption bands for O-H, C=O (aldehyde), and C-Br stretching vibrations. The mass spectrum is expected to show a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity).[4]
Synthesis of Substituted Benzofurans
The benzofuran motif is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals.[5] this compound is an ideal starting material for constructing substituted benzofurans, primarily by leveraging the interplay between the ortho-hydroxyl and aldehyde groups.
Synthetic Strategy: Perkin-type Condensation and Cyclization
A common and effective strategy involves a Perkin-like condensation of the aldehyde with an active methylene compound, such as a derivative of phenylacetic acid or a malonate, followed by intramolecular cyclization. The bromine atom remains intact for subsequent functionalization via cross-coupling reactions.
Workflow for Benzofuran Synthesis
Caption: Workflow for benzofuran synthesis via condensation-cyclization.
Protocol 1: Synthesis of Ethyl 6-Bromo-5,7-dihydroxybenzofuran-2-carboxylate
This protocol describes a base-catalyzed condensation followed by cyclization to yield a functionalized benzofuran.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Toluene (solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid (p-TSA) (cyclization catalyst)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluents)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and diethyl malonate (1.2 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction typically takes 4-8 hours.
-
Causality Insight: Piperidine acts as a base to deprotonate the active methylene group of diethyl malonate, generating a nucleophile that attacks the aldehyde carbonyl.
-
-
Once the starting aldehyde is consumed, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cyclization: To the crude residue, add toluene and a catalytic amount of p-TSA (0.05 eq).
-
Equip the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux for 6-12 hours, or until TLC analysis indicates the formation of the benzofuran product.
-
Causality Insight: The acidic conditions promote intramolecular nucleophilic attack of the ortho-hydroxyl group onto the newly formed double bond, followed by dehydration to form the furan ring.
-
-
Workup: Cool the reaction mixture and dilute it with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure benzofuran derivative.
Synthesis of Substituted Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[6] The synthesis of quinoxalines is most classically achieved by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] this compound serves as a surrogate for a dicarbonyl compound in reactions with o-phenylenediamines, leading to highly substituted quinoxalines.
Synthetic Strategy: Condensation and Oxidative Cyclization
The aldehyde group of this compound readily condenses with one of the amino groups of an o-phenylenediamine to form a Schiff base intermediate. Subsequent intramolecular cyclization and oxidation (often occurring in situ) yield the aromatic quinoxaline ring.
Workflow for Quinoxaline Synthesis
Caption: General workflow for the synthesis of quinoxalines.
Protocol 2: Synthesis of 6-Bromo-7-quinoxalinol
This protocol outlines a straightforward one-pot synthesis of a quinoxaline derivative. Note: For this specific product, the second hydroxyl group is lost during aromatization. The protocol is adapted for a generic o-phenylenediamine.
Materials:
-
This compound
-
ortho-Phenylenediamine (or a substituted derivative)
-
Ethanol or Acetic Acid (solvent)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or glacial acetic acid.
-
Causality Insight: Acetic acid can act as both a solvent and a catalyst for the condensation and dehydration steps.
-
-
Add a solution of ortho-phenylenediamine (1.0 eq) in the same solvent to the flask.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. If a solid has precipitated, collect it by filtration. If not, pour the mixture into a beaker of ice water to induce precipitation.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid or unreacted diamine.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. Dry the purified product under vacuum.
Advanced Applications via Cross-Coupling Reactions
The bromine atom on the this compound scaffold is a key feature for diversification, enabling access to a vast chemical space through modern cross-coupling chemistry.
A. Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is a powerful palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl halide.[9][10] This allows for the introduction of alkynyl moieties, which are themselves versatile functional groups for further transformations, such as cyclizations to form other heterocyclic systems.[11][12]
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
Heterocyclic substrate derived from Protocol 1 or 2 (e.g., the bromobenzofuran)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (solvent and base)
-
Tetrahydrofuran (THF), anhydrous (co-solvent)
-
Argon or Nitrogen (inert gas)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add the bromo-heterocycle (1.0 eq), Pd(PPh₃)₂Cl₂, and CuI.
-
Reagent Addition: Add anhydrous THF and triethylamine via syringe. Stir the mixture for 10 minutes to ensure dissolution.
-
Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) until TLC analysis shows complete consumption of the starting material (typically 4-12 hours).
-
Causality Insight: The reaction must be performed under an inert atmosphere as the Pd(0) active catalyst is sensitive to oxygen. The amine acts as both a base to deprotonate the alkyne and as a solvent.
-
-
Workup: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
B. Ullmann Condensation for C-N and C-O Bond Formation
The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols.[13][14] This reaction is particularly useful for synthesizing diaryl ethers or N-aryl heterocycles, which can be challenging to form using other methods.[15][16][17]
Protocol 4: General Procedure for Ullmann C-N Coupling
Materials:
-
Bromo-heterocyclic substrate (1.0 eq)
-
Amine or heterocycle with an N-H bond (e.g., imidazole) (1.5 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
L-Proline or 1,10-Phenanthroline (ligand) (20 mol%)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous (solvent)
-
Argon or Nitrogen (inert gas)
Procedure:
-
Reaction Setup: To an oven-dried reaction tube, add the bromo-heterocycle, the amine, CuI, K₂CO₃, and the ligand.
-
Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous DMSO via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-130 °C for 12-24 hours.
-
Causality Insight: High temperatures are often required for the Ullmann reaction. The ligand (e.g., L-proline) helps to solubilize the copper catalyst and accelerate the reaction.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and add water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product using flash column chromatography.
Conclusion
This compound is a powerful and cost-effective building block for the synthesis of a wide range of heterocyclic compounds. Its strategically placed functional groups allow for a diverse array of synthetic transformations, including classical condensation/cyclization reactions and modern metal-catalyzed cross-couplings. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile starting material in the pursuit of novel bioactive molecules and functional materials.
References
- 1. This compound | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1456821-61-6 | GIC82161 [biosynth.com]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Pd-free Sonogashira coupling: one pot synthesis of phthalide via domino Sonogashira coupling and 5-exo-dig cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. byjus.com [byjus.com]
- 17. Ullmann Reaction [organic-chemistry.org]
Protocol for the Synthesis of Schiff Bases from 4-Bromo-2,5-dihydroxybenzaldehyde: A Detailed Guide for Researchers
Introduction: The Significance of Substituted Salicylaldehyde-Derived Schiff Bases
Schiff bases, compounds containing an azomethine (-C=N-) group, are a cornerstone of synthetic chemistry due to their versatile applications, particularly in medicinal chemistry and as ligands in coordination chemistry.[1][2] The condensation reaction between an aldehyde or ketone and a primary amine provides a straightforward route to these valuable molecules.[3] 4-Bromo-2,5-dihydroxybenzaldehyde is a particularly interesting precursor for Schiff base synthesis. The presence of two hydroxyl groups and a bromine atom on the aromatic ring imparts unique electronic and steric properties to the resulting Schiff bases, enhancing their potential as bioactive agents and as chelating ligands for various metal ions.[1][4] The hydroxyl groups can participate in intramolecular hydrogen bonding with the imine nitrogen, stabilizing the molecule and influencing its conformation. Furthermore, the bromine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes, and also serves as a handle for further synthetic modifications through cross-coupling reactions.[1] This application note provides a detailed protocol for the synthesis of Schiff bases from this compound, including the reaction mechanism, a step-by-step experimental procedure, and expected characterization data.
Reaction Mechanism: The Chemistry of Imine Formation
The formation of a Schiff base is a reversible condensation reaction that proceeds in two main steps. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is then protonated on the oxygen atom, making water a good leaving group. Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable imine, or Schiff base, with a carbon-nitrogen double bond.
The equilibrium of the reaction can be shifted towards the product by removing the water formed during the reaction, often achieved by azeotropic distillation or by using a dehydrating agent.
Experimental Protocol
This protocol details a general procedure for the synthesis of a Schiff base from this compound and a generic primary amine (R-NH₂).
Materials and Reagents
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, alkylamine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel and filter paper)
-
Beakers and other standard laboratory glassware
Procedure
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
Addition of Amine: In a separate beaker, dissolve 1.0 equivalent of the primary amine in absolute ethanol. Add this solution dropwise to the stirred solution of the aldehyde at room temperature.
-
Catalysis: Add a few drops (typically 2-3) of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the condensation reaction.[5]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-6 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, as indicated by TLC, allow the mixture to cool to room temperature. The Schiff base product often precipitates out of the solution as a colored solid.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.[3]
-
Purification: The crude Schiff base can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Drying: Dry the purified Schiff base in a desiccator over a drying agent like anhydrous calcium chloride or in a vacuum oven at a moderate temperature.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of Schiff bases from this compound.
Data Presentation: Expected Characterization of the Schiff Base Product
The synthesized Schiff base should be characterized by standard spectroscopic methods to confirm its identity and purity. The following table provides expected data based on literature values for structurally similar compounds.[1]
| Parameter | Expected Value/Observation | Significance |
| Appearance | Colored crystalline solid | The color arises from the extended conjugation of the aromatic system with the imine bond. |
| Melting Point | Sharp melting point | A sharp melting point is indicative of a pure compound. |
| FT-IR (cm⁻¹) | ~3400-3200 (O-H), ~1620-1600 (C=N), ~1280 (C-O) | Disappearance of the C=O stretch from the aldehyde (~1650 cm⁻¹) and appearance of the C=N stretch confirms imine formation. The broad O-H stretch indicates the presence of the hydroxyl groups. |
| ¹H NMR (δ, ppm) | ~8.5-9.0 (s, 1H, -CH=N-), ~9.5-12.5 (br s, 2H, -OH), ~7.0-8.0 (m, Ar-H) | The singlet in the 8.5-9.0 ppm region is characteristic of the azomethine proton. The broad singlets at lower field correspond to the hydroxyl protons.[1] |
| Mass Spec (m/z) | [M]⁺ or [M+H]⁺ | The molecular ion peak corresponding to the calculated molecular weight of the Schiff base confirms its formation. |
Trustworthiness and Self-Validation
The protocol described is a robust and well-established method for Schiff base synthesis. The success of the reaction can be easily monitored and validated at several stages:
-
Visual Confirmation: The formation of a colored precipitate upon cooling is a strong indication that the reaction has proceeded.
-
TLC Monitoring: Comparing the TLC of the reaction mixture with the starting materials will show the consumption of the aldehyde and the formation of a new, typically less polar, product spot.
-
Spectroscopic Analysis: The characterization data, particularly the appearance of the imine stretch in the IR spectrum and the azomethine proton signal in the ¹H NMR spectrum, provide definitive proof of Schiff base formation.
Conclusion and Future Directions
This application note provides a comprehensive and reliable protocol for the synthesis of Schiff bases from this compound. The unique structural features of this precursor make the resulting Schiff bases attractive candidates for further investigation in several fields. Researchers in drug development may explore their potential as antimicrobial, anticancer, or antioxidant agents.[2][6] In the field of materials science, these compounds can be used as ligands for the synthesis of novel metal complexes with interesting catalytic or photophysical properties.[5] The detailed protocol and characterization guidelines presented here should serve as a valuable resource for scientists working in these and related areas.
References
- 1. benchchem.com [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 4-Bromo-2,5-dihydroxybenzaldehyde in Advanced Materials Synthesis
Introduction: A Multifunctional Building Block for Next-Generation Materials
4-Bromo-2,5-dihydroxybenzaldehyde is an aromatic aldehyde characterized by a unique substitution pattern on its benzene ring: a reactive aldehyde group, two nucleophilic hydroxyl groups, and a bromine atom amenable to a variety of coupling reactions. This combination of functional groups makes it a highly versatile, yet underexplored, building block for the design and synthesis of advanced functional materials. While its direct applications in materials science are not yet widely reported, its structural motifs suggest significant potential for the creation of novel Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs) with tailored properties for applications in catalysis, sensing, and gas storage.
This guide provides a prospective look into the application of this compound in materials science, offering detailed, albeit hypothetical, protocols based on established synthetic methodologies for similar molecular structures. We aim to provide researchers and materials scientists with a foundational understanding and practical starting points for exploring the potential of this promising molecule.
PART 1: Application in Porous Organic Polymers (POPs)
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, low density, and tunable porosity.[1][2][3] The synthesis of POPs often involves the polymerization of rigid organic monomers to form a robust, porous network. The multifunctional nature of this compound makes it an excellent candidate for the synthesis of POPs with inherent functionalities.
Application Highlight: Synthesis of a Functionalized Porous Aromatic Framework (PAF)
Here, we propose the synthesis of a porous aromatic framework through the condensation reaction of this compound with a complementary multifunctional amine, such as 1,3,5-tris(4-aminophenyl)benzene. The resulting imine-linked POP would possess a high density of functional groups (hydroxyl and bromo moieties) that could be leveraged for post-synthetic modification or for direct application in catalysis and sensing.
Experimental Protocol: Synthesis of a Hypothetical Imine-Linked POP
Materials:
-
1,3,5-Tris(4-aminophenyl)benzene
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
6M Aqueous Acetic Acid
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Methanol
Procedure:
-
Reaction Setup: In a 100 mL Schlenk tube, combine this compound (3 equivalents) and 1,3,5-tris(4-aminophenyl)benzene (2 equivalents).
-
Solvent Addition: Add a 1:1 mixture of anhydrous 1,4-dioxane and mesitylene to the Schlenk tube to achieve a monomer concentration of 0.2 M.
-
Catalyst Addition: To the suspension, add 6M aqueous acetic acid (0.2 mL per mmol of the amine monomer).
-
Polymerization: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases. Seal the tube and heat at 120 °C for 72 hours. A colored precipitate should form during the reaction.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid extensively with DMF, chloroform, and methanol to remove unreacted monomers and oligomers.
-
Perform a Soxhlet extraction with methanol for 24 hours to ensure high purity.
-
Dry the resulting polymer in a vacuum oven at 120 °C for 24 hours.
-
Expected Characterization:
The resulting POP is expected to exhibit a high Brunauer-Emmett-Teller (BET) surface area and permanent microporosity, which can be confirmed by nitrogen physisorption measurements at 77 K. The chemical structure can be verified using Fourier-transform infrared (FTIR) spectroscopy (disappearance of aldehyde and amine stretches, appearance of imine stretch) and solid-state 13C NMR.
Visualization of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of an imine-linked POP.
PART 2: Application in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[6][7] The judicious selection of both the metal and the organic linker allows for precise control over the pore size, shape, and functionality of the resulting framework. The two hydroxyl groups and the aldehyde functionality of this compound present potential coordination sites for metal ions, making it a candidate for the synthesis of novel MOFs.
Application Highlight: Synthesis of a Bio-Inspired MOF
The catechol-like dihydroxy functionality of this compound can act as a chelating ligand for various metal ions. We propose the synthesis of a MOF using a biocompatible metal ion, such as Zn2+, and this compound as the organic linker. The resulting MOF could have potential applications in drug delivery or catalysis.
Experimental Protocol: Synthesis of a Hypothetical Zn-based MOF
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Dichloromethane
Procedure:
-
Ligand and Metal Salt Solution:
-
In a 20 mL glass vial, dissolve this compound (1 equivalent) in 5 mL of DMF.
-
In a separate vial, dissolve Zinc Nitrate Hexahydrate (1 equivalent) in 5 mL of ethanol.
-
-
Reaction Mixture: Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Solvothermal Synthesis: Seal the autoclave and heat it in an oven at 100 °C for 48 hours.
-
Isolation and Purification:
-
Cool the autoclave to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Immerse the crystals in dichloromethane for 24 hours, decanting and replacing the dichloromethane every 8 hours, to exchange the solvent in the pores.
-
Dry the product under vacuum at room temperature.
-
Expected Characterization:
The crystallinity and phase purity of the synthesized MOF can be determined by powder X-ray diffraction (PXRD). The structure can be further elucidated by single-crystal X-ray diffraction if suitable crystals are obtained. Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the framework.
Visualization of the Proposed Synthetic Pathway:
Caption: Proposed pathway for the solvothermal synthesis of a MOF.
Data Summary
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1456821-61-6 | [4][5] |
| Molecular Formula | C7H5BrO3 | [4][5] |
| Molecular Weight | 217.02 g/mol | [5] |
| Appearance | White to yellow crystals or crystalline powder | [8] |
| Purity | >97% | [4] |
Table 2: Expected Properties of Hypothetical Materials
| Material | Synthetic Route | Key Functional Groups | Potential Applications |
| Imine-Linked POP | Condensation Polymerization | Imine, Hydroxyl, Bromo | Catalysis, Gas Storage, Sensing |
| Zn-based MOF | Solvothermal Synthesis | Catechol, Aldehyde, Bromo | Drug Delivery, Catalysis, Separation |
Conclusion and Future Outlook
This compound represents a promising but currently underutilized building block in materials science. Its rich functionality offers multiple avenues for the creation of novel porous materials, including POPs and MOFs. The protocols outlined in this guide, while prospective, are grounded in well-established synthetic strategies and provide a solid foundation for future research. The exploration of this versatile molecule is anticipated to lead to the development of advanced materials with tailored properties for a wide range of applications, from environmental remediation to biomedical technologies. The scientific community is encouraged to investigate the synthetic possibilities and unlock the full potential of this intriguing compound.
References
- 1. Dynamic porous organic polymers with tuneable crosslinking degree and porosity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound 97% | CAS: 1456821-61-6 | AChemBlock [achemblock.com]
- 5. This compound | 1456821-61-6 | GIC82161 [biosynth.com]
- 6. Metal organic frameworks based on bioactive components - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Introduction: The Rationale for Screening 4-Bromo-2,5-dihydroxybenzaldehyde
An in-depth guide to the comprehensive antioxidant screening of 4-Bromo-2,5-dihydroxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. This document provides both the theoretical underpinnings and practical, step-by-step protocols for a multi-faceted evaluation of its antioxidant potential.
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Antioxidants are vital compounds that can neutralize these damaging free radicals, thereby mitigating oxidative stress.[2]
Natural and synthetic compounds are continuously being explored for their antioxidant properties. Benzaldehydes substituted with hydroxyl groups are of particular interest due to the hydrogen-donating capabilities of their phenolic moieties, which is a primary mechanism of radical scavenging.[3][4] The related compound, 3-Bromo-4,5-dihydroxybenzaldehyde, isolated from marine red algae, has demonstrated significant radical scavenging and cytoprotective effects against oxidative damage.[5][6] This provides a strong impetus for the investigation of its isomer, this compound (C₇H₅BrO₃, Molar Mass: 217.02 g/mol ), a synthetic organic compound, as a potentially potent antioxidant.[7]
This guide details a comprehensive, multi-assay approach to characterize the antioxidant profile of this compound, moving from fundamental chemical reactivity to a more physiologically relevant cellular context.
The Imperative of a Multi-Assay Screening Approach
No single antioxidant assay can fully capture the complex interactions of an antioxidant within a biological system. Antioxidants can act through various mechanisms, such as hydrogen atom transfer (HAT) or single-electron transfer (SET).[3][4] Furthermore, simple chemical assays do not account for crucial biological factors like bioavailability, cellular uptake, and metabolism.[8] Therefore, a panel of assays is essential for a robust assessment.
This protocol employs a tiered strategy:
-
Chemical-Based Assays (DPPH, ABTS, FRAP): To determine the intrinsic radical-scavenging and reducing capabilities of the compound.
-
Cell-Based Assay (CAA): To evaluate the compound's ability to counteract induced oxidative stress within a living cell, providing a more biologically relevant measure of efficacy.[1]
Part 1: In Vitro Chemical Antioxidant Capacity Assays
These assays are rapid, cost-effective methods for initial screening and mechanistic insight. They measure the direct ability of the test compound to neutralize stable radicals or reduce metal ions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle & Causality: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9][10] The DPPH radical has a deep violet color due to its unpaired electron, with a maximum absorbance around 517 nm.[9] When reduced by an antioxidant, it becomes the pale yellow, non-radical form, DPPH-H.[3] The decrease in absorbance at 517 nm is directly proportional to the radical-scavenging activity of the compound.[11] This assay primarily reflects the HAT and SET capabilities of the antioxidant.[3]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C.[12]
-
Test Compound Stock Solution: Prepare a 1 mg/mL (or 10 mM) stock solution of this compound in methanol or DMSO.
-
Serial Dilutions: Prepare a series of working solutions from the stock (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the various concentrations of the test compound, positive control, or solvent (for the blank/control) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is crucial as DPPH is light-sensitive.[9][11]
-
Measure the absorbance at 517 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 [12] Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % Scavenging against the concentration of the test compound.
-
Determine the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, from the plot. A lower IC₅₀ value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle & Causality: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[13] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[13] The resulting radical has a characteristic blue-green color with a maximum absorbance at 734 nm.[14] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form of ABTS. The decrease in absorbance is proportional to the antioxidant's activity.[15] A key advantage of the ABTS assay is that the radical is soluble in both aqueous and organic solvents, allowing for the screening of both hydrophilic and lipophilic compounds.[13]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[13]
-
Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 (± 0.02) at 734 nm.[13]
-
Prepare test compound and positive control solutions as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Add 10 µL of the various concentrations of the test compound, positive control, or solvent (for blank/control) to the wells.
-
Mix and incubate at room temperature for 6 minutes.[12]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value from a plot of % scavenging versus concentration.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle & Causality: The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power based on the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[16] The reaction is carried out in an acidic medium (pH 3.6). Antioxidants in the sample reduce a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ), which has a strong absorbance at 593 nm.[17] The intensity of the blue color is proportional to the reducing power of the sample. This assay is based solely on an electron transfer (ET) mechanism.[12]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid, and make up the volume to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[17]
-
Standard: Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations (e.g., 100 to 1000 µM).
-
-
Assay Procedure:
-
Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test compound, standard, or blank (solvent) to the wells.
-
Mix and incubate at 37°C for 4-6 minutes.[16]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the test compound from the standard curve.
-
The results are expressed as µmol of Fe(II) equivalents per gram or per mole of the test compound.
-
Part 2: Cell-Based Antioxidant Activity (CAA) Assay
Rationale: While chemical assays are valuable, they lack biological relevance. The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for its uptake, distribution, and metabolism.[8] It provides a more accurate prediction of in vivo efficacy.
Principle & Causality: The assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[1] Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH.[18] In the presence of ROS (induced by a radical generator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[8] An effective antioxidant will scavenge the ROS, thereby inhibiting the oxidation of DCFH to DCF and reducing the fluorescence signal.[19]
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., human liver cancer HepG2 or human keratinocyte HaCaT) under standard conditions (37°C, 5% CO₂).
-
Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve 90-100% confluency after 24 hours.[8]
-
-
Reagent Preparation:
-
DCFH-DA Solution (25 µM): Prepare a stock solution of DCFH-DA in DMSO and dilute it in sterile phosphate-buffered saline (PBS) or cell culture medium without serum to the final working concentration.
-
AAPH Radical Initiator: Prepare a solution of AAPH in PBS.
-
Test Compound: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%.[1]
-
Positive Control: Use a known cellular antioxidant like Quercetin.
-
-
Assay Procedure:
-
After 24 hours of cell growth, remove the culture medium from the wells.
-
Wash the cell monolayer gently with 100 µL of sterile PBS.
-
Add 100 µL of the 25 µM DCFH-DA solution to each well and incubate at 37°C for 60 minutes in the dark.[1]
-
Remove the DCFH-DA solution and wash the cells twice with 100 µL of PBS.
-
Add 100 µL of the test compound or positive control at various concentrations to the respective wells. Include a vehicle control (medium with DMSO). Incubate at 37°C for 1 hour.[1]
-
Remove the treatment solutions, add 100 µL of the AAPH solution to all wells to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) from the fluorescence versus time plot for each concentration.
-
Calculate the percentage inhibition of fluorescence using the formula: % Inhibition = [1 - (AUC_sample / AUC_control)] x 100
-
Determine the CAA value , which is the concentration of the compound required to inhibit 50% of the fluorescence (IC₅₀), from a plot of % inhibition versus concentration.
-
Part 3: Data Presentation and Comprehensive Interpretation
Table 1: Summary of Antioxidant Activity for this compound
| Assay | Measured Parameter | Result (Mean ± SD) | Positive Control (e.g., Trolox) |
| DPPH Scavenging | IC₅₀ (µg/mL or µM) | Insert Value | Insert Value |
| ABTS Scavenging | IC₅₀ (µg/mL or µM) | Insert Value | Insert Value |
| FRAP Assay | FRAP Value | Insert Value (µmol Fe(II) equiv./µmol) | Insert Value |
| CAA Assay (HepG2) | IC₅₀ (µg/mL or µM) | Insert Value | Insert Value (Quercetin) |
Interpreting the Collective Data:
-
Strong Chemical Antioxidant?: Low IC₅₀ values in the DPPH and ABTS assays, coupled with a high FRAP value, would indicate that this compound is a potent chemical antioxidant with strong radical scavenging (via HAT/SET) and electron-donating capabilities.
-
Cellular Efficacy: A low IC₅₀ value in the CAA assay is the most significant finding, as it demonstrates that the compound is not only chemically active but can also be absorbed by cells and exert a protective effect in a biological environment.
-
Discrepancies and Insights: If the compound shows high activity in chemical assays but poor activity in the CAA assay, it may suggest issues with cell permeability, rapid metabolism into inactive forms, or cellular toxicity. Conversely, moderate chemical activity but strong cellular activity could imply that the compound is metabolized into a more potent antioxidant or that it upregulates endogenous antioxidant defense pathways.[5]
By integrating the results from these complementary assays, researchers can build a comprehensive and scientifically robust profile of the antioxidant potential of this compound, guiding future research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde from Polysiphonia morrowii Harvey against Hydrogen Peroxide-Induced Oxidative Stress In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. benchchem.com [benchchem.com]
- 13. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. ultimatetreat.com.au [ultimatetreat.com.au]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Evaluating the Antimicrobial Efficacy of 4-Bromo-2,5-dihydroxybenzaldehyde Derivatives
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. With projections indicating a potential for over 10 million deaths annually by 2050 due to antimicrobial resistance, the discovery and development of novel antimicrobial agents are of paramount importance.[1] Bromophenol derivatives, which are found in marine organisms like red algae, have demonstrated significant pharmacological activities, including potent antimicrobial properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust antimicrobial susceptibility testing for a promising class of synthetic compounds: 4-Bromo-2,5-dihydroxybenzaldehyde derivatives.
These protocols are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy, reproducibility, and comparability across different laboratories.[3][4] We will detail the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent protocol for establishing the Minimum Bactericidal Concentration (MBC), providing a complete picture of a compound's antimicrobial profile.
Principle of the Assays
Minimum Inhibitory Concentration (MIC): The MIC is the cornerstone of susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism after overnight incubation.[5][6][7] This is typically determined by exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium.[8][9] A low MIC value indicates that less of the compound is required to inhibit the organism's growth, suggesting higher potency.[10]
Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition (bacteriostatic activity), the MBC defines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[11][12][13][14] This is a critical parameter for developing drugs intended for severe infections where complete pathogen eradication is necessary.[5][7] The MBC is determined by subculturing from the clear wells of an MIC assay onto antibiotic-free agar to assess cell viability.[14][15]
The relationship between these two values is expressed as the MBC/MIC ratio, which helps classify the compound's activity. A ratio of ≤4 is generally considered indicative of bactericidal activity, whereas a higher ratio suggests bacteriostatic activity.[5][12][14]
Core Experimental Workflow
The overall process involves preparing the novel compound, standardizing the microbial inoculum, performing the MIC assay, and then using those results to conduct the MBC assay, culminating in data analysis.
Caption: High-level workflow for antimicrobial susceptibility testing.
Detailed Protocols
PART 1: Preparation of Materials and Reagents
-
Test Compounds : Synthesize and purify this compound derivatives.
-
Solvent : Dimethyl sulfoxide (DMSO), sterile, cell culture grade.
-
Expert Insight: Phenolic compounds often have poor aqueous solubility. DMSO is a common solvent, but it's crucial to ensure the final concentration in the assay does not exceed 1-2%, as higher levels can be toxic to the microbes and confound results. A solvent toxicity control is mandatory.
-
-
Media :
-
Microbial Strains : Use reference quality control (QC) strains from a reputable source like the American Type Culture Collection (ATCC).[16][17][18]
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923).[16][19]
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).[16][19]
-
Drug-resistant (optional but recommended): Methicillin-resistant S. aureus (MRSA), ESBL-producing K. pneumoniae (e.g., ATCC 700603).[19]
-
-
Reagents & Consumables :
-
Sterile 96-well, U-bottom microtiter plates.
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).
-
0.5 McFarland turbidity standard.
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin).
-
Sterile pipettes, tips, and reagent reservoirs.
-
PART 2: Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M07 standard for broth microdilution.[3][20][21][22]
Step 1: Preparation of Test Compound Stock Solution
-
Accurately weigh the this compound derivative and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Vortex until fully dissolved. Note that some compounds may require gentle warming.
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8][12]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8][12][23] This is a critical step; an incorrect inoculum density will lead to inaccurate MIC values.
Step 3: Plate Setup and Serial Dilution
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
Controls are essential for a valid assay :
-
Well 11 (Growth Control) : Add 100 µL of CAMHB. This well will receive bacteria but no compound.
-
Well 12 (Sterility Control) : Add 100 µL of CAMHB. This well receives no bacteria and no compound.
-
A separate Solvent Toxicity Control should be run (e.g., a row with serial dilutions of DMSO in broth) to confirm the solvent itself is not inhibitory.
-
Step 4: Inoculation and Incubation
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to the sterility control (well 12).
-
The final volume in each well is now 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[23]
Step 5: Interpretation of MIC
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[12][23]
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. If not, the assay is invalid.
PART 3: Protocol for Minimum Bactericidal Concentration (MBC) Determination
The MBC assay is a logical continuation of the MIC test, determining the concentration at which the compound is actively killing the bacteria.[11][14]
Step 1: Subculturing from MIC Plate
-
Following the MIC reading, select the wells that showed no visible growth. This must include the MIC well and at least two wells with higher concentrations.[11][12]
-
Gently mix the contents of each selected well.
-
Using a calibrated pipette, plate a 10-100 µL aliquot from each of these clear wells onto a sterile MHA plate. Be sure to label each plate with the corresponding compound concentration.
Step 2: Incubation
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
Step 3: Interpretation of MBC
-
After incubation, count the number of colonies (CFUs) on each plate.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][12][13][14]
-
To confirm a 99.9% reduction, a viable count of the original inoculum used in the MIC test should be performed in parallel.
Caption: Logical flow from MIC results to MBC determination.
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format. This allows for easy comparison of the activity of different derivatives against a panel of microorganisms.
Table 1: Sample Data Summary for this compound Derivatives
| Microbial Strain | ATCC Number | Derivative | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | Compound A | 4 | 8 | 2 | Bactericidal |
| S. aureus | 29213 | Compound B | 8 | >64 | >8 | Bacteriostatic |
| E. coli | 25922 | Compound A | 16 | 32 | 2 | Bactericidal |
| E. coli | 25922 | Compound B | 32 | >64 | >2 | Bacteriostatic |
| P. aeruginosa | 27853 | Compound A | 64 | >64 | >1 | Inconclusive |
| P. aeruginosa | 27853 | Compound B | >64 | >64 | - | Inactive |
| S. aureus MRSA | BAA-1708 | Compound A | 8 | 16 | 2 | Bactericidal |
Interpretation Notes:
-
An MBC/MIC ratio of ≤4 is generally considered bactericidal.[5][12]
-
A ratio >4 suggests the compound is primarily bacteriostatic.
-
If the MBC is significantly higher (e.g., ≥32 times the MIC), it may indicate microbial tolerance to the compound.[11]
Conclusion and Further Steps
These protocols provide a standardized framework for the initial evaluation of this compound derivatives. Compounds demonstrating potent bactericidal activity (low MIC/MBC values) against a range of pathogens, especially drug-resistant strains, are promising candidates for further investigation. Subsequent studies may include time-kill kinetic assays to understand the rate of bactericidal activity, cytotoxicity assays to assess safety in human cells, and mechanism of action studies to elucidate how these compounds exert their antimicrobial effects. The disruption of the cell membrane and inhibition of cell wall biosynthesis are known mechanisms for other phenolic compounds and could be a starting point for investigation.[24][25]
References
- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. testinglab.com [testinglab.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. emerypharma.com [emerypharma.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. benchchem.com [benchchem.com]
- 9. apec.org [apec.org]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 15. microchemlab.com [microchemlab.com]
- 16. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 17. microbiologyclass.net [microbiologyclass.net]
- 18. atcc.org [atcc.org]
- 19. microrao.com [microrao.com]
- 20. intertekinform.com [intertekinform.com]
- 21. standards.globalspec.com [standards.globalspec.com]
- 22. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
"use of 4-Bromo-2,5-dihydroxybenzaldehyde as a precursor for natural product synthesis"
An Application Guide to 4-Bromo-2,5-dihydroxybenzaldehyde: A Versatile Precursor for Natural Product Synthesis
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of a synthetic route. This compound (CAS: 1456821-61-6) emerges as a highly promising, albeit under-explored, precursor for the construction of complex molecular architectures. Its structure is endowed with a strategic combination of functional groups: a reactive aldehyde, two nucleophilic hydroxyl groups, and a bromine atom poised for a variety of cross-coupling reactions. This unique arrangement offers a powerful toolkit for synthetic chemists, enabling the introduction of diverse substituents and the formation of key heterocyclic scaffolds common in bioactive natural products.
This guide serves as a detailed application note for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, providing a framework for leveraging the distinct reactivity of this compound in the synthesis of valuable target molecules.
| Property | Value | Source |
| CAS Number | 1456821-61-6 | |
| Molecular Formula | C₇H₅BrO₃ | |
| Molecular Weight | 217.02 g/mol | |
| Appearance | Yellow or khaki crystalline powder | |
| Storage | Store at 0-8 °C |
Core Reactivity: A Triad of Synthetic Opportunities
The synthetic utility of this compound stems from the orthogonal reactivity of its three key functional domains: the aldehyde, the dihydroxy-substituted aromatic ring, and the bromine atom. Understanding the interplay of these groups is fundamental to designing effective synthetic strategies.
Transformations of the Aldehyde Group
The formyl group is a cornerstone of C-C bond formation. Its electrophilic nature allows for a variety of additions and condensations.
-
Olefin Synthesis via Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. This is particularly useful for synthesizing substituted styrenes, which are precursors to flavonoids, stilbenoids, and other phenylpropanoid natural products. The choice of the phosphorus ylide determines the geometry and substitution pattern of the resulting double bond.
-
Nitroaldol (Henry) Reaction: The Henry reaction with nitroalkanes yields a β-nitro alcohol. This product is exceptionally versatile; the nitro group can be reduced to an amine to form valuable 1,2-amino alcohols, a common motif in alkaloids and other bioactive compounds, or eliminated to form a nitroalkene.
-
Schiff Base Formation and Reductive Amination: Condensation with primary amines readily forms Schiff bases (imines). These intermediates can be valuable in their own right as ligands or bioactive molecules, or they can be reduced to secondary amines through reductive amination, a crucial transformation for building many alkaloid skeletons.
The Role of the Dihydroxy Aromatic System
The two hydroxyl groups activate the benzene ring and provide handles for cyclization and etherification reactions.
-
O-Alkylation and Etherification: The phenolic hydroxyls can be selectively alkylated. The choice of base is critical for controlling regioselectivity. Weaker bases like cesium bicarbonate (CsHCO₃) have been shown to favor mono-alkylation at the more acidic 4-position in similar 2,4-dihydroxybenzaldehyde systems, minimizing the formation of bis-alkylated byproducts. This allows for the construction of alkoxy-substituted aromatic rings found in many natural products.
-
Heterocycle Formation (Coumarins & Benzofurans): The ortho-hydroxybenzaldehyde moiety is a classic precursor for coumarin synthesis via the Knoevenagel or Perkin reactions. These scaffolds are widespread in nature and exhibit a broad range of biological activities. Similarly, reaction with alkynes can lead to benzofuran cores, another privileged structure in medicinal chemistry.
The Bromine Atom: A Gateway to Advanced Scaffolds
The bromine atom is not merely a substituent; it is a versatile functional handle for modern cross-coupling chemistry. This capability is paramount for assembling complex natural products from simpler fragments.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst forges a new C-C bond, enabling the synthesis of biphenyls or aryl-substituted heterocycles.
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes introduces an alkyne moiety, a key building block for enediynes and other complex acetylenic natural products.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, providing direct access to arylamines and N-aryl heterocycles.
Application Protocols: Synthesizing Natural Product Scaffolds
The following protocols are designed as robust starting points for the synthesis of key structural motifs found in natural products, using this compound as the precursor.
Protocol 1: Synthesis of a 7-Bromo-6,8-dihydroxycoumarin Scaffold via Knoevenagel Condensation
This protocol details the formation of a substituted coumarin ring, a core structure in many anticoagulant, antioxidant, and anti-inflammatory natural products. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization.
Causality: The use of piperidine as a mild base is sufficient to deprotonate the active methylene compound without causing unwanted side reactions with the phenolic hydroxyls. The subsequent acid-catalyzed cyclization (lactonization) is a classic and high-yielding method for forming the coumarin ring system.
Caption: Workflow for coumarin synthesis from the title compound.
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Dilute Hydrochloric Acid (for workup)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
To this solution, add 1.1 equivalents of the active methylene compound (e.g., diethyl malonate).
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly acidify the mixture with dilute hydrochloric acid. The crude product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of a Substituted Styrene via Wittig Reaction
This protocol outlines the conversion of the aldehyde to an alkene, a foundational step for building phenylpropanoid-derived natural products.
Causality: The reaction requires the prior formation of a phosphorus ylide from a corresponding phosphonium salt using a strong base like n-butyllithium. The reaction must be conducted under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) as both the base and the ylide are highly reactive towards water and oxygen.
Caption: General workflow for the Wittig reaction.
Materials:
-
A suitable triphenylphosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Flame-dried, two-necked round-bottom flask under an inert atmosphere
Procedure:
-
Ylide Formation: In a flame-dried flask under nitrogen, suspend 1.0 equivalent of the triphenylphosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1.0 equivalent of n-BuLi solution dropwise. A color change (typically to deep red or orange) indicates ylide formation. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: Dissolve 1.0 equivalent of this compound in anhydrous THF. Note: Protecting the hydroxyl groups as silyl ethers may be necessary to prevent deprotonation by the ylide.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Aryl-Aryl Bond Formation via Suzuki-Miyaura Coupling
This protocol demonstrates the power of the bromine substituent, enabling the construction of a biphenyl system—a core structure in lignans and some alkaloids.
Causality: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) is crucial for the catalytic cycle to proceed efficiently. The base activates the boronic acid, and the palladium complex facilitates the oxidative addition, transmetalation, and reductive elimination steps that form the new C-C bond. The reaction is typically run in a two-phase solvent system (e.g., toluene/water) to ensure all components are sufficiently soluble.
"analytical methods for quantification of 4-Bromo-2,5-dihydroxybenzaldehyde"
An Application Guide to the Analytical Quantification of 4-Bromo-2,5-dihydroxybenzaldehyde
Introduction
This compound (C₇H₅BrO₃, MW: 217.02 g/mol ) is a key chemical intermediate in the synthesis of a variety of high-value compounds within the pharmaceutical, agrochemical, and dye industries.[1][2] The precise and accurate quantification of this analyte is paramount for ensuring final product quality, optimizing reaction yields, and meeting stringent regulatory standards. The presence of hydroxyl and aldehyde functional groups, along with the halogen substituent, provides distinct chemical properties that allow for its measurement using several robust analytical techniques.
This comprehensive guide provides detailed application notes and step-by-step protocols for the quantitative analysis of this compound. We will explore three principal analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The discussion is tailored for researchers, quality control analysts, and drug development professionals, emphasizing the causality behind experimental choices to ensure method integrity and trustworthiness.
HPLC-UV is the cornerstone technique for the quantification of non-volatile and thermally labile compounds like this compound.[3] Its high resolving power makes it the method of choice for accurately quantifying the analyte in complex matrices, such as during reaction monitoring or in final product formulations where impurities may be present.[4]
Principle of the Method
The methodology is based on reversed-phase chromatography, where the analyte is partitioned between a non-polar stationary phase (typically C18) and a polar mobile phase. This compound, being a moderately polar molecule, will interact with the stationary phase. Its retention time is modulated by the composition of the mobile phase. Elution is followed by detection using a UV-Vis detector set to a wavelength where the analyte exhibits strong absorbance, allowing for sensitive and selective quantification.
Experimental Protocol: HPLC-UV
1.1. Instrumentation and Materials
-
System: HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Phosphoric acid or Formic acid (analytical grade).
-
-
Materials: Volumetric flasks, pipettes, 0.45 µm syringe filters.
1.2. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50, v/v) with 0.1% Phosphoric Acid | The organic modifier (acetonitrile) controls the elution strength. Acidification of the mobile phase suppresses the ionization of the phenolic hydroxyl groups, ensuring a single, sharp peak shape and reproducible retention times. |
| Elution Mode | Isocratic | For routine analysis of samples with a limited number of components, an isocratic method is simple, robust, and ensures stable baselines. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures retention time stability and improves peak symmetry. |
| Detection λ | ~290-310 nm | Dihydroxybenzaldehyde derivatives exhibit strong UV absorbance in this range.[5][6] A PDA detector should be used initially to determine the precise λmax for maximum sensitivity. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
1.3. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored under refrigeration.
-
Working Standard Solutions: Prepare a series of at least five working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. This range should bracket the expected sample concentration.
-
Sample Preparation: Accurately weigh the sample material. Dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.
1.4. Data Analysis and System Validation
-
Inject the working standards to establish a calibration curve by plotting peak area against concentration. The curve should exhibit a correlation coefficient (r²) of ≥0.999.
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.
-
The analytical method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness to ensure its suitability for the intended purpose.[7][8][9]
HPLC Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. scielo.br [scielo.br]
- 9. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,5-dihydroxybenzaldehyde
Introduction
Welcome to the technical support guide for the synthesis of 4-Bromo-2,5-dihydroxybenzaldehyde. This valuable synthetic intermediate incorporates a hydroquinone moiety, a reactive aldehyde, and a bromine atom, making it a versatile precursor for pharmaceuticals, functional materials, and complex organic molecules. However, its synthesis is fraught with challenges, including poor regioselectivity, low yields, significant side reactions, and purification difficulties.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate the common pitfalls of this synthesis. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving success in the lab.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during the synthesis.
Question 1: My formylation reaction is resulting in very low yields and a significant amount of dark, intractable tar. What is causing this, and how can I prevent it?
Answer: This is the most common challenge and typically points to issues with the reaction conditions, especially when using classical formylation methods on highly activated phenolic substrates like hydroquinone derivatives.
Root Cause Analysis:
-
Polymerization/Decomposition: Hydroquinones are highly electron-rich and susceptible to oxidation and polymerization under the harsh conditions (strong base, high temperature) of reactions like the Reimer-Tiemann.[1] This leads to the formation of complex, dark-colored tars that trap your product and complicate isolation.
-
Inefficient Reactive Species Generation: In the Reimer-Tiemann reaction, the true electrophile is dichlorocarbene (:CCl₂), generated in situ from chloroform and a strong base.[2][3][4] If this generation is inefficient or the carbene reacts with other species, the yield of the desired aldehyde will be poor.
-
Sub-optimal Reaction Method: While the Reimer-Tiemann reaction is a classic method for ortho-formylation of phenols, its harshness makes it ill-suited for sensitive substrates.[3][4] The Duff reaction, which uses hexamine, is an alternative but is also known for being generally inefficient and low-yielding.[5][6]
Recommended Solutions & Optimization Strategy:
-
Method Selection: Consider a milder formylation method. A magnesium chloride-mediated ortho-formylation using triethylamine and paraformaldehyde offers a significant improvement by avoiding harsh bases and high temperatures. This method proceeds through the formation of a magnesium-phenoxide complex that directs the formylation.[7]
-
Temperature Control: If using a traditional method, rigorous temperature control is critical. For the Reimer-Tiemann reaction, the exothermic addition of chloroform must be done slowly to maintain the temperature, typically between 60-70°C, to prevent thermal runaway and excessive tar formation.[1]
-
Atmospheric Control: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes the oxidation of the electron-rich hydroquinone starting material, which is a key contributor to tar formation.
Question 2: My TLC analysis after the reaction shows multiple spots. How do I identify the likely side products and improve the selectivity for this compound?
Answer: The presence of multiple spots indicates a lack of regioselectivity in either the bromination or formylation step, or both.
Root Cause Analysis:
-
Isomer Formation (Formylation): If you are formylating bromo-hydroquinone, the aldehyde group can add to two possible ortho positions relative to the hydroxyl groups. While electronically similar, steric hindrance from the bromine atom should favor one position, but mixtures are still possible.
-
Isomer Formation (Bromination): If you are brominating 2,5-dihydroxybenzaldehyde, the bromine can add to several positions on the activated ring. The directing effects of the two hydroxyl groups and the aldehyde group compete, potentially leading to a mixture of isomers.
-
Over-bromination: The highly activated dihydroxy-substituted ring is prone to reacting with more than one equivalent of bromine, leading to di- or tri-brominated side products.[8]
Recommended Solutions & Optimization Strategy:
-
Control Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Bromine) – typically 1.0 to 1.1 equivalents. Adding the brominating agent slowly and at a low temperature allows for greater control and reduces the chance of over-bromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂) for activated rings, which can help minimize side reactions.[9]
-
Synthetic Route Order: The order of operations is critical. It is often more selective to brominate the 2,5-dihydroxybenzaldehyde intermediate rather than formylating bromo-hydroquinone. The existing aldehyde group deactivates the ring slightly and provides stronger regiochemical direction for the incoming bromine.
Question 3: I've managed to synthesize the crude product, but purification is extremely difficult. What are the best techniques for isolating the pure compound?
Answer: Purifying polar, multi-functional compounds like this compound from polar impurities and tars requires a systematic approach.
Root Cause Analysis:
-
Similar Polarity of Byproducts: Isomeric byproducts will have very similar polarity to the desired product, making separation by standard column chromatography challenging.
-
Product Tailing on Silica Gel: The two acidic hydroxyl groups can interact strongly with silica gel, leading to significant band tailing and poor separation during column chromatography.
-
Product Instability: The product can degrade on the column if the chromatography is too slow or if acidic or basic eluents are used.
Recommended Solutions & Optimization Strategy:
-
Initial Cleanup: Before chromatography, attempt a recrystallization or a slurry in a solvent system like hexane/ethyl acetate. This can often remove a significant portion of non-polar impurities and some of the baseline tar.
-
Optimized Column Chromatography:
-
Deactivate Silica: To prevent tailing, you can use silica gel that has been pre-treated with a small amount of a weak acid (like acetic acid) mixed into the eluent system.
-
Solvent System: A gradient elution is recommended. Start with a less polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. This will help separate components with close Rf values.
-
-
Purification via Derivatization: In very difficult cases, a protect-purify-deprotect strategy can be used. For example, form a bis-silyl ether or another easily cleavable derivative of the crude product. This derivative will have different chromatographic properties, making it easier to purify. Afterward, the protecting groups are removed to yield the pure final product.
Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic pathway for this compound? A: A robust two-step approach is generally recommended. First, the formylation of hydroquinone to produce 2,5-dihydroxybenzaldehyde, followed by the selective bromination of this intermediate.[10] This route avoids handling the more unstable bromo-hydroquinone and allows for better regiochemical control in the final bromination step.
Q: Is this compound stable for long-term storage? A: As a hydroquinone derivative, it is susceptible to air oxidation, which can cause it to darken over time. For long-term storage, it should be kept in a tightly sealed container, under an inert atmosphere (Argon or Nitrogen), refrigerated (2-8°C), and protected from light.[11]
Q: What are the primary safety concerns during this synthesis? A: The primary hazards involve the reagents used:
-
Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Must be handled in a chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Chloroform (CHCl₃): A suspected carcinogen and toxic upon inhalation and skin contact. All operations should be performed in a well-ventilated fume hood.[4]
-
Strong Bases (NaOH, KOH): Corrosive and can cause severe skin and eye damage.
Visualized Workflows and Mechanisms
Overall Synthetic Workflow
The diagram below illustrates the recommended two-step synthetic pathway from hydroquinone.
Caption: Recommended two-step synthesis pathway.
Troubleshooting Logic Flowchart
Use this flowchart to diagnose and resolve common synthesis issues.
Caption: A logic chart for troubleshooting synthesis problems.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dihydroxybenzaldehyde from Hydroquinone
This protocol is adapted from methodologies for formylating phenols under mild conditions.[10]
Materials:
-
Hydroquinone (1.0 eq)
-
Anhydrous Magnesium Chloride (1.5 eq)
-
Triethylamine (5.0 eq)
-
Paraformaldehyde (1.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Hydrochloric Acid (2M)
-
Ethyl Acetate
-
Brine
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet.
-
To the flask, add hydroquinone (1.0 eq), anhydrous magnesium chloride (1.5 eq), and anhydrous acetonitrile.
-
Begin stirring and add triethylamine (5.0 eq) to the mixture. The mixture may warm slightly.
-
Heat the reaction mixture to 50°C for 30 minutes to ensure complex formation.
-
Increase the temperature to 80°C and add paraformaldehyde (1.5 eq) in one portion.
-
Maintain the reaction at 80°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once complete, cool the reaction to room temperature and carefully quench by adding 2M HCl until the pH is ~2.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude 2,5-dihydroxybenzaldehyde, which can be purified by column chromatography (Hexane:Ethyl Acetate gradient).
Protocol 2: Bromination of 2,5-Dihydroxybenzaldehyde
This protocol uses a mild brominating agent for enhanced selectivity.
Materials:
-
2,5-Dihydroxybenzaldehyde (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 2,5-dihydroxybenzaldehyde (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of glacial acetic acid.
-
Add the NBS solution dropwise to the cooled aldehyde solution over 30 minutes. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a larger beaker containing ice water. A precipitate should form.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain crude this compound.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for different formylation methods of a generic phenol, highlighting the trade-offs between different approaches.
| Reaction Method | Reagents | Typical Temp. | Common Issues | Expected Yield | Reference |
| Reimer-Tiemann | Phenol, CHCl₃, NaOH | 60-70°C | Low yield, tar formation, isomers | 10-40% | [1],[2] |
| Duff Reaction | Phenol, Hexamine, Acid | 150-160°C | Very low yield, complex mixture | 5-20% | [5],[12] |
| MgCl₂-mediated | Phenol, (CH₂O)n, MgCl₂ | 70-90°C | Requires anhydrous conditions | 60-80% | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. This compound | 1456821-61-6 | GIC82161 [biosynth.com]
- 12. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Center: Purification of Crude 4-Bromo-2,5-dihydroxybenzaldehyde
Welcome to the technical support center for 4-Bromo-2,5-dihydroxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. Here, we address common and complex purification challenges in a practical, question-and-answer format, grounding our advice in fundamental chemical principles and field-proven experience.
Part 1: FAQs - Initial Assessment and Troubleshooting
This section focuses on the critical first steps: analyzing your crude material and identifying the nature of your purification challenge.
Q1: My crude product is a dark, sticky solid. What is the expected appearance of pure this compound and what are the likely impurities?
A: Pure this compound is expected to be a yellow solid.[1] The physical properties are summarized below. A dark, resinous, or sticky appearance in your crude product is a common issue, typically pointing to the presence of polymeric byproducts.
-
Likely Impurities:
-
Polymeric/Tarry Materials: Phenolic compounds, especially under the basic conditions of formylation reactions (e.g., a Duff or Reimer-Tiemann type synthesis), are prone to polymerization, resulting in dark, high-molecular-weight tars.[2]
-
Unreacted Starting Materials: Depending on the synthetic route, common starting materials like hydroquinone or its brominated derivatives may be present.[1]
-
Isomeric Byproducts: Synthesis may yield isomers. For instance, in reactions involving electrophilic substitution on a substituted phenol, different isomers can form. While specific isomers for this compound are not widely reported, it remains a theoretical possibility based on general reaction mechanisms.[2]
-
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1456821-61-6 | [3][4][5] |
| Molecular Formula | C₇H₅BrO₃ | [3][5] |
| Molecular Weight | 217.02 g/mol | [3][4] |
| Appearance | Yellow Solid | [1] |
| IUPAC Name | This compound | [3][5] |
Q2: How do I choose the best initial purification strategy for my crude material?
A: The choice of purification technique depends on the nature of the impurities and the scale of your experiment. A decision-making workflow can help you select the most efficient path. Recrystallization is often the first choice for its simplicity and scalability, while column chromatography is reserved for difficult separations. For specific, hard-to-remove impurities, a chemical purification (derivatization) may be necessary.
References
Technical Support Center: Formylation of Bromohydroquinone
Introduction
The formylation of bromohydroquinone is a critical transformation for synthesizing key intermediates in pharmaceutical and materials science. The introduction of a formyl (-CHO) group to the bromohydroquinone scaffold provides a synthetic handle for further functionalization. However, the inherent reactivity of the hydroquinone system, combined with the directing effects of three substituents, presents significant challenges. Researchers frequently encounter a variety of side reactions that can drastically reduce yields, complicate purification, and compromise experimental outcomes.
This technical guide provides a structured troubleshooting framework and addresses frequently asked questions to help researchers navigate the complexities of this reaction. We will delve into the causality behind common experimental pitfalls and offer field-proven strategies to optimize reaction conditions, maximize the yield of the desired product, and ensure experimental reproducibility.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section is designed in a question-and-answer format to directly address specific problems encountered during the formylation of bromohydroquinone.
Problem: Predominant Formation of Di-formylated Product
Q1: My reaction is yielding a significant amount of a di-formylated byproduct instead of the desired mono-formyl bromohydroquinone. How can I improve selectivity for the mono-formylated product?
A1: This is a classic issue, particularly when using methods like the Duff reaction, where the formylating agent, hexamethylenetetramine (HMTA), can react at multiple activated sites on the aromatic ring.[1] Since bromohydroquinone possesses two hydroxyl groups that strongly activate the ortho positions, di-substitution is highly probable if conditions are not carefully controlled.
Root Cause Analysis & Corrective Actions:
-
Stoichiometry of the Formylating Agent: The primary cause of di-formylation is an excess of the electrophilic species generated from the formylating agent.
-
Solution: The most effective strategy is to precisely control the molar ratio of the formylating agent to the bromohydroquinone substrate.[1] Begin with a 1:1 molar ratio of bromohydroquinone to HMTA. If di-formylation persists, systematically decrease the amount of HMTA to slightly sub-stoichiometric amounts (e.g., 0.8-0.9 equivalents). This kinetically favors the initial mono-formylation event.
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy and opportunity for the second formylation to occur, even with optimized stoichiometry.
-
Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-formylated product. Running the reaction at the lowest effective temperature can also help improve selectivity.
-
Troubleshooting Workflow for Di-formylation:
References
Technical Support Center: Optimizing Reaction Yield for 4-Bromo-2,5-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 4-bromo-2,5-dihydroxybenzaldehyde, a key intermediate in the development of various pharmaceuticals and functional materials. As Senior Application Scientists, we have compiled this resource to address common challenges and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
-
Question: We are experiencing significantly low yields in our synthesis of this compound. What are the likely causes and how can we improve the reaction efficiency?
-
Answer: Low yields can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most common approaches to synthesizing this compound are:
-
Route A: Formylation of bromohydroquinone.
-
Route B: Bromination of 2,5-dihydroxybenzaldehyde.
Let's troubleshoot each route.
For Route A: Formylation of Bromohydroquinone
The primary challenge in this route is achieving regioselective formylation at the position ortho to one of the hydroxyl groups. The Reimer-Tiemann and Duff reactions are the most common methods for this transformation.
-
Reimer-Tiemann Reaction: This reaction utilizes chloroform and a strong base to generate dichlorocarbene, the electrophile that attacks the electron-rich phenoxide ring.[1][2] While it favors ortho-formylation, a mixture of products is often obtained.[3]
-
Inefficient Dichlorocarbene Generation: Ensure the use of a high-purity strong base (e.g., NaOH, KOH) and fresh, high-quality chloroform. The reaction is typically biphasic, so vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[4]
-
Suboptimal Temperature Control: The Reimer-Tiemann reaction can be highly exothermic.[4] Maintain a consistent temperature, typically between 60-70°C, to ensure a steady reaction rate and minimize side reactions.
-
Formation of Isomers: The formation of other formylated isomers can reduce the yield of the desired product. While ortho-formylation is generally favored, some para-substitution can occur.[2][3] Purification by column chromatography is often necessary to isolate the desired isomer.
-
-
Duff Reaction: This reaction employs hexamine in an acidic medium.[5] It is known for its simplicity but often suffers from low yields.[6]
-
Incomplete Hydrolysis: The initial product of the Duff reaction is an imine, which must be hydrolyzed to the aldehyde. Ensure complete hydrolysis by using appropriate acidic conditions during workup.
-
Reaction Medium: The choice of acid and solvent can significantly impact the yield. Anhydrous conditions are often preferred in the initial stage.[6]
-
For Route B: Bromination of 2,5-dihydroxybenzaldehyde
This route involves the electrophilic substitution of a bromine atom onto the 2,5-dihydroxybenzaldehyde ring.
-
Regioselectivity Issues: The hydroxyl and aldehyde groups direct the incoming electrophile (bromine). The two hydroxyl groups are activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The position of bromination will depend on the interplay of these electronic effects. The desired product, this compound, requires bromination at the position para to the C2-hydroxyl group and ortho to the C5-hydroxyl group.
-
Over-bromination: The highly activated ring of 2,5-dihydroxybenzaldehyde can be susceptible to over-bromination, leading to the formation of di- or tri-brominated products. To minimize this, use a controlled amount of the brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) and monitor the reaction progress carefully using Thin Layer Chromatography (TLC).[7]
-
Oxidation of the Aldehyde: The presence of a strong oxidizing agent as the bromine source could potentially oxidize the aldehyde group to a carboxylic acid, reducing the yield of the desired product.
-
Issue 2: Difficulty in Product Purification
-
Question: We are struggling to obtain pure this compound. What are the common impurities and what purification strategies do you recommend?
-
Answer: Purification can be challenging due to the presence of isomers, unreacted starting materials, and side products.
-
Common Impurities:
-
Isomeric Products: In the formylation of bromohydroquinone, you may have other formylated isomers. In the bromination of 2,5-dihydroxybenzaldehyde, you might have other brominated isomers.
-
Unreacted Starting Materials: Bromohydroquinone or 2,5-dihydroxybenzaldehyde.
-
Over-brominated Products: In Route B, di- or tri-brominated species can be present.
-
Polymeric/Tarry Materials: These can form under harsh reaction conditions, especially in the Reimer-Tiemann reaction.
-
-
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities. A silica gel column with a gradient elution system of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be effective in removing impurities.
-
Acid-Base Extraction: The phenolic nature of the product allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate) to separate it from non-acidic impurities. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.
-
-
Section 2: Frequently Asked Questions (FAQs)
-
Question 1: Which synthetic route is generally preferred for preparing this compound?
-
Answer: The choice of route depends on the availability of starting materials and the desired scale of the reaction.
-
Formylation of bromohydroquinone (Route A) is a viable option if bromohydroquinone is readily available. However, controlling the regioselectivity of the formylation can be a significant challenge, often leading to a mixture of products and requiring careful purification.
-
Bromination of 2,5-dihydroxybenzaldehyde (Route B) can be more direct if 2,5-dihydroxybenzaldehyde is your starting material. The key challenge here is to control the extent of bromination to avoid the formation of poly-brominated byproducts. With careful control of stoichiometry and reaction conditions, this route can be very efficient.
-
-
-
Question 2: How can I monitor the progress of the reaction?
-
Answer: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. The spots can be visualized under UV light or by staining with a suitable reagent like potassium permanganate.
-
-
Question 3: What are the key safety precautions to consider during this synthesis?
-
Answer:
-
Bromine: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chloroform: Chloroform is a suspected carcinogen and is toxic. All manipulations should be performed in a fume hood.
-
Strong Bases and Acids: Handle strong bases (like NaOH and KOH) and strong acids with care, as they are corrosive.
-
Exothermic Reactions: The Reimer-Tiemann reaction can be highly exothermic.[4] Use a water bath or an ice bath to control the temperature and add reagents slowly.
-
-
Section 3: Experimental Protocols
Protocol 1: Bromination of 2,5-dihydroxybenzaldehyde
This protocol provides a general procedure for the synthesis of this compound from 2,5-dihydroxybenzaldehyde.
| Reagent | Molar Equivalent |
| 2,5-dihydroxybenzaldehyde | 1.0 |
| Bromine | 1.0-1.1 |
| Glacial Acetic Acid | Solvent |
Procedure:
-
Dissolve 2,5-dihydroxybenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Reimer-Tiemann Formylation of Bromohydroquinone
This protocol outlines a general procedure for the synthesis of this compound from bromohydroquinone.
| Reagent | Molar Equivalent |
| Bromohydroquinone | 1.0 |
| Sodium Hydroxide | 4.0-6.0 |
| Chloroform | 3.0-4.0 |
| Water | Solvent |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve sodium hydroxide in water.
-
Add bromohydroquinone to the solution and heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add chloroform dropwise to the reaction mixture over a period of 1-2 hours. The reaction is exothermic, so control the rate of addition to maintain the temperature.
-
After the addition is complete, continue stirring at 60-70°C for another 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of ~2-3.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Visualizations
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. Preparation method of 2,5-dihydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: 4-Bromo-2,5-dihydroxybenzaldehyde
Document ID: TSS-CHEM-4B25DHB-V1.0
Last Updated: December 31, 2025
Overview & Scope
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-Bromo-2,5-dihydroxybenzaldehyde. This versatile synthetic intermediate possesses a unique substitution pattern, making it valuable in the synthesis of bioactive molecules.[1] However, its dihydroxy-substituted aromatic ring also renders it susceptible to specific degradation pathways, particularly oxidation.[2] Understanding the intrinsic stability of this molecule is paramount for ensuring the integrity of experimental results, developing robust synthetic routes, and performing accurate analytical quantification.
This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated experimental protocols to help you navigate the challenges associated with the handling, storage, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most significant degradation pathway is oxidation. The two electron-donating hydroxyl groups on the benzene ring make the molecule highly susceptible to oxidation by atmospheric oxygen, light, and elevated temperatures.[2] This process can lead to the formation of quinone-type structures and other colored impurities, compromising the purity and reactivity of the material.
Q2: What are the immediate visual signs of degradation?
A2: Pure this compound is typically a white to pale yellow solid. A noticeable color change to a more intense yellow, brown, or even pinkish hue is a primary visual indicator of oxidative degradation.[2] For solutions, the development of color or the formation of a precipitate also suggests degradation is occurring.[2]
Q3: What are the ideal storage conditions to ensure long-term stability?
A3: To minimize oxidative and photodegradation, the following storage protocols are essential:
-
Solid Compound: Store in a tightly sealed, opaque container in a cool, dry, and dark environment (recommended 2°C - 8°C).[3] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly effective at displacing oxygen.[2]
-
Solutions: Solutions are significantly more prone to degradation than the solid material.[2] It is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, solutions should be kept in tightly sealed vials under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C).[2] Aliquoting stock solutions into single-use vials is a best practice to prevent repeated freeze-thaw cycles and minimize exposure to air.[2]
Q4: Is this compound susceptible to hydrolysis?
A4: While the aldehyde functional group can undergo certain hydrolytic reactions, benzaldehydes are generally not prone to rapid hydrolysis under neutral conditions.[4] However, in the context of forced degradation studies, stability across a wide pH range (acidic and basic conditions) must be experimentally determined as part of establishing a comprehensive stability profile.[5]
Troubleshooting Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on an understanding of the compound's chemical behavior.
Scenario 1: Inconsistent Reaction Yields or New Impurities
-
Problem: "I am using this compound in a multi-step synthesis, but my yields are inconsistent, and I'm observing unexpected byproducts in my TLC/LC-MS analysis."
-
Probable Cause: The primary cause is likely the degradation of your starting material. The presence of oxidative degradants can interfere with subsequent reactions, leading to lower yields and the formation of unintended side products.
-
Troubleshooting & Validation:
-
Purity Check: Before starting your synthesis, verify the purity of your this compound using HPLC-UV or GC-FID.[6] Compare the chromatogram to a reference standard or a newly opened bottle. The appearance of multiple peaks or a significant shoulder on the main peak indicates degradation.
-
Storage Audit: Review your storage conditions. Is the container tightly sealed? Is it protected from light? Was the bottle flushed with inert gas after the last use?
-
Solution Handling: Are you preparing solutions fresh? If not, degradation in your stock solution is highly probable. Discard old solutions and prepare a fresh batch immediately before use.
-
Scenario 2: Difficulties in Forced Degradation Studies
-
Problem: "My oxidative forced degradation study using 3% hydrogen peroxide resulted in a complete loss of my starting material and a complex, unresolvable chromatogram. I can't achieve the target 5-20% degradation."[7][8]
-
Probable Cause: The dihydroxy-substituted ring is extremely sensitive to oxidation. Standard forced degradation conditions for more stable molecules are too harsh for this compound, leading to rapid and extensive decomposition into multiple products, potentially including polymeric material.
-
Troubleshooting & Optimization:
-
Reduce Oxidant Concentration: Lower the concentration of hydrogen peroxide significantly. Start with a much milder condition, such as 0.1% or 0.3% H₂O₂.
-
Control Temperature: Perform the experiment at room temperature or even on ice to slow the reaction rate.
-
Time-Course Study: Take aliquots at very short time intervals (e.g., 5, 15, 30, and 60 minutes) to find the time point that yields the target 5-20% degradation.
-
Rationale: The goal of forced degradation is to produce a small, representative population of primary degradants, not to destroy the molecule completely.[8] Milder conditions are necessary for highly labile compounds.
-
-
Problem: "I am not observing any significant degradation under acidic (0.1 M HCl, 60°C) or basic (0.1 M NaOH, 60°C) conditions after 24 hours."
-
Probable Cause: The molecule may be intrinsically stable to hydrolysis under these specific conditions.
-
Troubleshooting & Validation:
-
Increase Stress Level: To confirm stability, you may need to increase the stress level. This can be done by incrementally increasing the temperature (e.g., to 80°C) or the concentration of the acid/base.
-
Confirm Method Suitability: Ensure your analytical method (e.g., HPLC) can separate the parent peak from any potential co-eluting degradants. Perform a peak purity analysis using a diode array detector if available.
-
Document Stability: If no degradation is observed even under more stringent conditions, this is a valuable finding. It indicates that hydrolytic degradation is not a significant pathway for this molecule.
-
Scenario 3: Photostability Testing Issues
-
Problem: "After exposing my sample to a UV lamp, the solution turned dark brown, and the HPLC analysis shows a broad, unresolved hump instead of discrete peaks."
-
Probable Cause: Halogenated phenols are known to undergo complex photodegradation reactions, which can include debromination, hydroxylation, and polymerization.[9] The high energy from an uncalibrated UV source likely caused extensive, uncontrolled degradation.
-
Troubleshooting & Optimization:
-
Use ICH Q1B Conditions: Follow the standardized conditions for photostability testing outlined in the ICH Q1B guideline.[5] This involves exposure to a controlled light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV-A light.
-
Include a Dark Control: Always run a parallel sample protected from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.
-
Analyze with LC-MS: For identifying photoproducts, HPLC with mass spectrometry (LC-MS) is essential. It can help postulate the identities of degradants through reactions like debromination (loss of Br) or oxidation (gain of O).[9]
-
Visualizing Degradation & Experimental Workflow
The following diagrams illustrate the primary degradation concerns and a robust workflow for investigating them.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1456821-61-6 | GIC82161 [biosynth.com]
- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. benchchem.com [benchchem.com]
- 7. article.sapub.org [article.sapub.org]
- 8. biomedres.us [biomedres.us]
- 9. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Benzaldehydes
Welcome to the Technical Support Center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of aromatic formylation. Here, we address common challenges and frequently asked questions regarding the control of regioselectivity in these critical transformations. Our goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you in your experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor or Incorrect Regioselectivity in Electrophilic Aromatic Substitution-Based Formylations
Q: I am attempting a Friedel-Crafts type formylation (e.g., Gattermann-Koch) on a monosubstituted benzene derivative, but I am getting a mixture of ortho and para isomers with a low yield of my desired product. How can I improve the regioselectivity?
A: This is a classic challenge in electrophilic aromatic substitution (EAS). The regiochemical outcome is a delicate balance of electronic and steric effects. Here’s a breakdown of how to troubleshoot:
-
Understanding Your Substituent: The existing group on your aromatic ring is the primary director of the incoming formyl group.
-
Activating, Ortho-, Para-Directing Groups: Substituents with lone pairs of electrons (e.g., -OH, -OR, -NH2) or alkyl groups (-R) are strongly activating and direct the electrophile to the ortho and para positions by donating electron density to the ring, stabilizing the cationic intermediate (arenium ion).[1][2]
-
Deactivating, Meta-Directing Groups: Electron-withdrawing groups (e.g., -NO2, -CN, -COR, -SO3H) deactivate the ring and direct the incoming electrophile to the meta position.[3][4]
-
Halogens (Deactivating, Ortho-, Para-Directing): Halogens are a unique case; they are deactivating due to their inductive electron withdrawal but direct ortho- and para- because their lone pairs can stabilize the arenium ion through resonance.[5][6]
-
-
Controlling the Ortho:Para Ratio:
-
Steric Hindrance: The size of both the existing substituent and the incoming electrophile plays a crucial role.[1] As the steric bulk of the directing group increases, the formation of the para product is generally favored over the ortho product.[7][8] For instance, the nitration of toluene yields a significant amount of the ortho product, whereas the nitration of tert-butylbenzene heavily favors the para isomer.[1]
-
Reaction Temperature: In some cases, lower temperatures can enhance selectivity by favoring the thermodynamically more stable product.
-
Troubleshooting Workflow for Poor Regioselectivity in EAS Formylations
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. almaaqal.edu.iq [almaaqal.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
"improving the stability of 4-Bromo-2,5-dihydroxybenzaldehyde in solution"
Welcome to the technical support resource for 4-Bromo-2,5-dihydroxybenzaldehyde (CAS No. 1456821-61-6).[1][2][3] This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges related to the handling and stability of this compound in solution. As Senior Application Scientists, we have developed this resource to provide not just protocols, but the underlying chemical principles to empower your research.
Compound Profile: Understanding the Core Challenge
This compound is a substituted aromatic aldehyde containing a hydroquinone-like moiety.[1][4] This chemical structure is the primary source of its utility and its instability. The two hydroxyl groups on the benzene ring make it highly susceptible to oxidation, particularly in solution. This degradation often manifests as a visible color change, from a colorless or pale yellow solution to brown or dark purple, which can compromise experimental results.
| Property | Value |
| Molecular Formula | C₇H₅BrO₃ |
| Molecular Weight | 217.02 g/mol [1] |
| Appearance | White to pale yellow solid |
| Key Structural Feature | Hydroquinone-like ring with an aldehyde group |
| Primary Instability | Susceptibility to oxidation |
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability of this compound solutions.
Q1: Why is my clear/pale yellow solution of this compound turning brown or purple over time?
A1: This color change is a classic indicator of oxidation. The 2,5-dihydroxy (hydroquinone) moiety in the molecule is readily oxidized to the corresponding 1,4-benzoquinone derivative. This quinone product is highly colored and is the primary degradation product you are observing. This process can be accelerated by exposure to air (oxygen), light, and non-optimal pH conditions.[5]
Q2: What is the best solvent to dissolve this compound for maximum stability?
A2: There is no single "best" solvent, as the ideal choice depends on your experimental needs.
-
For High-Concentration Stock Solutions: Use high-purity, anhydrous polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These should be stored under an inert atmosphere (argon or nitrogen) and protected from light.
-
For Aqueous Buffers/Media: Prepare a concentrated stock in DMSO first. Then, dilute it into your aqueous buffer immediately before use. The stability in aqueous solutions, especially at neutral or alkaline pH, is significantly lower than in anhydrous organic solvents.
Q3: How does pH affect the stability of the compound in my aqueous buffer?
A3: pH has a critical impact on stability. Phenolic hydroxyl groups are weakly acidic. In neutral or alkaline solutions (pH > 7), these groups can deprotonate to form phenoxide ions. These ions are more electron-rich and therefore significantly more susceptible to oxidation than the protonated hydroxyl groups.[6][7] For maximum stability in aqueous environments, a slightly acidic pH (pH 4-6) is generally recommended.[7]
Q4: Can I heat the solution to help dissolve the compound?
A4: Gentle warming and sonication can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided.[8] Heat can accelerate the rate of oxidation and other degradation reactions. If you must heat the solution, do so under an inert atmosphere and for the shortest time possible.
Q5: How should I store my stock solutions to prevent degradation?
A5: Proper storage is crucial.[9]
-
Atmosphere: Displace the air in the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store solutions at -20°C or -80°C for long-term storage.
-
Light: Use amber vials or wrap clear vials in aluminum foil to protect the solution from light, which can catalyze oxidation.[9]
-
Container: Use tightly sealed, chemically resistant containers.[9]
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific stability problems and offers systematic solutions based on chemical principles.
Issue 1: Rapid Color Change and Precipitation in Aqueous Media
Symptoms: Upon dilution of a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media), the solution rapidly turns color (pink, purple, brown) and may become cloudy.
Causality Analysis: This is a multi-faceted problem. The primary cause is rapid oxidation, which is accelerated by the higher pH of many biological buffers (typically pH 7.2-7.4) and the presence of dissolved oxygen.[6][7] The resulting quinone product may have lower solubility in the aqueous buffer than the parent compound, leading to precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous instability.
Issue 2: Gradual Degradation of Organic Stock Solutions
Symptoms: A stock solution in DMSO, stored at -20°C, shows a gradual decrease in purity over weeks or months, confirmed by HPLC analysis, even without significant color change.
Causality Analysis: While more stable than aqueous solutions, organic stocks are not immune to degradation. Trace amounts of water or oxygen can initiate slow oxidation. Furthermore, aldehydes can undergo other reactions, such as condensation, though oxidation is the primary concern for this molecule.
Mitigation Strategies:
| Strategy | Mechanism of Action | Implementation Details |
| Use High-Purity Anhydrous Solvent | Minimizes water content, which can participate in degradation pathways. | Use a freshly opened bottle of anhydrous, sequencing-grade DMSO (<0.02% water). |
| Inert Gas Overlay | Displaces atmospheric oxygen from the vial headspace, preventing oxidation. | After each use, flush the vial with argon or nitrogen before re-sealing. |
| Aliquot and Single-Use | Prevents repeated freeze-thaw cycles and contamination of the entire stock. | Prepare multiple small-volume aliquots from the freshly made stock solution. Thaw one aliquot for each experiment. |
| Add a Scavenger | Antioxidants can terminate free-radical chain reactions that propagate degradation.[10][11][12] | For non-biological experiments, adding a small amount of a radical scavenger like BHT (Butylated hydroxytoluene) can be effective. Compatibility must be verified. |
The Chemistry of Degradation: Oxidation Pathway
The core instability of this compound stems from its hydroquinone structure, which can undergo a two-electron, two-proton oxidation to form a bromo-p-benzoquinone derivative. This process is often mediated by reactive oxygen species (ROS).
References
- 1. This compound | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound 97% | CAS: 1456821-61-6 | AChemBlock [achemblock.com]
- 4. nbinno.com [nbinno.com]
- 5. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 11. jscholaronline.org [jscholaronline.org]
- 12. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2,5-dihydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-bromo-2,5-dihydroxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. The following sections provide in-depth answers to frequently asked questions, troubleshooting advice, and detailed protocols grounded in established chemical principles.
Section 1: Reaction Optimization & Execution FAQs
This section addresses common questions regarding the selection of reagents, control of reaction parameters, and monitoring of the bromination reaction at scale.
Q1: What is the recommended synthetic route for a scalable synthesis of this compound?
The most direct and common route is the electrophilic aromatic substitution of 2,5-dihydroxybenzaldehyde.[1][2] The two hydroxyl groups are strong activating groups, directing the incoming electrophile (bromine) to the ortho and para positions. Since the 4-position is para to one hydroxyl group and ortho to the other, it is highly activated and the primary site of substitution.
Q2: Which brominating agent is preferred for scale-up: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
Both Br₂ and N-Bromosuccinimide (NBS) are effective reagents for this transformation.[3] However, for scale-up, N-Bromosuccinimide (NBS) is strongly recommended.
-
Safety and Handling: Elemental bromine is a highly corrosive, toxic, and volatile liquid that poses significant handling and containment challenges, especially in large quantities.[4][5] It can cause severe burns upon contact and respiratory damage upon inhalation.[5][6] NBS is a crystalline solid, which is significantly easier and safer to handle, weigh, and dispense in a production environment.[7]
-
Reaction Control: NBS provides a slow, controlled concentration of bromine in the reaction mixture, which helps to minimize side reactions, such as the formation of dibrominated byproducts.[7] This is crucial for achieving high purity and yield on a larger scale.
-
Waste Stream: The primary byproduct of NBS is succinimide, which is water-soluble and generally easier to manage in a waste stream compared to unreacted bromine and HBr.
While Br₂ might be cheaper per mole, the engineering controls, safety protocols, and potential for batch failure often make NBS the more economically viable and responsible choice for industrial production.[8]
Q3: How do I control the regioselectivity to ensure bromination occurs at the 4-position?
The inherent electronics of the 2,5-dihydroxybenzaldehyde substrate strongly favor bromination at the C-4 position. The hydroxyl groups at C-2 and C-5 are powerful ortho-, para-directing groups. The C-4 position is para to the C-1 aldehyde and ortho to the C-5 hydroxyl group, making it the most electronically enriched and sterically accessible site for electrophilic attack.
To maximize selectivity:
-
Control Stoichiometry: Use a slight excess but near-equimolar amount of NBS (e.g., 1.05 to 1.1 equivalents). A large excess of the brominating agent is the primary cause of over-bromination, leading to the formation of dibromo- or even tribromo-species.
-
Low Temperature: Running the reaction at a reduced temperature (e.g., 0-10 °C) enhances selectivity by slowing down the reaction rate, allowing the electrophile to more selectively attack the most activated position.[8]
Q4: My reaction is not proceeding to completion. What are the likely causes?
If you observe significant starting material remaining after the expected reaction time, consider the following:
-
Reagent Quality: Ensure the NBS is of high purity and has been stored properly. NBS can degrade over time, especially if exposed to moisture.
-
Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can consume the brominating agent. Ensure you are using a dry, appropriate grade solvent.
-
Inadequate Mixing: In a large reactor, poor agitation can lead to localized "hot spots" or areas of low reagent concentration. Ensure the stirring is efficient enough to maintain a homogeneous slurry or solution.
-
Temperature: While low temperatures are good for selectivity, a temperature that is too low may significantly slow the reaction rate. A balance must be struck. If the reaction is clean but slow, a modest increase in temperature may be warranted.
Section 2: Troubleshooting Common Scale-Up Issues
This section provides a direct problem-and-solution guide for issues that frequently arise during and after the reaction.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up/purification.3. Formation of soluble byproducts. | 1. Monitor reaction by TLC/HPLC. If incomplete, consider adding a small additional charge of NBS.2. Optimize recrystallization solvent and volume; minimize transfers.3. Analyze mother liquor to identify lost product or byproducts to adjust purification. |
| Multiple Spots on TLC/HPLC | 1. Dibromination: A less polar spot than the product is likely the dibrominated species.2. Oxidation: The starting material and product are sensitive to oxidation, which can form colored impurities.3. Starting Material: A polar spot corresponding to the starting material. | 1. Reduce NBS stoichiometry to ≤1.05 eq. Ensure slow, controlled addition of NBS, especially at the beginning of the reaction.2. Perform the reaction under an inert atmosphere (e.g., Nitrogen). Use degassed solvents. Consider adding a mild antioxidant if the problem persists.3. See "Incomplete Reaction" above. |
| Product is Dark/Discolored | 1. Oxidation of the phenol groups.2. Residual bromine or iodine from NBS.3. High processing temperatures. | 1. Work under an inert atmosphere. Purify the product quickly after isolation.2. During work-up, quench the reaction with a reducing agent like sodium bisulfite or sodium thiosulfate solution until the color dissipates.3. Avoid excessive heat during solvent removal and drying. Dry under vacuum at a moderate temperature (e.g., 40-50 °C). |
| Difficult Filtration | 1. Very fine, "oiled out" precipitate.2. Gummy or tarry consistency. | 1. Ensure the product is fully precipitated before filtering. Cool the slurry slowly with good agitation. Consider an anti-solvent addition to promote crystallization.2. This indicates significant impurities. Re-dissolve the crude material in a suitable solvent and attempt to precipitate it again, perhaps by adding an anti-solvent. |
Section 3: Experimental Workflow and Protocols
Overall Synthesis and Purification Workflow
The following diagram outlines the key stages in the scale-up synthesis of this compound.
Caption: Workflow for the Scale-Up Synthesis of this compound.
Detailed Protocol: Synthesis of this compound (100 g scale)
Materials:
-
2,5-Dihydroxybenzaldehyde (1.0 eq, 100 g)
-
N-Bromosuccinimide (NBS) (1.05 eq, 139 g)
-
Acetonitrile (ACS Grade, ~1.5 L)
-
Sodium Bisulfite (NaHSO₃)
-
Deionized Water
Equipment:
-
5 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.
-
Addition funnel or powder dispenser.
-
Filtration apparatus (Büchner funnel or filter press).
-
Vacuum oven.
Procedure:
-
Reactor Setup: Charge the 5 L reactor with 2,5-dihydroxybenzaldehyde (100 g) and acetonitrile (1 L).
-
Inerting and Cooling: Begin agitation and purge the reactor headspace with nitrogen. Cool the reactor contents to 0-5 °C using a circulating chiller.
-
NBS Addition: In a separate container, prepare a slurry of NBS (139 g) in acetonitrile (500 mL). Slowly add this slurry to the reactor over 60-90 minutes via an addition funnel. Crucially, maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 5-10 °C. Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is no longer visible (typically 1-3 hours).
-
Quenching: Once complete, slowly add a 10% aqueous solution of sodium bisulfite to the reactor until the yellow/orange color of any residual bromine is completely discharged.
-
Precipitation & Isolation: Add deionized water (~1 L) to the reaction mixture to precipitate the product. Stir the resulting slurry for 30 minutes at 0-5 °C.
-
Filtration: Filter the solid product using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 250 mL) and then with a small amount of cold acetonitrile to remove water-soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a clean vessel. Add ethanol or acetonitrile and heat with stirring until a full solution is achieved. Slowly add water as an anti-solvent until the solution becomes cloudy, then clarify with a few drops of the organic solvent. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for at least 2 hours to maximize crystallization.
-
Final Isolation & Drying: Filter the purified crystals and wash with a small amount of cold solvent. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is 75-85% of a pale yellow or off-white solid.
Section 4: Scale-Up Safety Considerations
Scaling up bromination reactions requires stringent safety protocols.[6]
-
Hazardous Reagents: NBS is an irritant. Elemental bromine is highly toxic and corrosive.[5][6] All handling of brominating agents should be done in a well-ventilated area (e.g., a fume hood or ventilated enclosure) with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[6]
-
Exothermic Reaction: The bromination of activated phenols is exothermic. The primary risk during scale-up is a thermal runaway. This is managed by:
-
Slow, Controlled Addition: Adding the brominating agent slowly to a cooled solution of the substrate allows the reactor's cooling system to dissipate the heat generated.
-
Reliable Cooling: Ensure the reactor cooling system is robust and has sufficient capacity for the batch size.
-
Emergency Quenching: Have a quenching agent (e.g., sodium bisulfite solution) readily available to stop the reaction in an emergency.[5]
-
-
HBr Byproduct: The reaction generates HBr as a byproduct. While NBS reactions produce less HBr than using Br₂, it is still acidic and corrosive. Ensure the reactor materials are compatible. In very large-scale operations, an off-gas scrubber system may be necessary to neutralize acidic vapors.[6]
References
- 1. What Can’t 2,5-Dihydroxybenzaldehyde Do? Scientists Are Stunned by Its Versatility - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 2. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"comparison of 4-Bromo-2,5-dihydroxybenzaldehyde with its isomers"
An In-Depth Comparative Guide to 4-Bromo-2,5-dihydroxybenzaldehyde and Its Isomers for Researchers and Drug Development Professionals
Introduction: The Subtle Power of Substituent Positioning
Dihydroxybenzaldehyde isomers are a class of phenolic compounds that have garnered significant interest for their diverse biological activities, including antioxidant, antimicrobial, and anticancer effects.[1][2] The introduction of a halogen, such as bromine, to this scaffold dramatically alters its physicochemical properties and biological efficacy. The precise positioning of the bromine atom and the two hydroxyl groups on the benzaldehyde ring gives rise to a fascinating array of structural isomers, each with a unique electronic and steric profile.
This guide provides a comprehensive comparison of this compound with its key positional isomers. We will delve into their distinct structural, spectroscopic, and reactive characteristics, and correlate these properties with their biological activities. The objective is to provide researchers, medicinal chemists, and drug development professionals with a foundational understanding of the structure-activity relationships (SAR) within this compound family, thereby enabling more rational design of novel therapeutic agents and chemical probes.
Structural and Physicochemical Comparison of Key Isomers
The identity and utility of a chemical compound are fundamentally dictated by its structure. For bromo-dihydroxybenzaldehydes, shifting the bromine atom or altering the hydroxylation pattern on the aromatic ring leads to significant changes in properties like melting point, polarity, and intermolecular bonding capabilities.
Below are the structures of this compound and three of its notable isomers.
Caption: Chemical structures of this compound and its key isomers.
These structural variations directly influence their physical properties, as summarized in the table below.
| Compound Name | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| This compound | 4-Bromo-2,5- | C₇H₅BrO₃ | 217.02[3] | 1456821-61-6[3][4] | Not available |
| 3-Bromo-2,5-dihydroxybenzaldehyde | 3-Bromo-2,5- | C₇H₅BrO₃ | 217.02[5] | 33851-45-5[5] | Not available |
| 5-Bromo-3,4-dihydroxybenzaldehyde | 5-Bromo-3,4- | C₇H₅BrO₃ | 217.02[6] | 16414-34-9[6] | 227-228 |
| 6-Bromo-2,3-dihydroxybenzaldehyde | 6-Bromo-2,3- | C₇H₅BrO₃ | 217.02 | 143249-63-4 | Not available |
Spectroscopic Differentiation: Fingerprinting the Isomers
Unambiguous identification of a specific isomer is critical. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provide the necessary fingerprints to distinguish between these closely related structures.
¹H NMR Spectroscopy
The number of signals, their chemical shifts (δ), and their coupling patterns in the aromatic region of a ¹H NMR spectrum are highly diagnostic. The electron-donating hydroxyl groups and the electron-withdrawing bromine and aldehyde groups exert distinct effects on the surrounding protons.
-
This compound: Expected to show two singlets in the aromatic region, as the two aromatic protons have no adjacent proton neighbors.
-
3-Bromo-2,5-dihydroxybenzaldehyde: Expected to show two doublets in the aromatic region, corresponding to the two ortho-coupled protons.
-
5-Bromo-3,4-dihydroxybenzaldehyde: Expected to show two doublets in the aromatic region.
-
6-Bromo-2,3-dihydroxybenzaldehyde: Expected to show two doublets, characteristic of an ortho-coupling relationship.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups. All isomers will exhibit characteristic absorption bands:
-
O-H Stretching: A broad band typically in the range of 3200-3500 cm⁻¹, indicative of the phenolic hydroxyl groups.[7]
-
C-H Stretching (Aldehyde): Two weak bands often observed around 2850 and 2750 cm⁻¹.[8]
-
C=O Stretching (Aldehyde): A strong, sharp band around 1650-1670 cm⁻¹.[8] The exact position is sensitive to hydrogen bonding and electronic effects from the ring substituents.
-
C=C Stretching (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.[7]
-
C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.
The subtle shifts in the C=O stretching frequency can provide clues about intramolecular hydrogen bonding between the aldehyde and an ortho-hydroxyl group, a feature present in the 6-bromo-2,3- and 3-bromo-2,5- isomers but not the 4-bromo-2,5- isomer.
Synthesis and Chemical Reactivity
The synthesis of these isomers often starts from a corresponding substituted phenol or hydroquinone, followed by formylation and bromination, with the order of steps being crucial for achieving the desired regiochemistry.
Caption: Generalized synthetic workflow for bromo-dihydroxybenzaldehyde isomers.
Causality in Reactivity: The reactivity of these isomers is a delicate balance of steric and electronic effects.
-
Aldehyde Reactivity: The aldehyde group's susceptibility to nucleophilic attack is modulated by the ring's electronic character. The electron-withdrawing bromine atom generally enhances the aldehyde's electrophilicity. However, an ortho-hydroxyl group (as in 6-bromo-2,3-DHB) can form a strong intramolecular hydrogen bond, which can decrease the aldehyde's reactivity. This is supported by studies on 2,4-dihydroxybenzaldehyde, where the ortho-hydroxyl group was found to significantly increase the activation energy for condensation reactions compared to 4-hydroxybenzaldehyde.[9]
-
Aromatic Ring Reactivity: The powerful activating effect of the two hydroxyl groups makes the aromatic ring susceptible to further electrophilic substitution. The bromine atom's position and the existing substituents will direct any subsequent reactions.
Comparative Biological Activity
The true value of these isomers for drug development lies in their biological activity. The substituent pattern is a critical determinant of efficacy and mechanism of action.[1]
Antimicrobial Activity
Phenolic compounds are well-known for their antimicrobial properties, often linked to their ability to disrupt microbial cell membranes or inhibit essential enzymes.[1] The parent compound, 2,5-dihydroxybenzaldehyde (gentisaldehyde), has demonstrated activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC₅₀) of 500 mg/L.[1] The addition of bromine, a lipophilic group, can often enhance membrane permeability and, consequently, antimicrobial potency.
| Isomer | Test Organism | Activity (MIC/IC₅₀) | Reference |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀: 500 mg/L | [1] |
| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀: 500 mg/L | [1] |
| Brominated Hydroquinones | General | Enhanced activity over non-brominated analogs | [10] |
Antioxidant Activity
The antioxidant capacity of dihydroxybenzaldehydes is primarily due to their ability to donate hydrogen atoms from their phenolic hydroxyl groups to scavenge free radicals.[1] The stability of the resulting phenoxyl radical is key. Isomers with ortho- or para- positioned hydroxyl groups, such as 2,5-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde, are particularly effective antioxidants.[1][11] Bromination can influence this activity; while it is an electron-withdrawing group, its effect on the redox potential and radical stability can be complex.
Enzyme Inhibition and Signaling Pathways
These compounds can exert their effects by modulating key cellular pathways. For instance, brominated methyl hydroquinone has been shown to be a more potent inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes than its non-brominated counterpart, highlighting the significant role of bromine in enhancing anti-inflammatory activity.[10] Dihydroxybenzaldehyde derivatives are also known to influence inflammatory and cytoprotective pathways like NF-κB and Nrf2.[2][11][12]
Caption: Potential inhibition of the NF-κB inflammatory pathway by dihydroxybenzaldehyde derivatives.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are standardized, step-by-step protocols for the characterization and evaluation of these compounds.
Protocol 1: ¹H NMR Spectroscopic Analysis
-
Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the bromo-dihydroxybenzaldehyde isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[13]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz).[14]
-
Data Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.[14]
-
Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor and reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Objective: To quantify the antioxidant capacity of the isomers.
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).[11] Prepare stock solutions of the test isomers and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.[11] A control well should contain 100 µL of methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2][11]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.[11] Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the compound concentration.[2]
-
Conclusion
The substitution pattern of this compound and its isomers is not a trivial structural detail; it is the primary determinant of their chemical and biological identity. This guide demonstrates that subtle shifts in the positions of the bromo and hydroxyl substituents lead to distinct spectroscopic signatures, predictable changes in chemical reactivity, and, most importantly, potentially significant differences in biological activity. While this compound offers a unique hydroquinone-based scaffold, isomers like 5-bromo-3,4-dihydroxybenzaldehyde (a brominated protocatechualdehyde) may exhibit stronger antioxidant properties due to the ortho-dihydroxy arrangement. A thorough understanding of these structure-activity relationships is essential for leveraging this versatile chemical class in the design of next-generation pharmaceuticals and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97% | CAS: 1456821-61-6 | AChemBlock [achemblock.com]
- 5. 3-Bromo-2,5-dihydroxybenzaldehyde | 33851-45-5 | IBA85145 [biosynth.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 9. Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectral Data Comparison of Brominated Dihydroxybenzaldehyde Isomers
Introduction: The Challenge of Isomeric Differentiation
In the realms of pharmaceutical synthesis, materials science, and natural product chemistry, the precise identification of molecular structure is paramount. Brominated dihydroxybenzaldehyde isomers, sharing the same molecular formula (C₇H₅BrO₃) and molecular weight (217.02 g/mol ), present a classic analytical challenge. While their constituent atoms are identical, the differential positioning of the bromine and two hydroxyl groups on the benzaldehyde framework gives rise to distinct physicochemical properties and biological activities.[1] Consequently, the ability to unambiguously differentiate between these isomers is not merely an academic exercise but a critical step in quality control, reaction monitoring, and drug development.
This guide provides a comprehensive comparative analysis of the spectral signatures of brominated dihydroxybenzaldehyde isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) data. Beyond presenting raw data, this guide will elucidate the underlying chemical principles that govern the observed spectral differences, offering researchers the rationale behind the experimental outcomes.
The Analytical Workflow: A Multi-technique Approach
The structural elucidation of closely related isomers necessitates a multi-faceted analytical approach. Relying on a single technique can often lead to ambiguity. The workflow below illustrates a systematic process for comparing and identifying brominated dihydroxybenzaldehyde isomers, ensuring a high degree of confidence in the final structural assignment.
Caption: A systematic workflow for the spectroscopic differentiation of brominated dihydroxybenzaldehyde isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for differentiating isomers, as it provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule. The chemical shift (δ) is highly sensitive to the electron density around a nucleus, which is directly influenced by the positions of electron-withdrawing groups (like bromine and the aldehyde) and electron-donating groups (the hydroxyls).
The Underlying Principles of Isomeric Differentiation by NMR
-
Substituent Effects : The electron-withdrawing inductive effect of the bromine atom and the aldehyde group will deshield nearby protons and carbons, shifting their signals downfield (to higher ppm values).[2] Conversely, the electron-donating resonance effect of the hydroxyl groups will shield adjacent nuclei, shifting them upfield (to lower ppm values).[3] The interplay of these effects for each isomer results in a unique NMR fingerprint.
-
Proton-Proton Coupling : The splitting pattern (multiplicity) of the aromatic proton signals, governed by the coupling constant (J), reveals the relative positions of the protons. For instance, ortho-coupled protons will typically show a larger J value (7-9 Hz) compared to meta-coupled protons (2-3 Hz).
-
Intramolecular Hydrogen Bonding : A hydroxyl group ortho to the aldehyde group can form an intramolecular hydrogen bond. This typically causes the hydroxyl proton signal to shift significantly downfield (often >10 ppm) and appear as a sharp singlet.
Comparative ¹H NMR Data
The following table summarizes available and expected ¹H NMR data for representative brominated dihydroxybenzaldehyde isomers. Note that exact chemical shifts are solvent-dependent.
| Isomer | Aromatic Protons (δ, ppm) & Multiplicity | Aldehyde Proton (δ, ppm) | Hydroxyl Protons (δ, ppm) | Key Differentiating Features |
| 3-Bromo-2,4-dihydroxybenzaldehyde | H-5: DoubletH-6: Doublet | ~10.0 (s) | OH-2: ~11.0 (s, H-bonded)OH-4: ~10.5 (s) | The two remaining aromatic protons are ortho to each other, resulting in two doublets. The OH-2 proton is expected to be significantly downfield due to hydrogen bonding with the aldehyde. |
| 5-Bromo-2,4-dihydroxybenzaldehyde | H-3: SingletH-6: Singlet | ~9.7 (s) | OH-2: ~11.2 (s, H-bonded)OH-4: ~10.8 (s) | The two aromatic protons are para to each other, resulting in two singlets. This is a highly distinctive pattern.[4] |
| 3-Bromo-4,5-dihydroxybenzaldehyde | H-2: SingletH-6: Singlet | ~9.8 (s) | OH-4: ~9.5 (s)OH-5: ~9.0 (s) | Similar to the 5-bromo-2,4-isomer, two aromatic singlets are expected. However, the absence of an ortho-hydroxyl to the aldehyde means no significant downfield shift for an H-bonded OH proton. |
Data is synthesized from general principles of NMR spectroscopy and available data for related compounds.[5][6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For brominated dihydroxybenzaldehydes, the key vibrational bands to monitor are those of the hydroxyl (O-H), carbonyl (C=O), and carbon-bromine (C-Br) groups.
The Underlying Principles of Isomeric Differentiation by FT-IR
-
Hydroxyl (O-H) Stretching : Non-hydrogen-bonded (free) hydroxyl groups typically show a sharp absorption band around 3500-3700 cm⁻¹. Intramolecular hydrogen bonding, for instance between a hydroxyl group and the ortho-aldehyde, causes the O-H stretching band to broaden and shift to a lower frequency (e.g., 3100-3400 cm⁻¹).[8]
-
Carbonyl (C=O) Stretching : The position of the strong C=O stretching band is sensitive to electronic effects. Electron-donating groups on the ring can lower the frequency, while intramolecular hydrogen bonding to an ortho-hydroxyl group also tends to lower the C=O stretching frequency (e.g., from ~1700 cm⁻¹ to ~1650 cm⁻¹).[9][10]
-
Aromatic C-H and C=C Bending : The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions due to aromatic ring vibrations and C-H bending. The substitution pattern on the benzene ring influences these bands, providing a unique fingerprint for each isomer.[11]
Comparative FT-IR Data
| Isomer | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Key Differentiating Features |
| Isomers with an OH ortho to CHO (e.g., 5-Bromo-2,4-dihydroxybenzaldehyde) | Broad band ~3200 cm⁻¹ | ~1650-1660 cm⁻¹ | The low-frequency, broad O-H and C=O stretches are strong indicators of intramolecular hydrogen bonding.[8] |
| Isomers without an OH ortho to CHO (e.g., 3-Bromo-4,5-dihydroxybenzaldehyde) | Sharper bands >3300 cm⁻¹ | ~1680-1705 cm⁻¹ | The C=O stretch appears at a higher frequency, typical for aromatic aldehydes not involved in strong hydrogen bonding.[11] |
Data is synthesized from general principles of IR spectroscopy and available data for related compounds.[8][12][13]
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like these isomers, the key transitions are π → π* and n → π*. The position of the maximum absorbance (λmax) is influenced by the substitution pattern on the aromatic ring.
The Underlying Principles of Isomeric Differentiation by UV-Vis
-
Conjugation and Substituent Effects : The benzaldehyde core is a conjugated system. The hydroxyl groups, acting as auxochromes, can extend this conjugation through their lone pair electrons, typically causing a bathochromic (red) shift to longer λmax values.[14] The position of the substituents affects the extent of this interaction.
-
Solvatochromism : The polarity of the solvent can influence the λmax, an effect known as solvatochromism. This is particularly pronounced for phenolic compounds where hydrogen bonding with the solvent can stabilize the ground or excited state differently.[14][15] Comparing spectra in solvents of different polarities (e.g., hexane vs. methanol) can provide additional distinguishing information.
Comparative UV-Vis Data
| Isomer | λmax in Methanol (nm) | Expected Distinctions |
| 2,4-Dihydroxybenzaldehyde (parent) | ~230, 285, 325 | This provides a baseline. Bromine substitution is expected to cause a slight bathochromic shift. |
| Brominated Isomers | ~235-340 | The exact λmax will depend on the isomer. For example, isomers with hydroxyl groups para to the aldehyde (e.g., 5-bromo-2,4-dihydroxybenzaldehyde) often show the most significant red shift due to an extended quinoidal resonance structure.[16] |
Data is synthesized from general principles of UV-Vis spectroscopy and available data for related compounds.[12][17][18]
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For brominated compounds, MS is particularly informative due to the characteristic isotopic signature of bromine.
The Underlying Principles of Isomeric Differentiation by MS
-
Isotopic Pattern : Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[19] This results in a distinctive molecular ion (M⁺) peak and an M+2 peak of almost equal intensity for any fragment containing a bromine atom. This is a definitive indicator of the presence of a single bromine atom in the molecule.[20]
-
Fragmentation Pathways : While all isomers will show a similar molecular ion cluster around m/z 216/218, their fragmentation patterns may differ. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the aldehyde group as carbon monoxide (M-29 for CHO).[21] For phenols, the loss of CO from the ring itself is also possible.[22] The relative stability of the resulting fragment ions, influenced by the substituent positions, can lead to different relative intensities in the mass spectrum. For instance, ortho effects can sometimes lead to unique fragmentation pathways involving the loss of water or HBr.[21]
Comparative MS Data
| Feature | Expected Observation for all Isomers | Potential for Differentiation |
| Molecular Ion | A pair of peaks at m/z ~216 and ~218 with ~1:1 intensity ratio. | Confirms molecular formula but does not differentiate isomers. |
| Key Fragments | [M-H]⁺ (m/z 215/217)[M-CHO]⁺ (m/z 187/189)[M-Br]⁺ (m/z 137) | The relative intensities of these fragments can vary. For example, steric hindrance or electronic effects from adjacent hydroxyl groups might favor one fragmentation pathway over another, providing a basis for differentiation.[23] |
Data is synthesized from general principles of mass spectrometry.[19][21][24]
Experimental Protocols
To ensure reproducibility and valid comparisons, standardized experimental protocols are essential.
Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the brominated dihydroxybenzaldehyde isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving phenols and observing labile OH protons).[12]
-
Instrumentation : Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Acquire the spectrum with a spectral width of ~16 ppm, a relaxation delay of 1.0 s, and 16-32 transients.
-
¹³C NMR Acquisition : Acquire the spectrum with a spectral width of ~240 ppm, a relaxation delay of 2.0 s, and 1024 or more transients.[12]
-
Data Processing : Process the data using appropriate software, referencing the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol for FT-IR Spectroscopy
-
Sample Preparation : Prepare a KBr pellet by mixing ~1-2 mg of the sample with ~100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Instrumentation : Use a standard FT-IR spectrometer.
-
Data Acquisition : Collect the spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.[12]
-
Background Correction : Record a background spectrum (of the pure KBr pellet or empty ATR crystal) and subtract it from the sample spectrum.
Protocol for UV-Visible Spectroscopy
-
Sample Preparation : Prepare a stock solution of the isomer in a UV-grade solvent (e.g., methanol) at a concentration of ~1 mg/mL. Prepare a dilute solution from the stock to achieve an absorbance between 0.1 and 1.0.[12]
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Record the spectrum from 200 to 600 nm. Use a cuvette containing the pure solvent as a blank reference.[12]
Protocol for Mass Spectrometry
-
Sample Introduction : Introduce the sample via a suitable method, such as direct infusion for high-purity samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Use Electron Ionization (EI) for GC-MS, which provides rich fragmentation data, or Electrospray Ionization (ESI) for LC-MS, which is softer and will prominently show the molecular ion.
-
Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Conclusion
The differentiation of brominated dihydroxybenzaldehyde isomers is a solvable, albeit complex, analytical puzzle. No single spectroscopic technique provides a complete picture; rather, the synergy between NMR, FT-IR, UV-Vis, and Mass Spectrometry is required for unambiguous identification. ¹H NMR spectroscopy often provides the most definitive data through the unique chemical shifts and coupling patterns of the aromatic protons. FT-IR is invaluable for identifying intramolecular hydrogen bonding, a key feature in ortho-substituted isomers. Mass spectrometry serves as a crucial confirmation of the molecular weight and bromine presence through its characteristic isotopic pattern. By carefully acquiring and interpreting data from this suite of techniques, researchers can confidently elucidate the structure of their target isomer, ensuring the integrity and success of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 5-Bromo-2,4-dihydroxybenzaldehyde | C7H5BrO3 | CID 13950956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 19. whitman.edu [whitman.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Benzaldehyde, 3-bromo-4-hydroxy- [webbook.nist.gov]
A Comparative Analysis of the Biological Activities of 4-Bromo-2,5-dihydroxybenzaldehyde and Other Halogenated Phenols
A Technical Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of drug discovery and development, the exploration of novel bioactive compounds is paramount. Among these, halogenated phenols, a class of compounds characterized by a hydroxyl group attached to a benzene ring substituted with one or more halogen atoms, have garnered significant attention for their diverse biological activities. This guide provides an in-depth comparative analysis of the biological activities of 4-Bromo-2,5-dihydroxybenzaldehyde, a naturally occurring bromophenol, against other halogenated phenols, offering valuable insights for researchers and professionals in the field.
Introduction to Halogenated Phenols and Their Significance
Halogenated phenols are a broad class of compounds found in both natural and synthetic sources. In nature, they are often produced by marine organisms, such as algae and sponges, and are believed to play a role in chemical defense mechanisms.[1][2] The introduction of a halogen atom (fluorine, chlorine, bromine, or iodine) to a phenol scaffold can significantly alter its physicochemical properties, including lipophilicity, electronic effects, and steric hindrance. These modifications, in turn, can profoundly influence the compound's biological activity, leading to enhanced potency or novel mechanisms of action.[3][4]
This compound, a brominated derivative of gentisaldehyde, is a subject of increasing interest due to its documented antioxidant, anti-inflammatory, and cytoprotective effects.[5][6] This guide will dissect the biological profile of this specific compound and compare it with other halogenated phenols, providing a comprehensive overview of their structure-activity relationships and potential therapeutic applications.
Comparative Biological Activities
The biological activities of halogenated phenols are diverse, with the most prominent being their antioxidant, anticancer, and antimicrobial properties. The nature and position of the halogen substituent, along with other functional groups on the phenolic ring, play a crucial role in determining the potency and selectivity of these activities.
Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The presence of halogens can modulate this activity.
Mechanism of Action: The Nrf2/HO-1 Pathway
A key mechanism underlying the antioxidant and cytoprotective effects of many phenolic compounds, including 3-bromo-4,5-dihydroxybenzaldehyde (a close isomer of the topic compound), is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their transcription and the subsequent production of cytoprotective enzymes.[6]
Figure 1: The Nrf2/HO-1 signaling pathway activated by oxidative stress.
Comparative Antioxidant Data
The antioxidant capacity of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 | Reference |
| 3-Bromo-4,5-dihydroxybenzaldehyde | 4.49 mg/L | [[“]] |
| 2,4,5-Trihydroxybenzaldehyde | - | [8] |
| 3,4-Dihydroxybenzaldehyde | - | [8] |
| 2,5-Dihydroxybenzaldehyde | - | [8] |
| Vitamin C (Ascorbic Acid) | > 4.49 mg/L | [[“]] |
| tert-Butylhydroquinone (TBHQ) | > 4.49 mg/L | [[“]] |
The data suggests that brominated dihydroxybenzaldehydes can possess potent antioxidant activity, in some cases exceeding that of common standards like Vitamin C and TBHQ.[[“]] The electron-withdrawing nature of the bromine atom can influence the O-H bond dissociation enthalpy of the hydroxyl groups, thereby affecting the radical scavenging ability.
Anticancer Activity
Halogenated phenols have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Comparative Cytotoxicity Data
The in vitro anticancer activity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| 2,4,5-Trihydroxybenzaldehyde | HL-60 | Significant cytotoxicity | [8] |
| Benzaldehyde | HSC-2 (Oral Squamous Carcinoma) | - | [9] |
| Halogenated Flavonoid (5a: 7,8-dihydroxy-4'-bromo) | MCF-7 (Breast Cancer) | 4.9 | [10] |
| Halogenated Flavonoid (5b: 5,7-dihydroxy-4'-chloro) | MCF-7 (Breast Cancer) | 1 | [10] |
Note: Specific IC50 values for this compound against common cancer cell lines were not found in the initial searches. Data for related structures are provided for context.
Studies on other halogenated phenolic compounds, such as halogenated flavonoids, indicate that the type and position of the halogen can significantly impact cytotoxicity.[10] For instance, a chloro-substituted flavonoid showed higher potency against MCF-7 cells compared to its bromo-substituted counterpart in one study.[10] This highlights the nuanced structure-activity relationships in this class of compounds. Benzaldehyde itself has been shown to induce tumor-specific cytotoxicity.[9]
Antimicrobial Activity
The antimicrobial properties of halogenated phenols have been recognized for over a century. Halogenation often enhances the antimicrobial efficacy of phenolic compounds.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of phenolic compounds is generally attributed to their ability to disrupt the microbial cell membrane. This includes:
-
Membrane Destabilization: The lipophilic nature of the phenol allows it to partition into the lipid bilayer of the cell membrane, disrupting its structure and increasing its permeability.
-
Inhibition of Membrane-Bound Enzymes: Halogenated phenols can interfere with the function of essential membrane proteins, such as those involved in energy production and transport.
-
Protein Denaturation: At higher concentrations, phenols can denature cytoplasmic proteins, leading to cell death.
The presence of halogens can enhance lipophilicity, facilitating the compound's entry into the microbial cell and its interaction with the cell membrane.[3]
Figure 2: General mechanism of antimicrobial action of halogenated phenols.
Comparative Antimicrobial Data
The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Data not available | - | - |
| 4-Chlorothymol | Staphylococcus aureus | - (6x more active than thymol) | [3] |
| 4-Bromothymol | - | "Very effective" | [3] |
| 2,4,6-Triiodophenol | Staphylococcus aureus | 5 |
Note: Specific MIC values for this compound were not found. Data for other halogenated phenols are presented for comparison.
The data indicates that halogenation can significantly enhance the antimicrobial activity of phenols. For example, 4-chlorothymol is reported to be up to six times more active than its non-halogenated parent compound, thymol, against S. aureus.[3] Triiodophenol has also been shown to have a low MIC against S. aureus.
Structure-Activity Relationships (SAR)
The biological activity of halogenated phenols is intricately linked to their chemical structure. Key factors influencing their activity include:
-
Nature of the Halogen: The electronegativity and size of the halogen atom (F < Cl < Br < I) influence the compound's lipophilicity and electronic properties. Generally, increasing the size and lipophilicity of the halogen can enhance membrane permeability and, consequently, antimicrobial and cytotoxic activity, up to a certain point.
-
Position of the Halogen: The position of the halogen on the aromatic ring affects the steric hindrance and electronic distribution, which can influence the compound's interaction with biological targets.
-
Number of Halogen Substituents: Polyhalogenation can further increase lipophilicity and reactivity, often leading to enhanced biological activity.
-
Other Substituents: The presence of other functional groups, such as hydroxyl, aldehyde, and alkyl groups, also contributes to the overall biological profile of the molecule. The dihydroxy substitution in this compound is crucial for its antioxidant properties.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the key assays mentioned in this guide are provided below.
DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant capacity of compounds.
Experimental Workflow
Figure 3: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each dilution of the test compound and positive control.
-
Add the DPPH solution to each well.
-
Include a blank well containing the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.
Experimental Workflow
Figure 4: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology
-
Cell Culture:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include untreated control wells and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at approximately 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Broth Microdilution MIC Assay
This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.
Step-by-Step Methodology
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism in the same broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized inoculum.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Conclusion and Future Perspectives
This guide has provided a comparative overview of the biological activities of this compound and other halogenated phenols. While specific quantitative data for this compound is still emerging, the available information on related compounds suggests that it holds promise as a bioactive molecule, particularly in the realms of antioxidant and cytoprotective activities.
The structure-activity relationships discussed herein underscore the importance of the halogen substituent in modulating the biological profile of phenolic compounds. Further research is warranted to:
-
Elucidate the specific biological activities and mechanisms of action of this compound through comprehensive in vitro and in vivo studies.
-
Conduct direct comparative studies of a wide range of halogenated phenols (bromo-, chloro-, iodo-, and fluoro-substituted) to establish more definitive structure-activity relationships.
-
Explore the therapeutic potential of promising halogenated phenols in preclinical models of diseases associated with oxidative stress, cancer, and microbial infections.
The continued investigation of this fascinating class of compounds will undoubtedly contribute to the discovery and development of novel therapeutic agents.
References
- 1. Structure-activity relationships for mono alkylated or halogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for di and tri alkyl and/or halogen substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
The Unambiguous Arbiter: Validating the Structure of 4-Bromo-2,5-dihydroxybenzaldehyde by X-ray Crystallography and a Comparison with Spectroscopic Methods
In the landscape of drug discovery and materials science, the precise molecular structure of a chemical entity is the bedrock upon which all further research is built. For a molecule such as 4-Bromo-2,5-dihydroxybenzaldehyde, a versatile synthetic intermediate, an unambiguous structural assignment is not merely an academic exercise but a critical prerequisite for its application. This guide provides an in-depth exploration of single-crystal X-ray crystallography as the definitive method for the structural validation of this compound. It further offers a comparative analysis with other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—to highlight the unique strengths and limitations of each in the context of small molecule characterization.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct, three-dimensional map of the atomic arrangement within a crystalline solid.[1] This technique moves beyond the inferential nature of spectroscopy to offer precise, atomic-level coordinates, bond lengths, and bond angles, thereby providing unequivocal proof of a molecule's constitution and stereochemistry.
The Experimental Workflow: From Powder to Picture
The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands both careful experimental technique and a foundational understanding of the principles of crystallization.
References
A Comparative Analysis of the Antioxidant Potential of Dihydroxybenzaldehyde Derivatives: A Guide for Researchers
In the continuous search for novel therapeutic agents to combat oxidative stress-related pathologies, dihydroxybenzaldehyde (DHB) derivatives have emerged as a promising class of phenolic compounds.[1] Their inherent antioxidant activity, attributed to the hydrogen-donating capabilities of their phenolic hydroxyl groups, is profoundly influenced by the substitution pattern on the benzaldehyde scaffold.[2] This guide offers a comparative analysis of the antioxidant potential of various DHB isomers, synthesizing available experimental data to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Structural Basis of Antioxidant Activity in Dihydroxybenzaldehydes
The antioxidant capacity of dihydroxybenzaldehydes is intrinsically linked to their molecular structure.[2] The primary mechanism involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals, a process influenced by the stability of the resulting phenoxyl radical.[3][4] The relative positions of the two hydroxyl groups on the benzene ring are a critical determinant of this activity.[2][5]
Phenolic compounds can act as antioxidants through several mechanisms, including:
-
Hydrogen Atom Transfer (HAT): Directly donating a hydrogen atom to a free radical.[4][6]
-
Single Electron Transfer (SET): Donating an electron to a free radical.[5][6]
-
Chelation of Transition Metals: Binding to metal ions like iron and copper, which can catalyze oxidative reactions.[6][7]
Studies have consistently shown that DHB isomers with ortho or para-positioned hydroxyl groups, such as 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) and 2,5-dihydroxybenzaldehyde, tend to exhibit significant radical scavenging activity.[2][3] This enhanced activity is attributed to the greater stabilization of the resulting phenoxyl radical through resonance.
Comparative Antioxidant Potential of Dihydroxybenzaldehyde Isomers
| Compound | Isomer | Antioxidant Activity Data | Assay |
| 2,3-Dihydroxybenzaldehyde | 2,3-DHB | Noted for its antioxidant properties.[3] | - |
| 2,4-Dihydroxybenzaldehyde | 2,4-DHB | Shown to reduce reactive oxygen species.[3] | Cellular Assay |
| 2,5-Dihydroxybenzaldehyde | 2,5-DHB | 0.85 ± 0.04 (Trolox Equivalents)[3] | DPPH |
| 3,4-Dihydroxybenzaldehyde | 3,4-DHB | Potent antioxidant and radical scavenger.[2][8] | Various |
| 3,5-Dihydroxybenzaldehyde | 3,5-DHB | Possesses antioxidant properties, though comparative quantitative data is limited.[3][8] | - |
Based on the available data, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) is the most extensively studied and appears to be a highly potent antioxidant among the isomers.[1][2]
Experimental Protocols for Assessing Antioxidant Activity
To ensure the reproducibility and validity of findings, standardized protocols are essential. Below are detailed, step-by-step methodologies for common in vitro antioxidant assays.
This assay is based on the reduction of the stable DPPH radical by an antioxidant, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[3][9]
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[3][10] The solution should be protected from light.[10]
-
Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the test compound at various concentrations.[10]
-
Initiation of Reaction: Add an equal volume of the DPPH working solution to the samples and controls. A blank containing only the solvent should be included.[10]
-
Incubation: Incubate the reaction mixture in the dark for a specified period (e.g., 30 minutes).[3][10]
-
Absorbance Measurement: Measure the absorbance of each reaction at approximately 517 nm using a spectrophotometer.[3][9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[3] The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[3][11]
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[12]
Protocol:
-
Generation of ABTS•+: Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.[12][13] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[12][13]
-
Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of approximately 0.70 at 734 nm.
-
Reaction: Add the antioxidant sample to the ABTS•+ solution and mix thoroughly.
-
Absorbance Measurement: After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.[12]
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox, a vitamin E analog.[12]
The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which forms a colored complex that can be measured spectrophotometrically.[14][15]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
-
Reaction: Add the sample to the FRAP reagent and incubate at 37°C.[14]
-
Absorbance Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.[14]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a ferrous sulfate standard curve.[16][17]
Visualizing Experimental Workflows and Structure-Activity Relationships
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Workflow for comparative antioxidant activity assessment.
Caption: Influence of hydroxyl group position on antioxidant activity.
Conclusion and Future Directions
The dihydroxybenzaldehyde isomers represent a valuable class of compounds with significant antioxidant potential.[1] Based on the available literature, isomers with ortho- or para-positioned hydroxyl groups, such as 3,4-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde, are particularly promising antioxidant agents.[3] However, there is a clear necessity for a comprehensive comparative study that evaluates all isomers under standardized assay conditions. Such research would provide definitive data on their relative antioxidant potencies and further elucidate the structure-activity relationships, thereby guiding future research and development in the fields of pharmacology and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid | Organic Chemistry Plus [ojs.wiserpub.com]
- 6. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. louis.uah.edu [louis.uah.edu]
- 12. benchchem.com [benchchem.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. ultimatetreat.com.au [ultimatetreat.com.au]
- 15. arborassays.com [arborassays.com]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Assessing the Purity of Synthetic 4-Bromo-2,5-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically active molecules and fine chemicals, the purity of starting materials and intermediates is paramount. 4-Bromo-2,5-dihydroxybenzaldehyde is a key building block in the development of various therapeutic agents. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall safety and efficacy of the final product. This guide provides a comparative analysis of analytical techniques for the robust assessment of the purity of synthetic this compound, offering insights into method selection and implementation.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound typically involves the bromination and formylation of a hydroquinone precursor. A plausible synthetic route starts from hydroquinone, which may undergo dialkylation followed by bromination and formylation.[1] Understanding this synthetic pathway is crucial for anticipating potential process-related impurities.
Common Potential Impurities:
-
Starting Materials: Unreacted hydroquinone or its mono- and di-alkylated ethers.
-
Intermediates: Incompletely brominated or formylated species.
-
By-products: Poly-brominated derivatives, or products of over-oxidation such as the corresponding benzoquinone.[] Isomeric impurities may also arise depending on the regioselectivity of the reactions.
A comprehensive purity assessment strategy must be capable of separating and detecting these potential contaminants.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantitation, structural confirmation, and throughput. Here, we compare the most relevant methods for this compound.
| Technique | Principle | Information Obtained | Strengths | Weaknesses |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity, detection of non-volatile impurities. | High sensitivity, excellent resolution for complex mixtures, widely applicable for quantitative analysis.[3] | Requires a reference standard for quantitative analysis, can be more time-consuming than spectroscopic methods. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Absolute purity determination without a specific reference standard of the analyte, structural confirmation. | Provides unambiguous structural information and direct, highly accurate quantification.[4][5] | Relatively low sensitivity compared to HPLC, can be complex to interpret for mixtures.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by their detection based on mass-to-charge ratio. | Identification and quantification of volatile impurities. | High sensitivity and specificity for volatile compounds.[7] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups. | Fast, easy to use, and non-destructive; excellent for confirming the presence of key functional groups.[8] | Provides limited information on the overall molecular structure and is not suitable for quantifying impurities. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation and structural information from fragmentation patterns. | High sensitivity and provides molecular weight information. | May not be suitable for quantitative analysis without chromatographic separation. |
Recommended Analytical Workflows
For a comprehensive assessment of this compound purity, a combination of chromatographic and spectroscopic techniques is recommended.
Workflow for Purity Assessment
Caption: Recommended workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC is a suitable method for the quantification of this compound and the separation of its non-volatile impurities.[3]
Instrumentation:
-
HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), autosampler, and data acquisition software.[3]
Chromatographic Conditions (starting point):
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% phosphoric acid).[9]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 30 °C.[3]
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the purity by area percentage, assuming all impurities have a similar response factor to the main component. For more accurate quantification, a reference standard of this compound is required to create a calibration curve.
Quantitative ¹H-NMR (qNMR)
qNMR provides a direct and accurate method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself.[4][5]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.[8]
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) that has a simple spectrum and resonances that do not overlap with the analyte signals.
-
Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).[8]
Data Acquisition:
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1 of the signals of interest).
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, direct GC-MS analysis is challenging. Derivatization to a more volatile silylated derivative would be necessary. However, GC-MS can be a powerful tool for identifying and quantifying any volatile impurities that may be present in the sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions (for volatile impurities):
-
Column: A non-polar capillary column (e.g., HP-5ms).[7]
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program: A suitable temperature gradient to separate volatile components.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane or methanol.
Interpreting the Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9-10 ppm), the hydroxyl protons (which may be broad and their chemical shift concentration-dependent), and the aromatic protons. The splitting pattern of the aromatic protons will confirm the substitution pattern on the benzene ring.[10]
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde (around 190 ppm) and signals for the aromatic carbons, with their chemical shifts influenced by the hydroxyl, bromo, and aldehyde substituents.[10]
Mass Spectrometry (MS)
The mass spectrum, typically obtained via GC-MS for volatile components or by direct infusion for the main compound, will show a molecular ion peak. Due to the presence of bromine, a characteristic M/M+2 isotopic pattern with nearly equal intensity will be observed for the molecular ion and any bromine-containing fragments.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will display characteristic absorption bands confirming the presence of key functional groups:
-
A broad O-H stretching band for the hydroxyl groups (around 3200-3400 cm⁻¹).[8]
-
A strong C=O stretching band for the aldehyde group (around 1650-1700 cm⁻¹).[8]
-
C-H stretching bands for the aromatic ring and the aldehyde.[8]
-
A C-Br stretching band (typically below 1000 cm⁻¹).[8]
Conclusion
A multi-faceted approach is essential for the reliable assessment of the purity of synthetic this compound. While HPLC provides excellent quantitative capabilities for impurity profiling, qNMR offers a powerful and direct method for absolute purity determination. Spectroscopic techniques such as MS and FT-IR are invaluable for structural confirmation and identification of the main component and any unknown impurities. By employing a combination of these orthogonal techniques, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate.
References
- 1. Bromo-DragonFLY - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Benzaldehyde, 4-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unraveling the Structural Nuances of 4-Bromo-2,5-dihydroxybenzaldehyde and 4-Bromo-2-hydroxybenzaldehyde
In the realm of organic synthesis, particularly in the development of novel pharmaceutical and materials science applications, the precise structural elucidation of molecular intermediates is paramount. This guide provides a detailed spectroscopic comparison of two closely related substituted aromatic aldehydes: 4-Bromo-2,5-dihydroxybenzaldehyde and 4-Bromo-2-hydroxybenzaldehyde. Understanding their distinct spectroscopic signatures is crucial for researchers, scientists, and drug development professionals in verifying their synthesis, assessing purity, and predicting their reactivity.
This in-depth analysis will navigate through the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to highlight the subtle yet significant differences imparted by the additional hydroxyl group in this compound.
Unveiling the Molecular Architecture: An Introduction
4-Bromo-2-hydroxybenzaldehyde and this compound are both valuable building blocks in organic chemistry.[1][2] Their utility stems from the presence of multiple reactive functional groups: a formyl group, a hydroxyl group, and a bromine atom attached to an aromatic ring. These features allow for a wide range of chemical transformations, making them attractive starting materials for the synthesis of more complex molecules.[3]
The primary structural difference between these two compounds is the presence of an additional hydroxyl group at the C5 position in this compound. This seemingly minor change has a profound impact on the electronic environment of the molecule, which is directly reflected in their spectroscopic properties.
A Tale of Two Molecules: Physicochemical Properties
Before delving into the spectroscopic data, a summary of the key physicochemical properties of both compounds provides a foundational context for the comparison.
| Property | This compound | 4-Bromo-2-hydroxybenzaldehyde |
| Molecular Formula | C₇H₅BrO₃ | C₇H₅BrO₂ |
| Molecular Weight | 217.02 g/mol [4] | 201.02 g/mol [1] |
| CAS Number | 1456821-61-6[4] | 22532-62-3[1] |
| Appearance | Yellow solid (predicted) | White to light yellow crystalline powder[1] |
| Melting Point | 93-95 °C (for the non-brominated analog 2,5-dihydroxybenzaldehyde)[5] | 50-54 °C[1] |
Probing the Nuclei: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed insight into the molecular structure by probing the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectra of these two compounds reveal distinct differences in the chemical shifts and coupling patterns of the aromatic protons, directly attributable to the influence of the additional hydroxyl group.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aldehyde Proton (CHO) δ (ppm) | Aromatic Protons δ (ppm) | Hydroxyl Protons (OH) δ (ppm) | Solvent |
| This compound | ~10.02 (s) | ~7.01-6.95 (m, 2H), ~6.84 (d, 1H) | ~10.18 (s), ~9.17 (s) | DMSO-d₆ |
| 4-Bromo-2-hydroxybenzaldehyde | 9.85 (s) | 7.50 (d, J=8.4 Hz), 7.01 (dd, J=8.4, 2.0 Hz), 6.94 (d, J=2.0 Hz) | 11.01 (s) | CDCl₃ |
Analysis and Interpretation:
The aldehyde proton in both compounds appears as a sharp singlet in the downfield region, which is characteristic of this functional group.[6] The presence of an ortho-hydroxyl group in both molecules leads to intramolecular hydrogen bonding with the carbonyl oxygen, which can influence the chemical shift of the aldehyde proton.
The most significant differences are observed in the aromatic region . In 4-Bromo-2-hydroxybenzaldehyde, the three aromatic protons exhibit a clear splitting pattern consistent with a 1,2,4-trisubstituted ring system: a doublet, a doublet of doublets, and another doublet.[6] In contrast, for this compound, the aromatic protons appear more upfield and show a more complex multiplet and a doublet, indicative of the altered electronic environment due to the second electron-donating hydroxyl group.
The hydroxyl protons also show notable differences. 4-Bromo-2-hydroxybenzaldehyde displays a single, deshielded hydroxyl proton signal around 11.01 ppm, a consequence of strong intramolecular hydrogen bonding with the adjacent carbonyl group. This compound is expected to show two distinct hydroxyl proton signals, as observed in its non-brominated analog, with one being significantly deshielded due to hydrogen bonding with the aldehyde.
¹³C NMR Spectroscopy: The Carbon Skeleton
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Aldehyde Carbon (C=O) δ (ppm) | Aromatic Carbons δ (ppm) |
| This compound (Predicted) | ~190 | Carbons attached to hydroxyl groups will be significantly deshielded. The presence of bromine will also cause deshielding of the attached carbon. |
| 2,5-Dihydroxybenzaldehyde (Analog) | 190.5 | 154.5, 151.0, 124.8, 120.0, 118.2, 115.1 |
| 4-Bromo-2-hydroxybenzaldehyde | ~196.5 | The carbon bearing the hydroxyl group is highly deshielded (~161-163 ppm), as is the carbon attached to the bromine.[6] |
Analysis and Interpretation:
The aldehyde carbon in 4-Bromo-2-hydroxybenzaldehyde is found at a more downfield position (~196.5 ppm) compared to the analog 2,5-dihydroxybenzaldehyde (190.5 ppm).[6][7] This deshielding is attributed to the strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen. A similar upfield shift for the aldehyde carbon is expected for this compound compared to its mono-hydroxy counterpart.
The chemical shifts of the aromatic carbons are highly sensitive to the substituents. The carbons directly attached to the electron-withdrawing bromine and the electron-donating hydroxyl groups will show the most significant shifts. In 4-Bromo-2-hydroxybenzaldehyde, the carbon bearing the hydroxyl group (C-OH) is significantly deshielded.[6] For this compound, two carbons attached to hydroxyl groups are expected to be highly deshielded, and their precise chemical shifts would provide valuable information about the electronic distribution in the ring.
Vibrational Fingerprints: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint." The key functional groups in these compounds—hydroxyl (O-H), carbonyl (C=O), and carbon-bromine (C-Br)—will exhibit distinct absorption bands.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | 4-Bromo-2-hydroxybenzaldehyde (Expected)[4] |
| O-H Stretch | ~3300 (broad) | 3200-3400 (broad) |
| C-H Stretch (Aromatic) | ~3070 | 3000-3100 |
| C-H Stretch (Aldehyde) | ~2850, ~2750 | 2700-2900 (two bands) |
| C=O Stretch (Aldehyde) | ~1650 | 1650-1700 |
| C=C Stretch (Aromatic) | ~1610, 1520, 1450 | 1550-1600 |
| C-Br Stretch | ~1000-1100 | 1000-1100 |
Analysis and Interpretation:
Both molecules are expected to show a broad O-H stretching band in the region of 3200-3400 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. The C=O stretching frequency of the aldehyde is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding. For 4-Bromo-2-hydroxybenzaldehyde, this is expected between 1650-1700 cm⁻¹.[4] A similar value is predicted for this compound. The presence of two characteristic, albeit weaker, C-H stretching bands for the aldehyde proton between 2700-2900 cm⁻¹ is a key diagnostic feature for both compounds. The fingerprint region will contain absorptions corresponding to C-C stretching of the aromatic ring and the C-Br stretch .
Electronic Transitions: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation and the nature of the substituents on the aromatic ring significantly influence the absorption maxima (λmax).
Table 4: UV-Visible Absorption Maxima (in Methanol)
| Compound | λmax (nm) |
| This compound (Predicted) | Expected to have multiple bands, with a long-wavelength absorption shifted to a higher wavelength compared to the mono-hydroxy analog due to extended conjugation and the presence of two auxochromic -OH groups. |
| 2,5-Dihydroxybenzaldehyde (Analog) | ~220, 260, 350[7] |
| 4-Bromo-2-hydroxybenzaldehyde | Expected to show characteristic aromatic absorptions. |
Analysis and Interpretation:
Aromatic compounds typically exhibit multiple absorption bands in the UV-Vis spectrum. The presence of the carbonyl group and hydroxyl groups, which act as auxochromes, will cause a bathochromic (red) shift to longer wavelengths. It is anticipated that this compound will exhibit a λmax at a longer wavelength compared to 4-Bromo-2-hydroxybenzaldehyde due to the enhanced electron-donating effect of the two hydroxyl groups, which increases the extent of electron delocalization.
Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can aid in structural elucidation.
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragmentation Pattern |
| This compound | 216/218 (due to ⁷⁹Br and ⁸¹Br isotopes)[8] | Loss of CHO group, followed by fragmentation of the aromatic ring. |
| 4-Bromo-2-hydroxybenzaldehyde | 200/202 (due to ⁷⁹Br and ⁸¹Br isotopes)[9] | Primary fragmentation likely involves the loss of the aldehyde group (-CHO), followed by further fragmentation.[4] |
Analysis and Interpretation:
The most telling feature in the mass spectra of both compounds will be the presence of a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The fragmentation patterns are expected to be similar, with the initial loss of the formyl radical (•CHO) being a likely primary fragmentation pathway for both molecules.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques described, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).[6]
-
Instrumentation and Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: Spectra are typically acquired with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.[4]
-
¹³C NMR: Spectra are usually acquired with proton decoupling. A longer relaxation delay and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]
-
Instrumentation and Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the beam path, and the spectrum is recorded. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).[7]
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable UV-transparent solvent (e.g., methanol, ethanol) to an appropriate concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).[7]
-
Instrumentation and Data Acquisition: A spectrum is recorded using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation and Data Acquisition (Electron Ionization - EI): The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[4]
Visualizing the Molecules and Workflow
Conclusion
The spectroscopic comparison of this compound and 4-Bromo-2-hydroxybenzaldehyde reveals a wealth of information about their distinct electronic and structural properties. The addition of a second hydroxyl group in the former leads to predictable yet significant changes in their NMR, IR, UV-Vis, and Mass spectra. For researchers in organic synthesis and drug development, a thorough understanding of these spectroscopic differences is indispensable for confirming the identity and purity of these important synthetic intermediates. This guide provides a comprehensive framework for such an analysis, grounded in experimental data and established spectroscopic principles.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem [pubchem.ncbi.nlm.nih.gov]
Establishing a Certified Analytical Standard for 4-Bromo-2,5-dihydroxybenzaldehyde: A Comparative Guide
Introduction: The Imperative for a High-Quality Analytical Standard
In the landscape of pharmaceutical research and drug development, the purity and characterization of novel chemical entities are paramount. 4-Bromo-2,5-dihydroxybenzaldehyde, a substituted phenolic aldehyde, represents a versatile building block in the synthesis of various biologically active molecules. Its utility in the development of new therapeutic agents necessitates the establishment of a well-characterized analytical standard. This guide provides a comprehensive framework for establishing such a standard, offering a comparative analysis of analytical techniques and detailed experimental protocols to ensure the identity, purity, and potency of this critical reagent. The establishment of a certified analytical standard is not merely a matter of quality control; it is a foundational requirement for reproducible scientific research and regulatory compliance.[1][2][3]
Comparative Analysis of Analytical Methodologies
The selection of appropriate analytical techniques is a critical step in the characterization of a new analytical standard. The choice depends on the physicochemical properties of the molecule and the specific information required. For this compound, a multi-faceted approach employing chromatographic and spectroscopic methods is recommended.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile organic compounds, making it ideal for this compound.[4][5] A reversed-phase HPLC method with UV detection provides excellent specificity, allowing for the separation of the main component from process-related impurities and degradation products.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar stationary phase of a C18 column is well-suited for retaining the moderately polar this compound, allowing for effective separation from both more polar and less polar impurities.[4]
-
Mobile Phase Composition: A mixture of acetonitrile and water provides a good balance of solvent strength for eluting the analyte with a reasonable retention time and sharp peak shape. The addition of a small amount of acid (e.g., phosphoric or formic acid) can improve peak symmetry by suppressing the ionization of the phenolic hydroxyl groups.
-
UV Detection: The aromatic ring and carbonyl group in the molecule result in strong UV absorbance, providing high sensitivity for detection.[4] A wavelength of 254 nm is a common choice for aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide detailed information about the molecular structure of a compound.[6] For establishing an analytical standard, NMR serves as a primary method for confirming the identity of this compound.
Interpreting the Spectra:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the hydroxyl protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring.[7]
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all seven carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] The FTIR spectrum of this compound will serve as a unique fingerprint for identification.
Expected Characteristic Absorptions:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H Stretch (aromatic and aldehydic): Absorptions around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively.
-
C=O Stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ characteristic of the aldehyde carbonyl group.
-
C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A weaker absorption in the lower frequency region (typically below 800 cm⁻¹).
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation Insights
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity. For a bromine-containing compound, the isotopic pattern is a key diagnostic feature.
Key Diagnostic Features:
-
Molecular Ion Peak (M+): The presence of two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 216 and 218) is a definitive indicator of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: The fragmentation pattern can provide additional structural information, with common losses of CO, CHO, and Br.
Workflow for Establishing the Analytical Standard
The establishment of a new analytical standard is a systematic process that involves material selection, comprehensive characterization, and the assignment of a purity value with an associated uncertainty.
Caption: Workflow for the establishment of a certified analytical standard.
Detailed Experimental Protocol: Purity Determination by HPLC-UV
This protocol outlines a validated method for the determination of the purity of this compound. Method validation should be performed according to ICH guidelines and includes specificity, linearity, range, accuracy, precision, and robustness.[9][10]
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound candidate reference material (purity ≥97%).[11]
-
Acetonitrile (HPLC grade).
-
Water (ultrapure).
-
Phosphoric acid (analytical grade).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound candidate material into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
5. Analysis and Calculation:
-
Inject the standard and sample solutions in duplicate.
-
Calculate the purity of the sample using the area normalization method, assuming all impurities have the same response factor as the main peak.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Comparative Data Summary
| Analytical Technique | Information Provided | Strengths | Limitations |
| HPLC-UV | Purity, impurity profile | High sensitivity, specificity, and precision for quantification. | Requires a reference standard for absolute quantification, may not detect non-UV active impurities. |
| ¹H and ¹³C NMR | Definitive structural confirmation | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity than HPLC, requires a relatively pure sample for clear spectra. |
| FTIR Spectroscopy | Functional group identification | Rapid, non-destructive, provides a unique "fingerprint". | Not quantitative, provides limited structural information on its own. |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, confirms molecular formula and isotopic pattern. | Can be destructive, may not be suitable for thermally labile compounds without specialized techniques. |
| Titrimetry | Assay of acidic/basic groups | High precision and accuracy for assay, based on stoichiometry. | Not specific, will titrate any acidic or basic impurities present. |
Conclusion: A Pathway to a Reliable Analytical Standard
The establishment of a certified analytical standard for this compound is a rigorous but essential undertaking. By employing a combination of powerful analytical techniques, with a primary focus on HPLC for purity determination and NMR for structural confirmation, a well-characterized and reliable standard can be produced. This guide provides a robust framework for researchers, scientists, and drug development professionals to confidently establish and utilize this important chemical entity in their work, ultimately contributing to the advancement of pharmaceutical science.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Pharmaceutical Analytical Impurities [usp.org]
- 4. benchchem.com [benchchem.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Validation of analytical methods and laboratory procedures for chemical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. publications.iupac.org [publications.iupac.org]
- 11. This compound 97% | CAS: 1456821-61-6 | AChemBlock [achemblock.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2,5-dihydroxybenzaldehyde
Introduction: Proactive Stewardship in Chemical Waste Management
4-Bromo-2,5-dihydroxybenzaldehyde is a halogenated aromatic aldehyde, a class of compounds essential in synthetic chemistry but requiring meticulous handling and disposal. As a brominated phenol derivative, its chemical structure necessitates the assumption of several hazard characteristics, including potential irritant properties and environmental toxicity.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. The procedures outlined herein are designed to protect laboratory personnel, the community, and the environment by adhering to the highest standards of safety and regulatory compliance. The core principle is that all waste contaminated with this chemical must be treated as hazardous waste.
Hazard Profile and Risk Assessment
A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a conservative risk assessment is derived by extrapolating data from structurally analogous compounds, such as other brominated benzaldehydes and dihydroxybenzaldehydes. This approach ensures that we operate with a margin of safety.
The primary hazards are summarized below:
| Hazard Classification | Anticipated Risk | Rationale & Supporting Evidence |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. [3][4] | Structurally similar brominated and hydroxylated benzaldehydes are classified as skin irritants.[3][4][5] Direct contact should be avoided. |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. [3][4] | This is a common classification for benzaldehyde derivatives, which can cause significant eye damage upon contact.[3][5] |
| Target Organ Toxicity | Category 3: May cause respiratory irritation. [1][3][6] | Inhalation of dust from the solid compound can irritate the respiratory tract. All handling of the solid should be done in a ventilated enclosure.[3][6] |
| Environmental Hazard | Assumed Harmful to Aquatic Life. | Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic organisms.[1][7] Therefore, release into the environment must be strictly prevented.[1][8] |
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling this compound in any form.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact and irritation.[3][4] |
| Eye Protection | Safety goggles or safety glasses with side shields. | To protect against dust particles and splashes, preventing serious eye irritation.[3][9] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of dust, which can cause respiratory irritation.[3][6][9] |
Core Disposal Protocol: A Step-by-Step Guide
Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or poured down the drain.[7][10] This compound is classified as a halogenated organic waste, subject to stringent disposal regulations.[11][12]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Solid Chemical Waste:
-
Collect unused or expired this compound powder in a dedicated waste container.
-
This container must be clearly labeled "Hazardous Waste: this compound".
-
-
Contaminated Labware (Solid Waste):
-
Collect all disposable items that have come into direct contact with the chemical, including gloves, weighing papers, pipette tips, and contaminated paper towels.
-
Place these items in a separate, puncture-proof container or a durable, sealed plastic bag.[10]
-
Label this container "Hazardous Waste: Debris Contaminated with this compound".
-
-
Liquid Chemical Waste:
-
If the compound is dissolved in a solvent, collect this solution in a dedicated, sealed, and properly vented container.
-
The waste container must be labeled with the full chemical names of all components, including solvents and their approximate percentages.
-
Crucially, this halogenated waste stream must be kept separate from non-halogenated solvent waste. [13]
-
Step 2: Containerization and Labeling
Proper containerization prevents leaks and ensures waste handlers are aware of the contents.
-
Choose Compatible Containers: Use containers made of materials compatible with the waste (e.g., HDPE, glass for liquids). Ensure they are in good condition with no cracks or defects.
-
Label Immediately: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".
-
Full chemical name(s) of the contents.
-
The specific hazards (e.g., "Irritant," "Skin Irritant").
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[10] This minimizes the release of vapors and prevents spills.
Step 3: Temporary Storage in the Laboratory
-
Designated Area: Store waste containers in a designated satellite accumulation area within the lab. This area should be clearly marked.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.
-
Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents.[3]
Step 4: Arranging for Professional Disposal
Laboratory personnel are not the final disposers of hazardous waste.
-
Contact EHS: When the waste container is nearly full (around 90%), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[10]
-
Provide Information: Be prepared to provide the EHS team with all necessary information about the waste stream.
-
Incineration: The standard and required method for disposing of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[7][11] This process is designed to achieve a destruction and removal efficiency of 99.99% and neutralize acidic gases (like HBr) that are produced.[11]
Emergency Procedures for Spills
Accidents require a calm and prepared response.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, or if you feel unwell, evacuate the area and contact your institution's emergency response line.
-
Don PPE: For minor spills that you are trained to handle, don the full PPE described in Section 3.0.
-
Contain the Spill:
-
Clean the Area: Decontaminate the spill area with soap and water, collecting the cleaning materials as contaminated waste.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste, as described in Step 1.
Disposal Process Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling 4-Bromo-2,5-dihydroxybenzaldehyde
Comprehensive Safety and Handling Guide: 4-Bromo-2,5-dihydroxybenzaldehyde
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling of this compound, outlining the necessary personal protective equipment (PPE), operational procedures, and disposal methods. As Senior Application Scientists, our goal is to empower your research by providing practical, field-proven safety insights that extend beyond the product itself, fostering a culture of safety and scientific excellence.
Hazard Assessment and GHS Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[2][4] The following table summarizes the likely hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
| Hazardous to the Aquatic Environment | Chronic 3 | H412: Harmful to aquatic life with long lasting effects | None |
This table is constructed based on data from structurally related chemicals.[1][2][9][10]
The causality behind these classifications is clear. The aldehyde functional group can react with biological nucleophiles, leading to irritation and toxicity.[5][6] The presence of hydroxyl and bromine substituents on the aromatic ring can further modulate its reactivity and toxicological profile.[7][8]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to create a barrier between the researcher and the chemical, mitigating the risks of exposure.[11][12]
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][4]
-
Minimum Requirement: Wear chemical safety goggles with side-shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards.
-
Enhanced Precaution: When there is a risk of splashing or significant dust generation, a face shield should be worn in addition to safety goggles.[9]
Skin and Body Protection
This compound is expected to cause skin irritation upon contact.[3][13]
-
Laboratory Coat: A standard laboratory coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron or coverall should be used.
-
Footwear: Closed-toe shoes, preferably made of a chemically resistant material, are required in any area where this chemical is handled.[14]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Selection: Wear compatible, chemical-resistant gloves tested according to EN 374 (EU) or ASTM F739 (US). Nitrile gloves are a suitable initial choice. However, it is crucial to consult the glove manufacturer's specific chemical resistance chart.
-
Glove Technique: Always inspect gloves for tears or punctures before use. Use the proper technique for removing gloves to avoid contaminating your skin. Never wear contaminated gloves outside of the immediate work area.
Respiratory Protection
As a solid powder, this compound poses a risk of respiratory tract irritation if inhaled.[2][9]
-
Engineering Controls: The primary method for controlling airborne dust is to handle the material in a certified chemical fume hood or a glove box.
-
Respiratory Mask: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved N95 (US) or FFP2 (EU) particulate respirator is required.[15] For higher concentrations or prolonged exposure, a full-face respirator with appropriate cartridges may be necessary.[16]
Operational and Disposal Plans
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Experimental Workflow: Step-by-Step Handling
-
Preparation: Before handling the chemical, ensure that the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Inspection and Donning: Inspect all PPE for damage. Don your lab coat, followed by safety goggles, and then gloves. If required, fit-test your respirator.
-
Chemical Handling: Weigh and transfer the solid compound within the fume hood to minimize dust generation. Use tools like a spatula or powder funnel to avoid spills. Keep the container tightly sealed when not in use.[3][4]
-
Post-Handling: After completing the work, decontaminate any equipment used.
-
PPE Doffing: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2][4]
Diagram: PPE and Handling Workflow
Caption: Workflow for risk assessment, PPE selection, and safe handling of this compound.
Disposal Plan
Improper disposal can lead to environmental contamination and pose a risk to public health.
-
Chemical Waste: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[15] Never dispose of this chemical down the drain.[15]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be treated as hazardous waste and placed in the same designated container.[15]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[3][4]
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4]
-
Inhalation: Move the individual to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1][3]
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. carlroth.com [carlroth.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. synquestlabs.com [synquestlabs.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. m.youtube.com [m.youtube.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. benchchem.com [benchchem.com]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
